2,6-Dichloro-4-hydroxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOVLMLBLLKYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623683 | |
| Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4641-38-7 | |
| Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dichloro-4-hydroxybenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-hydroxybenzoic acid (CAS No. 4641-38-7) is a poly-substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two chlorine atoms positioned ortho to the carboxyl group and a hydroxyl group in the para position. This specific arrangement of electron-withdrawing chlorine atoms and an electron-donating hydroxyl group imparts distinct chemical properties that make it a valuable, albeit specialized, intermediate in synthetic chemistry. The steric hindrance provided by the ortho substituents significantly influences the reactivity of the adjacent carboxyl group, a phenomenon known as the "ortho effect." This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its utility in the field of medicinal chemistry.
Physicochemical and Computed Properties
A summary of the key identifiers and computed physicochemical properties for 2,6-Dichloro-4-hydroxybenzoic acid is presented below. Experimental data for this specific isomer is not widely published; therefore, predicted values are included to provide guidance.
| Property | Value | Source |
| CAS Number | 4641-38-7 | [Chemikart] |
| Molecular Formula | C₇H₄Cl₂O₃ | [Chemikart] |
| Molecular Weight | 207.01 g/mol | [Chemikart] |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)O)Cl)C(=O)O | [Chemikart] |
| Predicted Boiling Point | 362.6 ± 42.0 °C | ChemicalBook |
| Predicted Density | 1.665 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 2.16 ± 0.25 | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Synthesis and Mechanistic Considerations
The synthesis of 2,6-Dichloro-4-hydroxybenzoic acid is not as commonly documented as its 3,5-dichloro isomer. However, specific routes have been established, primarily through the modification of a pre-existing substituted benzene ring.
Demethylation of a Methoxy Precursor
A confirmed and effective method for synthesizing the title compound is the demethylation of 2,6-dichloro-4-methoxybenzoic acid.[1] Ether cleavage is a fundamental transformation in organic synthesis, and the use of strong Lewis acids like boron tribromide (BBr₃) is particularly effective for cleaving aryl methyl ethers without affecting other functional groups like the carboxylic acid.
The causality for this choice of reagent lies in its mechanism. The boron atom acts as a potent Lewis acid, coordinating to the ether oxygen. This coordination weakens the C-O bond and facilitates a nucleophilic attack by a bromide ion (from BBr₃) on the methyl group, proceeding via an Sₙ2 mechanism to release the free phenol upon workup.
The general workflow for this synthesis is outlined below.
Caption: Workflow for the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid.
Plausible Synthesis via Kolbe-Schmitt Reaction
An alternative, plausible route is the direct carboxylation of 2,6-dichlorophenol via the Kolbe-Schmitt reaction.[2][3] This reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide under heat and pressure.[2][3][4]
Causality: The phenoxide, generated by treating the starting phenol with a strong base (e.g., NaOH or KOH), is a highly activated nucleophile. The electron density is concentrated at the ortho and para positions of the ring. While the para position is sterically accessible, the ortho positions are electronically favored for carboxylation, especially with sodium as the counter-ion. In the case of 2,6-dichlorophenol, the only available position for carboxylation is the C4 (para) position, making this a theoretically regioselective transformation. However, the strong electron-withdrawing nature of the two chlorine atoms deactivates the ring, likely requiring harsh reaction conditions (high pressure and temperature) to drive the carboxylation.
Spectroscopic Profile
-
¹H NMR Spectroscopy: Due to the molecule's C₂ᵥ symmetry, the two aromatic protons at the C3 and C5 positions are chemically equivalent. Therefore, the ¹H NMR spectrum (in a solvent like DMSO-d₆) is expected to show a sharp singlet in the aromatic region (likely δ 7.5-8.0 ppm). Two other broad singlets corresponding to the acidic protons of the carboxylic acid (δ > 12 ppm) and the phenolic hydroxyl group (δ ~10-11 ppm) would also be present.
-
¹³C NMR Spectroscopy: The symmetry of the molecule dictates that only five distinct carbon signals would appear in the proton-decoupled ¹³C NMR spectrum:
-
C1 (-COOH): The carboxylic acid carbon, expected around 165-170 ppm.
-
C4 (-OH): The carbon bearing the hydroxyl group, shifted downfield by the oxygen, likely in the 155-160 ppm range.
-
C2/C6 (-Cl): The two equivalent carbons attached to chlorine, expected around 125-130 ppm.
-
C3/C5 (-H): The two equivalent carbons attached to hydrogen, expected around 115-120 ppm.
-
C1 (ipso-carboxyl): The carbon to which the carboxyl group is attached, which would be a quaternary carbon with a chemical shift around 120-125 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
-
O-H Stretch (Phenol): A sharper, distinct O-H stretching band around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 700-800 cm⁻¹.
-
Chemical Reactivity and the Ortho Effect
The reactivity of 2,6-Dichloro-4-hydroxybenzoic acid is governed by its three functional groups and the electronic and steric interactions between them.
Caption: Reactivity map for 2,6-Dichloro-4-hydroxybenzoic acid.
-
Acidity and the Ortho Effect: Benzoic acids with substituents in the ortho position are generally stronger acids than their meta or para isomers.[5] This "ortho effect" is a combination of steric and electronic factors.[6][7] In 2,6-dichloro-4-hydroxybenzoic acid, the two bulky chlorine atoms force the carboxyl group out of the plane of the aromatic ring.[6] This steric inhibition of resonance disrupts the conjugation between the carboxyl group and the phenyl ring, but more importantly, it stabilizes the resulting carboxylate anion. The anion is better solvated and the negative charge is less destabilized by resonance with the ring, leading to a significant increase in acidity.[7]
-
Esterification: Due to the severe steric hindrance from the two ortho chlorine atoms, esterification of the carboxylic acid is challenging under standard Fischer esterification conditions (acid and alcohol). More powerful reagents or alternative pathways, such as conversion to the acid chloride followed by reaction with an alcohol, are typically required.
-
Etherification (O-Alkylation): The phenolic hydroxyl group is nucleophilic and can be readily converted to an ether. As demonstrated in the synthesis of related compounds, it can be alkylated using alkyl halides in the presence of a base.[1] This reaction provides a handle for further molecular elaboration in drug discovery programs.
-
Decarboxylation: Like many substituted benzoic acids, particularly those with electron-donating groups, this compound is susceptible to decarboxylation upon heating, which would yield 2,6-dichlorophenol. The decarboxylation of the related 3,5-dichloro-4-hydroxybenzoic acid is a known method for preparing 2,6-dichlorophenol.[8]
Applications in Medicinal Chemistry
The primary documented application of 2,6-Dichloro-4-hydroxybenzoic acid is as a key intermediate in the synthesis of potent enzyme inhibitors. Specifically, it has been used to prepare 2-saccharinylmethyl aryl carboxylates, which were designed and investigated as inhibitors of serine proteases, including human leukocyte elastase (HLE).[1] HLE is implicated in a variety of inflammatory diseases, such as emphysema and rheumatoid arthritis, making its inhibitors attractive therapeutic targets.[1] The dichlorinated hydroxybenzoic acid moiety serves as a core scaffold onto which other pharmacophoric elements are attached.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from the patent literature for the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid from its corresponding methyl ether.[1]
Objective: To prepare 2,6-Dichloro-4-hydroxybenzoic acid via demethylation.
Materials:
-
2,6-dichloro-4-methoxybenzoic acid
-
Boron tribromide (BBr₃), 1M solution in dichloromethane
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate or Sodium sulfate, anhydrous
Procedure:
-
Reaction Setup: To a solution of 2,6-dichloro-4-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add a 1M solution of boron tribromide in DCM (2.5-3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Reflux: Heat the resulting mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Quenching: After cooling the reaction mixture to room temperature, carefully pour it onto a mixture of water and methanol (e.g., a 9:1 mixture) to quench the excess BBr₃. Caution: This quenching is exothermic.
-
Workup and Extraction: Stir the quenched mixture for 10-15 minutes. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x volumes).
-
Washing: Wash the combined organic phases sequentially with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (in vacuo) using a rotary evaporator to yield the crude 2,6-dichloro-4-hydroxybenzoic acid.
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety and Handling
2,6-Dichloro-4-hydroxybenzoic acid is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
| GHS Hazard Statements | Signal Word | Pictogram |
| H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | Warning | GHS07 |
Data sourced from ChemicalBook based on aggregated GHS information.
References
-
Organic Syntheses. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]
- US Patent US20060052463A1. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Google Patents.
- European Patent EP0594257A1. (1994). 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof. Google Patents.
- Exner, O., & Fiedler, P. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New Journal of Chemistry, 28(1), 67-73.
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
-
Chemikart. (n.d.). 4641-38-7 | 2,6-Dichloro-4-hydroxybenzoic acid | A2B Chem. Retrieved from [Link]
-
Khan Academy. (2022, November 10). How does ortho-effect work in benzoic acids? | Acidic and Basic strength [Video]. YouTube. [Link]
-
European Patent Office. (2007). Production method of a 2,6-dichlorophenol compound - EP 1321449 B1. Retrieved from [Link]
- US Patent US4161611A. (1979). Process for the production of 2-methoxy-3,6-dichlorobenzoic acid. Google Patents.
- Ferreira, M. M. C., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4983.
- Google Patents. (n.d.). Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
- US Patent US5424479A. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
-
ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]
- Google Patents. (n.d.). RU2114843C1 - 2-сахаринилметиларилкарбоксилаты, способ их получения (варианты) и композиция, ингибирующая активность протеолитического фермента.
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- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. youtube.com [youtube.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 2,6-Dichloro-4-hydroxybenzoic Acid (CAS: 4641-38-7)
A Note to the Researcher: This document provides a comprehensive overview of 2,6-Dichloro-4-hydroxybenzoic acid, synthesizing available data and offering field-proven insights for its synthesis, characterization, and potential applications. Where direct experimental data for the title compound is limited, this guide extrapolates from established knowledge of structurally related analogs to provide a robust framework for further research and development.
Introduction and Chemical Profile
2,6-Dichloro-4-hydroxybenzoic acid, with the CAS number 4641-38-7, is a halogenated aromatic organic compound. Its structure, featuring a benzoic acid core with two chlorine atoms ortho to the carboxylic acid group and a hydroxyl group in the para position, suggests a range of potential applications in medicinal chemistry, materials science, and as a versatile chemical intermediate. The strategic placement of the chloro and hydroxyl substituents significantly influences the molecule's electronic properties, acidity, and potential for biological interactions.
Table 1: Physicochemical Properties of 2,6-Dichloro-4-hydroxybenzoic Acid [1]
| Property | Value |
| Molecular Formula | C₇H₄Cl₂O₃ |
| Molecular Weight | 207.01 g/mol |
| IUPAC Name | 2,6-dichloro-4-hydroxybenzoic acid |
| CAS Number | 4641-38-7 |
| Appearance | White to off-white solid (predicted) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohols and acetone (predicted) |
Synthesis and Purification
Proposed Synthetic Pathway: Chlorination followed by Carboxylation
A logical approach to the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid involves a two-step process starting from p-hydroxybenzoic acid.
Workflow Diagram: Proposed Synthesis of 2,6-Dichloro-4-hydroxybenzoic Acid
Caption: Proposed two-step synthesis of 2,6-Dichloro-4-hydroxybenzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of 3,5-dichloro-4-hydroxybenzoic acid and is expected to yield the desired 2,6-dichloro isomer with minor modifications.[2]
Step 1: Synthesis of Ethyl 2,6-Dichloro-4-hydroxybenzoate
-
Reaction Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Reactants: To the flask, add ethyl 4-hydroxybenzoate and a molar excess of sulfuryl chloride.
-
Reaction Conditions: Gently heat the mixture. The reaction is expected to be exothermic and will evolve sulfur dioxide and hydrogen chloride gas. Maintain the temperature until gas evolution ceases.
-
Work-up: After the reaction is complete, cool the mixture and carefully add it to ice-water to quench any remaining sulfuryl chloride. The product, ethyl 2,6-dichloro-4-hydroxybenzoate, is expected to precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system such as ethanol/water to obtain the purified ester.
Step 2: Saponification to 2,6-Dichloro-4-hydroxybenzoic Acid
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the synthesized ethyl 2,6-dichloro-4-hydroxybenzoate in an alcoholic solution of a strong base, such as potassium hydroxide.
-
Reaction Conditions: Heat the mixture to reflux for a sufficient time to ensure complete hydrolysis of the ester.
-
Work-up: After cooling, dilute the reaction mixture with water and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the 2,6-Dichloro-4-hydroxybenzoic acid.
-
Purification: Collect the crude product by filtration, wash with cold water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.
Potential Biological Activities and Applications in Drug Development
While specific biological data for 2,6-Dichloro-4-hydroxybenzoic acid is not extensively documented, the structural class of halogenated hydroxybenzoic acids has shown promise in various therapeutic areas. The presence of chlorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.
Antimicrobial Potential
Derivatives of chlorobenzoic acid and hydroxybenzoic acid have demonstrated antimicrobial activity against a range of pathogens.[3][4][5] The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Hypothesized Mechanism of Antimicrobial Action
Caption: Hypothesized mechanism of antimicrobial action.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
-
Microbial Strains: Obtain a panel of clinically relevant bacterial and fungal strains.
-
Culture Conditions: Grow the microorganisms in appropriate broth media to the mid-logarithmic phase.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of twofold dilutions of 2,6-Dichloro-4-hydroxybenzoic acid in a suitable solvent.
-
In a 96-well microtiter plate, inoculate each well with a standardized microbial suspension.
-
Add the compound dilutions to the wells.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Enzyme Inhibition
Phenolic compounds, including hydroxybenzoic acids, are known to interact with and inhibit various enzymes.[6][7] The acidic and phenolic functionalities of 2,6-Dichloro-4-hydroxybenzoic acid make it a candidate for inhibiting enzymes through hydrogen bonding and other non-covalent interactions within the active site.
Potential Enzyme Targets:
-
Proteases: Inhibition of proteases is a key strategy in the treatment of various diseases, including viral infections and cancer.
-
Kinases: As crucial regulators of cell signaling, kinases are prominent targets in oncology drug discovery.
-
Metabolic Enzymes: Targeting enzymes in metabolic pathways can be effective against infectious diseases and metabolic disorders.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of synthesized 2,6-Dichloro-4-hydroxybenzoic acid.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of this compound.
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a broad singlet for the phenolic hydroxyl proton, with the carboxylic acid proton also appearing as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in negative ion mode would be an effective technique. The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.
Conclusion and Future Directions
2,6-Dichloro-4-hydroxybenzoic acid represents a promising scaffold for the development of novel therapeutic agents and functional materials. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound. Future research should focus on the definitive synthesis and purification of 2,6-Dichloro-4-hydroxybenzoic acid, followed by a thorough evaluation of its biological activities, including antimicrobial and enzyme inhibitory properties. Elucidating its mechanism of action will be critical for its potential development as a drug candidate.
References
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
2,6-dichlorophenol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
2,6-Dichloro-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- Synthetic method for 2,6-dichlorophenol. (2016, January 27). Google Patents.
-
Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Inhibitory effects of plant phenols on the activity of selected enzymes. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Deactivation of cellulases by phenols. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
Sources
- 1. 2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deactivation of cellulases by phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2,6-Dichloro-4-hydroxybenzoic acid
This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and analytical characterization of 2,6-dichloro-4-hydroxybenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced structural features and potential applications of halogenated phenolic compounds.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of therapeutic agents. The introduction of halogen atoms, such as chlorine, onto the aromatic ring can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications, in turn, can enhance biological activity and pharmacokinetic profiles. 2,6-dichloro-4-hydroxybenzoic acid is a fascinating example of this class of molecules, combining the features of a benzoic acid, a phenol, and a dichlorinated aromatic ring. Understanding its molecular structure in detail is paramount to unlocking its potential in drug discovery and development. The strategic placement of the two chlorine atoms ortho to the carboxylic acid group introduces significant steric and electronic effects that dictate its reactivity and interactions with biological targets.
Molecular Structure and Physicochemical Properties
The molecular architecture of 2,6-dichloro-4-hydroxybenzoic acid is key to its chemical behavior. The molecule consists of a benzene ring substituted with a carboxylic acid group, a hydroxyl group at the para position, and two chlorine atoms at the ortho positions relative to the carboxyl group.
Systematic Nomenclature and Identifiers
-
IUPAC Name: 2,6-dichloro-4-hydroxybenzoic acid[1]
-
CAS Number: 4641-38-7[1]
-
Molecular Formula: C₇H₄Cl₂O₃[1]
-
SMILES: C1=C(C=C(C(=C1Cl)C(=O)O)Cl)O[1]
-
InChI: InChI=1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12)[1]
Physicochemical Data
The following table summarizes key physicochemical properties of 2,6-dichloro-4-hydroxybenzoic acid.
| Property | Value | Source |
| Molecular Weight | 207.01 g/mol | [1] |
| Boiling Point (Predicted) | 362.6 ± 42.0 °C | [2] |
| Density (Predicted) | 1.665 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.16 ± 0.25 | [2] |
| XLogP3-AA (Predicted) | 2.3 | [1] |
Structural and Electronic Effects
The two chlorine atoms at positions 2 and 6 exert strong inductive electron-withdrawing effects, which increases the acidity of the carboxylic acid proton. Furthermore, these bulky ortho substituents force the carboxylic acid group out of the plane of the benzene ring, a steric effect that can influence its ability to form intermolecular hydrogen bonds and interact with receptor binding sites. The hydroxyl group at the para position is an electron-donating group through resonance, which can modulate the reactivity of the aromatic ring.
Synthesis and Purification
A plausible and efficient synthesis of 2,6-dichloro-4-hydroxybenzoic acid can be adapted from established methods for related halogenated benzoic acids. The following protocol is based on the chlorination of a 4-hydroxybenzoate precursor, followed by hydrolysis.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Electrophilic Aromatic Substitution: Chlorination of a suitable 4-hydroxybenzoic acid ester at the ortho positions.
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.
Caption: Proposed workflow for the synthesis of 2,6-dichloro-4-hydroxybenzoic acid.
Experimental Protocol: Synthesis
Objective: To synthesize 2,6-dichloro-4-hydroxybenzoic acid.
Materials:
-
Ethyl 4-hydroxybenzoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Chlorination:
-
In a round-bottomed flask equipped with a reflux condenser and a gas trap, dissolve ethyl 4-hydroxybenzoate in a suitable solvent.
-
Slowly add at least two equivalents of sulfuryl chloride to the solution.
-
Gently heat the mixture to initiate the reaction, which is evidenced by the evolution of gas (HCl and SO₂).
-
Continue heating until gas evolution ceases.
-
Remove the excess solvent and sulfuryl chloride under reduced pressure.
-
-
Saponification:
-
To the crude ethyl 2,6-dichloro-4-hydroxybenzoate, add an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux for 1-2 hours to ensure complete hydrolysis of the ester.
-
Cool the reaction mixture to room temperature.
-
-
Acidification and Isolation:
-
Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH is acidic (pH 1-2), leading to the precipitation of the product.
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2,6-dichloro-4-hydroxybenzoic acid.
-
Dry the purified crystals under vacuum.
-
Spectroscopic and Analytical Characterization
Due to the lack of publicly available experimental spectra for 2,6-dichloro-4-hydroxybenzoic acid, this section provides a detailed prediction and interpretation of its expected spectroscopic data based on the known spectra of analogous compounds like 4-hydroxybenzoic acid[3][4][5][6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the symmetry of the molecule, the two aromatic protons at positions 3 and 5 are chemically equivalent and should appear as a singlet. The acidic protons of the carboxylic acid and the hydroxyl group will each produce a broad singlet, with chemical shifts that are dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will be more complex. We can predict the approximate chemical shifts for each carbon atom based on the substituent effects. There will be distinct signals for the carboxyl carbon, the carbons bearing the chloro and hydroxyl groups, and the aromatic CH carbons.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
A broad O-H stretching band from approximately 2500-3300 cm⁻¹ for the carboxylic acid.
-
A sharp O-H stretching band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.
-
A strong C=O stretching band for the carboxylic acid at approximately 1700-1725 cm⁻¹.
-
C-Cl stretching bands in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,6-dichloro-4-hydroxybenzoic acid (207.01 g/mol )[1]. The isotopic pattern of the two chlorine atoms will result in a characteristic M, M+2, and M+4 peak cluster.
-
Fragmentation: Common fragmentation pathways would include the loss of a hydroxyl group (-OH) from the carboxylic acid, and the loss of the entire carboxyl group (-COOH).
Analytical Workflow: HPLC Method
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the purity assessment and quantification of 2,6-dichloro-4-hydroxybenzoic acid.
Sources
- 1. 2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-dichloro-4-hydroxybenzoic acid | 4641-38-7 [chemicalbook.com]
- 3. 4-Hydroxybenzoic acid(99-96-7) 13C NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. massbank.eu [massbank.eu]
An In-Depth Technical Guide to 2,6-Dichloro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis
2,6-Dichloro-4-hydroxybenzoic acid, with the definitive IUPAC name 2,6-dichloro-4-hydroxybenzoic acid [1], is a halogenated aromatic carboxylic acid that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a hydroxyl group para to a carboxylic acid and flanked by two sterically hindering chlorine atoms, imparts distinct physicochemical properties that are of considerable interest to researchers in drug discovery and organic synthesis. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the scientific principles and technical details relevant to laboratory and industrial settings.
While direct and extensive research on the specific biological activities of 2,6-dichloro-4-hydroxybenzoic acid is not widely published, its structural motifs are present in various biologically active molecules. The strategic placement of chlorine atoms can enhance metabolic stability and binding affinity of a molecule to its biological target. This makes 2,6-dichloro-4-hydroxybenzoic acid a valuable starting material or intermediate for the synthesis of novel therapeutic agents. This guide will delve into established synthesis methodologies for related compounds that can be adapted for its preparation, explore its physicochemical characteristics, and discuss its potential as a scaffold in the development of new chemical entities.
Physicochemical Properties: A Foundation for Application
The physical and chemical properties of 2,6-dichloro-4-hydroxybenzoic acid are fundamental to its handling, reactivity, and potential applications. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2,6-dichloro-4-hydroxybenzoic acid | [1] |
| CAS Number | 4641-38-7 | [2] |
| Molecular Formula | C₇H₄Cl₂O₃ | |
| Molecular Weight | 207.01 g/mol | |
| Boiling Point (Predicted) | 362.6±42.0 °C | [2] |
| Density (Predicted) | 1.665±0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.16±0.25 | [2] |
| Storage Temperature | 2-8°C | [2] |
The predicted low pKa value suggests that 2,6-dichloro-4-hydroxybenzoic acid is a relatively strong acid, a feature that can be attributed to the electron-withdrawing nature of the two chlorine atoms. This acidity can be a key factor in its reactivity and in the design of its derivatives.
Synthesis Strategies: Pathways to a Key Intermediate
Conceptual Synthesis Workflow
The following diagram illustrates a plausible synthetic route based on the dehydrogenation of a cyclohexenone precursor.
Caption: Conceptual workflow for the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid.
Experimental Protocol: Dehydrogenation of a Cyclohexenone Precursor (Adapted)
This protocol is adapted from a patented method for the preparation of 2,6-disubstituted 4-hydroxybenzoic acids and their esters[3]. The specific starting material for 2,6-dichloro-4-hydroxybenzoic acid would be a corresponding 2,6-dichloro-substituted cyclohexenonecarboxylic acid or its ester.
Materials:
-
2,6-dichloro-4-methoxycarbonyl-cyclohexen-2-one-1 (or similar precursor)
-
Palladium on activated carbon (5% by weight) catalyst
-
High-boiling point solvent (e.g., methyl butyl diglycol)
-
Standard reflux apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2,6-dichloro-substituted cyclohexenone precursor and the palladium on carbon catalyst.
-
Solvent Addition: Add a suitable high-boiling point solvent to the flask.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas to remove oxygen.
-
Heating: Heat the mixture to reflux under a continuous inert atmosphere for several hours (e.g., 5 hours)[3]. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
The filtrate, containing the ester of 2,6-dichloro-4-hydroxybenzoic acid, can then be subjected to hydrolysis.
-
-
Hydrolysis (if starting with an ester):
-
Treat the ester with a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous or alcoholic solution to saponify the ester.
-
Acidify the resulting solution with a mineral acid (e.g., hydrochloric acid) to precipitate the 2,6-dichloro-4-hydroxybenzoic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final product of high purity.
Causality Behind Experimental Choices:
-
Noble Metal Catalyst: Palladium on carbon is a highly effective catalyst for dehydrogenation reactions, facilitating the removal of hydrogen atoms to form the aromatic ring.
-
High Temperature: The dehydrogenation of the cyclohexenone ring to an aromatic ring is an endothermic process that requires a significant energy input, hence the need for high reaction temperatures.
-
Hydrogen Acceptor: In some variations of this reaction, a hydrogen acceptor is used to facilitate the removal of hydrogen from the system, driving the equilibrium towards the aromatic product.
-
Inert Atmosphere: Prevents the oxidation of the starting materials, intermediates, and products at high temperatures.
Applications in Drug Development: A Scaffold for Innovation
While specific therapeutic applications of 2,6-dichloro-4-hydroxybenzoic acid itself are not well-documented, its structural features make it an attractive starting point for the synthesis of more complex molecules with potential pharmacological activity. The general class of hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Derivatives of 4-hydroxybenzoic acid are known to be used as intermediates for pesticides, antiseptics, and pharmaceuticals[4]. For instance, various esters of 4-hydroxybenzoic acid, known as parabens, are widely used as preservatives in cosmetics and pharmaceuticals due to their antimicrobial properties.
The presence of the two chlorine atoms in 2,6-dichloro-4-hydroxybenzoic acid can be strategically utilized in drug design to:
-
Enhance Metabolic Stability: The chlorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule in the body.
-
Improve Binding Affinity: The electron-withdrawing nature and steric bulk of the chlorine atoms can influence the electronic and conformational properties of a molecule, potentially leading to stronger and more specific interactions with a biological target.
-
Modulate Lipophilicity: Halogenation can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Biological Assays and Mechanism of Action: An Exploratory Outlook
Given the lack of specific data for 2,6-dichloro-4-hydroxybenzoic acid, we can infer potential areas of biological investigation based on related structures. Hydroxybenzoic acid derivatives have been explored for various biological activities.
Hypothetical Biological Screening Workflow
A logical first step in evaluating the therapeutic potential of 2,6-dichloro-4-hydroxybenzoic acid would be to screen it against a panel of common biological targets.
Caption: A hypothetical workflow for the initial biological screening of 2,6-Dichloro-4-hydroxybenzoic acid.
Analytical Methods for Characterization
The purity and identity of synthesized 2,6-dichloro-4-hydroxybenzoic acid and its derivatives would be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.
Validated HPLC Method for a Related Compound (4-Hydroxybenzoic Acid):
A validated RP-HPLC method for the identification and quantification of 4-hydroxybenzoic acid has been reported, which can serve as a starting point for developing a method for its dichlorinated analog[5].
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of 0.1% phosphoric acid buffer (A) and acetonitrile (B)
-
Detection: UV at 230 nm
-
Flow Rate: 1.0 mL/min
This method would likely require optimization of the gradient and potentially the wavelength of detection for 2,6-dichloro-4-hydroxybenzoic acid.
Conclusion and Future Directions
2,6-Dichloro-4-hydroxybenzoic acid is a chemical entity with significant, yet largely untapped, potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a compelling scaffold for the development of novel compounds with tailored properties. While direct research on this specific molecule is limited, the established chemistry of related hydroxybenzoic acids provides a solid foundation for its synthesis and exploration.
Future research should focus on developing and optimizing a robust and scalable synthesis protocol for 2,6-dichloro-4-hydroxybenzoic acid. Subsequently, a systematic biological evaluation of this compound and its derivatives is warranted to uncover its potential pharmacological activities. Such studies could pave the way for the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles.
References
-
PubChem. 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters.
-
OECD SIDS. 4-hydroxybenzoic acid. [Link]
-
Longdom Publishing SL. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
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- 3. EP0049848A1 - Process for the preparation of 2,6-disubstituted 4-hydroxy-benzoic acids and their esters - Google Patents [patents.google.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. longdom.org [longdom.org]
An In-Depth Technical Guide to the Solubility of 2,6-Dichloro-4-hydroxybenzoic Acid in Organic Solvents
Introduction
2,6-Dichloro-4-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid with significant potential in organic synthesis, serving as a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. Its chemical structure, featuring a carboxylic acid group, a hydroxyl group, and two chlorine atoms on the benzene ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in reaction chemistry, purification processes like crystallization, and formulation development.
This technical guide provides a comprehensive analysis of the principles governing the solubility of 2,6-dichloro-4-hydroxybenzoic acid. We will explore its key physicochemical properties, present expected solubility profiles based on data from structurally related analogs, detail a rigorous experimental protocol for solubility determination, and dissect the underlying intermolecular forces that dictate its behavior in different solvent classes.
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 2,6-dichloro-4-hydroxybenzoic acid (CAS: 4641-38-7), the following characteristics are paramount[1][2]:
-
Molecular Formula: C₇H₄Cl₂O₃
-
Molecular Weight: 207.01 g/mol
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): Acts as both a strong hydrogen bond donor and acceptor. This group is polar and acidic, enabling salt formation in basic media.
-
Hydroxyl (-OH): A polar group that also serves as a hydrogen bond donor and acceptor.
-
Dichloro-substituted Benzene Ring: The aromatic ring itself is nonpolar, and the two chlorine atoms increase its lipophilicity and molecular weight.
-
-
Hydrogen Bonding: The presence of both -COOH and -OH groups allows for potent hydrogen bonding interactions, both with itself (contributing to a stable crystal lattice) and with protic or polar aprotic solvents[2].
-
Polarity and Lipophilicity: The molecule possesses a distinct amphiphilic character. The hydroxyl and carboxyl groups provide a polar, hydrophilic region, while the dichlorinated benzene ring constitutes a nonpolar, lipophilic region. The overall solubility will be determined by the balance of these competing characteristics.
Fundamental Principles of Solubility
The adage "like dissolves like" serves as a foundational principle in predicting solubility. This is a reflection of the thermodynamics of dissolution, where a negative Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) favors solubility. For a solid solute to dissolve in a liquid solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
The solubility of 2,6-dichloro-4-hydroxybenzoic acid is dictated by the following intermolecular forces:
-
Hydrogen Bonding: This is the most significant interaction for solubility in polar protic solvents like alcohols (e.g., methanol, ethanol). The solvent's -OH groups can act as hydrogen bond donors to the carbonyl oxygen and hydroxyl oxygen of the acid, and as acceptors for the acidic protons.
-
Dipole-Dipole Interactions: Polar aprotic solvents such as acetone and ethyl acetate possess significant dipole moments. They can act as strong hydrogen bond acceptors at their carbonyl oxygen, interacting favorably with the -COOH and -OH groups of the solute.
-
Van der Waals Forces (Dispersion Forces): In nonpolar solvents like toluene or hexane, these are the primary forces available for interaction. While the dichlorinated aromatic ring can engage in these interactions, they are generally not strong enough to overcome the powerful hydrogen bonding that holds the solute molecules together in their crystal lattice, leading to poor solubility.
Solubility Profile in Organic Solvents
Table 1: Experimental Molar Solubility of Structural Analog 3,4-Dichlorobenzoic Acid in Various Organic Solvents at 298.15 K[3][4]
| Solvent Class | Solvent Name | Molar Solubility (mol L⁻¹) | Expected Trend for 2,6-Dichloro-4-hydroxybenzoic acid |
| Polar Protic | Methanol | 1.348 | High Solubility: Excellent H-bond donor/acceptor. |
| Ethanol | 1.151 | High Solubility: Strong H-bonding capability. | |
| 1-Propanol | 0.958 | Good Solubility: Decreasing polarity reduces solubility slightly. | |
| 1-Butanol | 0.835 | Good Solubility: Further decrease with longer alkyl chain. | |
| Polar Aprotic | Acetone | Data not in source | High Solubility Expected: Strong H-bond acceptor. |
| Ethyl Acetate | 0.697 | Good Solubility: Acts as an effective H-bond acceptor. | |
| Tetrahydrofuran (THF) | 1.638 | Very High Solubility: Strong H-bond acceptor. | |
| Alkoxyalcohols | 2-Ethoxyethanol | 1.547 | Very High Solubility: Combines ether and alcohol functionalities. |
| 2-Butoxyethanol | 1.411 | Very High Solubility: Balances polar and nonpolar character. | |
| Nonpolar / Weakly Polar | Toluene | Data not in source | Low Solubility Expected: Lacks H-bonding ability. |
| Hexane | Data not in source | Very Low/Insoluble Expected: Only weak dispersion forces. |
Analysis and Predictions:
-
High Solubility in Alcohols and Ethers: 2,6-dichloro-4-hydroxybenzoic acid is expected to be highly soluble in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents that are strong hydrogen bond acceptors, such as THF and acetone.[5] The presence of both a hydroxyl and a carboxylic acid group provides ample opportunity for strong solute-solvent hydrogen bonds.
-
Good Solubility in Esters: Solvents like ethyl acetate should be effective at dissolving the compound due to their ability to accept hydrogen bonds.[6]
-
Poor Solubility in Nonpolar Solvents: Solubility in nonpolar solvents like hexane and toluene is predicted to be very low.[7][8] The energy from weak van der Waals interactions is insufficient to break the strong intermolecular hydrogen bonds of the solid solute.
Experimental Determination of Thermodynamic Solubility
To obtain definitive quantitative data, a rigorous experimental protocol is required. The isothermal shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.
Detailed Protocol
-
Preparation: Add an excess of crystalline 2,6-dichloro-4-hydroxybenzoic acid to a series of glass vials or flasks, each containing a known volume of the selected organic solvent. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in a mechanical agitator or orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 2-4 hours) to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.
-
Self-Validating Step: The filtration ensures that the measured concentration corresponds only to the dissolved solute, preventing overestimation of solubility.
-
-
Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Quantify the concentration of 2,6-dichloro-4-hydroxybenzoic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry against a standard calibration curve.[3]
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Intermolecular Interactions: A Deeper Dive
The solubility trends presented in Table 1 can be explained by examining the specific molecular interactions between 2,6-dichloro-4-hydroxybenzoic acid and the solvent.
-
In Polar Protic Solvents (e.g., Ethanol): The primary interactions are strong hydrogen bonds. The ethanol -OH group can donate a hydrogen bond to the solute's carbonyl oxygen and accept hydrogen bonds from the solute's carboxylic and phenolic protons. This extensive network of strong interactions readily overcomes the solute's crystal lattice energy.
-
In Polar Aprotic Solvents (e.g., Acetone, THF): These solvents cannot donate hydrogen bonds but are excellent acceptors. The carbonyl oxygen of acetone or the ether oxygen of THF will form strong hydrogen bonds with the acidic protons of the solute's -COOH and -OH groups. This is a very effective mechanism for dissolution.
-
In Nonpolar Solvents (e.g., Toluene): Toluene has no hydrogen bonding capability and only a small dipole moment. The only available interactions are weak dispersion forces with the dichlorobenzene ring. These are insufficient to disrupt the powerful hydrogen bonding holding the solute molecules together, resulting in very poor solubility.
Conceptual Diagram of Molecular Interactions
Caption: Key Solute-Solvent Interactions Driving Solubility.
Conclusion
The solubility of 2,6-dichloro-4-hydroxybenzoic acid is governed by a balance of its polar, hydrogen-bonding functional groups and its less polar dichlorinated aromatic core. It is predicted to exhibit high solubility in polar organic solvents, particularly those capable of donating and/or accepting hydrogen bonds, such as alcohols, ethers, and ketones. Conversely, its solubility in nonpolar hydrocarbon solvents is expected to be minimal. For researchers and drug development professionals, this profile indicates that solvents like ethanol, acetone, and THF are excellent candidates for reaction media and recrystallization, while nonpolar solvents like hexane could be employed as anti-solvents for precipitation. The validated shake-flask protocol provided herein offers a reliable framework for obtaining precise solubility data essential for process optimization and formulation.
References
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- Cheng, W., et al. (2013). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. Advanced Materials Research, 781-784, 464-467. Available at: https://www.researchgate.
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- Guidechem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Guidechem. Available at: https://www.guidechem.com/wiki/3,5-Dichloro-4-hydroxybenzoic-acid-3336-41-2.html
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- 3. tandfonline.com [tandfonline.com]
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- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
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- 11. who.int [who.int]
Spectroscopic data for 2,6-Dichloro-4-hydroxybenzoic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Profile of 2,6-Dichloro-4-hydroxybenzoic Acid
Introduction
In modern chemical analysis, it is a common and validated practice to employ predictive algorithms based on extensive experimental databases to forecast the spectroscopic characteristics of novel or sparsely documented molecules. This guide leverages high-fidelity predictive models to present a detailed spectroscopic profile of 2,6-Dichloro-4-hydroxybenzoic acid, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted data is contextualized with experimental data from structurally related analogues to provide an authoritative and practical reference for researchers, scientists, and drug development professionals.
Molecular Structure and Symmetry Analysis
The foundational step in interpreting any spectroscopic data is a thorough analysis of the molecule's structure and inherent symmetry. 2,6-Dichloro-4-hydroxybenzoic acid possesses a C2v symmetry axis passing through the C1-C4 axis of the benzene ring. This symmetry element dictates that the protons at positions 3 and 5 are chemically and magnetically equivalent. Likewise, the carbons at positions 2 and 6 are equivalent, as are the carbons at positions 3 and 5. This has profound and simplifying implications for the molecule's NMR spectra.
Figure 1. Molecular Structure of 2,6-Dichloro-4-hydroxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Due to the molecule's symmetry, the two aromatic protons at the C3 and C5 positions are chemically equivalent, leading to the expectation of a single resonance. The protons of the hydroxyl and carboxylic acid groups are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded. Its broadness is due to chemical exchange. |
| ~10.5 | Broad Singlet | 1H | Ar-OH | The phenolic proton is deshielded and often exchanges, leading to a broad signal. |
| ~7.0 | Singlet | 2H | H-3, H-5 | These protons are equivalent due to symmetry. They appear as a singlet as they have no adjacent protons to couple with. Their chemical shift is influenced by the electron-donating -OH group and electron-withdrawing -Cl and -COOH groups. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2,6-Dichloro-4-hydroxybenzoic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it can solubilize both the polar hydroxyl and carboxylic acid groups and often allows for the observation of their exchangeable protons.
-
Instrument Setup: The analysis is performed on a 500 MHz NMR spectrometer. Standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Acquisition: Acquire the spectrum over a spectral width of 0-15 ppm. Typically, 16 to 64 scans are sufficient to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Figure 3. Plausible EI-MS fragmentation pathway for 2,6-Dichloro-4-hydroxybenzoic acid.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a positive molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
This guide provides a comprehensive, albeit predicted, spectroscopic characterization of 2,6-Dichloro-4-hydroxybenzoic acid. The analysis of its inherent symmetry is key to understanding the relative simplicity of its predicted ¹H and ¹³C NMR spectra. The predicted IR spectrum clearly indicates the presence of hydroxyl, carboxylic acid, and aryl-halide functional groups. Furthermore, the predicted mass spectrum, with its characteristic isotopic pattern for two chlorine atoms, offers a definitive method for confirming the elemental composition. These predicted data and protocols serve as a robust baseline for any future experimental work, aiding in method development, spectral assignment, and structural verification for researchers engaged in the synthesis or application of this compound.
References
Note: As experimental data for the target compound is not publicly available, these references point to the PubChem entry for fundamental properties and other relevant informational pages. The predicted data presented in this guide is generated from advanced computational models.
-
PubChem. 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link] [1]2. NIST. Benzoic acid, 2,6-dichloro-. NIST Chemistry WebBook. [Link]
-
NIST. Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook. [Link] [2]4. AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology, Japan. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2,6-Dichloro-4-hydroxybenzoic Acid
This guide provides an in-depth exploration of the burgeoning research applications of 2,6-Dichloro-4-hydroxybenzoic acid, a versatile chemical scaffold poised for significant contributions in drug discovery and development. We will delve into its core chemical properties, its pivotal role in the synthesis of targeted therapeutics, and the detailed methodologies required to harness its potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Core Characteristics of 2,6-Dichloro-4-hydroxybenzoic Acid
2,6-Dichloro-4-hydroxybenzoic acid is a halogenated derivative of 4-hydroxybenzoic acid. Its chemical structure, characterized by the presence of two chlorine atoms ortho to the carboxylic acid group, imparts unique electronic and steric properties that make it a valuable starting material in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₃ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| CAS Number | 4641-38-7 | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in polar organic solvents such as alcohols and acetone; slightly soluble in water. | General knowledge |
The strategic placement of the chlorine atoms influences the acidity of the phenolic hydroxyl and carboxylic acid groups, and provides handles for further chemical modifications, making it an attractive scaffold for creating diverse molecular libraries.
A Key Building Block for Selective Cannabinoid Receptor 2 (CB2) Inverse Agonists
A significant and promising research application of 2,6-Dichloro-4-hydroxybenzoic acid lies in its use as a foundational scaffold for the synthesis of selective inverse agonists of the Cannabinoid Receptor 2 (CB2).[2] CB2 receptors are primarily expressed in immune cells and peripheral tissues and are a key therapeutic target for modulating inflammation and immune responses.[3] While CB2 agonists have been widely studied for their anti-inflammatory properties, emerging evidence indicates that CB2 inverse agonists also exhibit potent anti-inflammatory activity.[2][4]
Rationale for Targeting CB2 with Inverse Agonists
CB2 receptors exhibit a degree of constitutive activity, meaning they can signal without being bound by an agonist. Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling.[3] This mechanism offers a distinct approach to modulating the endocannabinoid system compared to neutral antagonists, which simply block agonist binding. In the context of inflammation, reducing the constitutive activity of CB2 receptors with an inverse agonist can lead to a downstream dampening of pro-inflammatory signaling pathways.[5][6]
Synthesis of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone Analogs
Researchers have successfully utilized a derivative of 2,6-Dichloro-4-hydroxybenzoic acid to synthesize a series of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone analogs that demonstrate selective CB2 inverse agonist activity.[2] The synthesis leverages the inherent reactivity of the dichlorinated phenolic ring system.
A key intermediate, a protected form of 2,6-dichloro-4-hydroxybenzoic acid such as 2,6-dichloro-4-(benzyloxy)benzoic acid, can be coupled with a suitable boronic acid via a Suzuki coupling reaction to form the biphenyl core. Subsequent deprotection and functionalization of the carboxylic acid group lead to the final methanone analogs.
Experimental Workflow: Synthesis of a Biphenyl Scaffold
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- 1. 2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CB2 inverse agonists and how do they work? [synapse.patsnap.com]
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- 5. tandfonline.com [tandfonline.com]
- 6. Cannabinoid Receptor 2 (CB2) Inverse Agonist SMM-189 Induces Expression of Endogenous CB2 and Protein Kinase A That Differentially Modulates the Immune Response and Suppresses Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatile Scaffold of Hydroxybenzoic Acids
An In-depth Technical Guide to the Biological Activity of Substituted Hydroxybenzoic Acids
Hydroxybenzoic acids (HBAs) are a class of phenolic acids characterized by a benzoic acid core with one or more hydroxyl (-OH) groups attached to the aromatic ring.[1] Found extensively in nature, particularly in plants, fruits, and vegetables, these compounds serve as crucial secondary metabolites, playing roles in plant defense and signaling.[1][2] For researchers, scientists, and drug development professionals, the HBA scaffold represents a privileged structure—a molecular framework that is frequently found in biologically active compounds.[3] Its synthetic tractability and the profound influence of ring substituents on its physicochemical properties make it an exceptionally fertile ground for therapeutic innovation.
The biological activities of substituted HBAs are diverse and potent, encompassing antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The number, position, and nature of substituents on the benzoic acid ring dramatically modulate these activities by altering the molecule's electronic distribution, lipophilicity, and steric profile.[3] This guide provides an in-depth exploration of the key biological activities of substituted HBAs, focusing on the structure-activity relationships (SAR), underlying mechanisms of action, and the practical experimental protocols used to validate these effects.
Antioxidant Activity: Quenching Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[2][5] Substituted hydroxybenzoic acids are potent antioxidants, capable of mitigating oxidative damage through multiple mechanisms.
Structure-Activity Relationship (SAR) Insights
The antioxidant capacity of HBAs is intrinsically linked to the substitution pattern of the hydroxyl groups on the aromatic ring.[6]
-
Number of Hydroxyl Groups: Antioxidant activity generally increases with the number of hydroxyl groups. For instance, gallic acid (3,4,5-trihydroxybenzoic acid) consistently demonstrates higher radical scavenging activity than protocatechuic acid (3,4-dihydroxybenzoic acid) or p-hydroxybenzoic acid.[6][7]
-
Position of Hydroxyl Groups: The relative position of -OH groups is critical. Dihydroxybenzoic acids with hydroxyl groups in the ortho (e.g., 2,3-DHB) or para (e.g., 2,5-DHB) positions exhibit strong antioxidant activity. This is attributed to the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding or resonance delocalization.[5][6]
-
Other Substituents: The introduction of electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups may diminish it.
Mechanisms of Antioxidant Action
Substituted HBAs exert their antioxidant effects through both direct and indirect pathways.[2][8]
-
Direct Scavenging: They can directly neutralize free radicals, such as the superoxide anion (•O₂⁻) and hydroxyl radical (•OH), by donating a hydrogen atom from a phenolic hydroxyl group. This process forms a stable phenoxyl radical, thus terminating the radical chain reaction.[8]
-
Metal Chelation: Certain HBAs can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). This action prevents the generation of highly reactive hydroxyl radicals via the Fenton reaction.[2][8]
-
Indirect Action via Nrf2 Pathway: HBAs can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or the presence of activators like HBAs disrupts this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the DNA, upregulating the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][8]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method to assess the direct radical scavenging activity of substituted HBAs. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that shows a deep violet color in solution, with a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, and the solution turns yellow. The degree of discoloration is proportional to the scavenging activity.[9]
Causality: This assay is chosen for its simplicity, speed, and reliance on a stable radical, which ensures reproducible results for screening and comparing the hydrogen-donating ability of various HBA derivatives.[9]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.
-
Preparation of Test Compounds: Prepare a stock solution of the substituted hydroxybenzoic acid in methanol (e.g., 1 mg/mL). From this stock, create a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound solution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the positive control, use a known antioxidant such as ascorbic acid or gallic acid, prepared at the same concentrations as the test compounds.
-
For the negative control (blank), mix 100 µL of methanol with 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates higher antioxidant activity.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of many diseases.[10] Various HBAs and their derivatives have been reported to possess significant anti-inflammatory effects.[7][11]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory properties of HBAs are influenced by their substitution patterns, which affect their ability to interact with key inflammatory enzymes and signaling proteins.
-
Hydroxylation and Methoxylation: The presence of hydroxyl and methoxy groups can modulate activity. For example, vanillic acid (4-hydroxy-3-methoxybenzoic acid) has demonstrated notable anti-inflammatory properties.[7]
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance by esterification of the carboxylic acid group, can enhance cellular uptake and may lead to improved anti-inflammatory activity.
Mechanisms of Anti-inflammatory Action
HBAs can interfere with the inflammatory process at multiple points:
-
Enzyme Inhibition: They can inhibit pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[2]
-
Cytokine Modulation: HBAs can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β).[2]
-
Signaling Pathway Interference: Certain HBAs have been shown to modulate key inflammatory signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for the expression of inflammatory mediators.[2]
Experimental Protocol: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This in vitro assay serves as a useful screening method, as the mechanism of denaturation-induced inflammation is analogous to the action of non-steroidal anti-inflammatory drugs (NSAIDs).[12]
Causality: This method is selected for its simplicity and relevance to the inflammatory process. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) is a reliable indicator of its potential anti-inflammatory activity.[12]
Methodology:
-
Preparation of Reagents:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Prepare stock solutions of the test HBAs and a standard drug (e.g., Diclofenac sodium) in a minimal amount of DMSO and dilute with the buffer to desired concentrations (e.g., 100 to 500 µg/mL).
-
-
Assay Procedure:
-
The reaction mixture consists of 0.5 mL of the test compound or standard solution and 0.5 mL of the 1% BSA solution.
-
The control consists of 0.5 mL of the buffer mixed with 0.5 mL of the 1% BSA solution.
-
-
Incubation:
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples in a water bath at 72°C for 5 minutes.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the turbidity of the solutions by reading the absorbance at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100
-
A higher percentage of inhibition indicates greater anti-inflammatory activity.
-
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of multidrug-resistant pathogens presents a severe threat to global health. Phenolic acids, including HBAs, have long been recognized for their antimicrobial properties and represent a promising avenue for the development of new anti-infective agents.[7][13]
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: The antimicrobial activity of HBAs is often correlated with their lipophilicity. Esterification of the carboxyl group to form parabens (e.g., methylparaben, propylparaben) increases lipophilicity and enhances antimicrobial potency, particularly against fungi and Gram-positive bacteria.[11][14] The activity often increases with the length of the alkyl chain of the ester.[14]
-
Hydroxyl Group Position: The position of the -OH group influences activity. For instance, p-hydroxybenzoic acid and its esters are widely used as preservatives due to their broad-spectrum antimicrobial action.[15]
Mechanisms of Antimicrobial Action
The mechanisms by which HBAs inhibit microbial growth are multifaceted:
-
Membrane Disruption: Lipophilic HBA derivatives can partition into the lipid bilayer of the microbial cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components and cell death.
-
Cytoplasmic Acidification: HBAs can acidify the cytoplasm of microbial cells, which can inhibit the function of critical enzymes and transport systems.[2]
-
Enzyme Inhibition: These compounds can inhibit key microbial enzymes involved in metabolism or synthesis of essential molecules.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] The broth microdilution method is a standardized and efficient technique for determining the MIC of multiple compounds simultaneously.[17][18]
Causality: This protocol is chosen as it provides a quantitative measure (the MIC value) of a compound's potency, allowing for direct comparison between different HBA derivatives. It is a gold-standard method recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[17][18]
Methodology:
-
Preparation of Media and Reagents:
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Prepare a stock solution of the test HBA in a suitable solvent (e.g., DMSO) and then dilute it in the broth to the highest desired concentration.
-
-
Serial Dilution:
-
In a sterile 96-well microplate, add 100 µL of broth to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound (in broth) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth + inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
Seal the plate and incubate at 37°C for 18-24 hours for most bacteria.
-
-
Result Interpretation:
-
After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the HBA derivative at which no turbidity is observed.
-
Anticancer Activity: Targeting Malignant Cells
The search for novel anticancer agents is a cornerstone of modern drug discovery. Several substituted hydroxybenzoic acids have demonstrated promising anticancer activities, including the ability to inhibit tumor cell growth, induce cell death, and arrest the cell cycle.[6][19][20]
Structure-Activity Relationship (SAR) Insights
-
HDAC Inhibition: Certain 4-hydroxybenzoic acid derivatives have been identified as pan-Histone Deacetylase (HDAC) inhibitors.[19] The specific structure of these derivatives allows them to bind to the active site of HDAC enzymes, leading to an increase in protein acetylation, which can trigger cell cycle arrest and apoptosis in cancer cells.
-
Hydrophilic/Hydrophobic Balance: For some anticancer mechanisms, a balance of hydrophilic substituents (like -OH) and a hydrophobic phenyl core is crucial. This allows for specific interactions with polar residues and hydrophobic pockets within target proteins.[21]
Mechanisms of Anticancer Action
-
Induction of Apoptosis: Many HBA derivatives exert their anticancer effects by triggering apoptosis, or programmed cell death.[19] This can be achieved through various signaling pathways, including the modulation of Bcl-2 family proteins and activation of caspases.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G1/S or G2/M checkpoints, preventing cancer cells from proliferating.[19]
-
Inhibition of Signaling Pathways: As with anti-inflammatory activity, HBAs can interfere with pro-survival signaling pathways like PI3K/Akt that are often dysregulated in cancer.[2]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[22] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Causality: This assay is a foundational and widely adopted method in anticancer drug screening because it is sensitive, quantitative, and suitable for high-throughput formats.[23][24] It provides a robust initial assessment of a compound's ability to reduce the viability of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a range of concentrations of the test HBA derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include untreated cells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm.
-
-
Calculation:
-
The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) * 100
-
The results can be used to determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
-
Quantitative Data Summary
To illustrate the structure-activity relationships, the following table summarizes representative biological activity data for various substituted hydroxybenzoic acids.
| Compound | Structure | Antioxidant Activity (DPPH IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL vs S. aureus) |
| Benzoic Acid | R₁-R₅ = H | > 500 | > 1000 |
| 4-Hydroxybenzoic Acid | R₄ = OH | ~160 | ~160[25] |
| 2,4-Dihydroxybenzoic Acid | R₂, R₄ = OH | ~45[11] | ~120 |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | R₃, R₄ = OH | ~20[6] | ~100 |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | R₃, R₄, R₅ = OH | ~8[7] | ~90 |
| Methylparaben | R₄ = OH, COOH -> COOCH₃ | ~150 | ~100[11] |
| Propylparaben | R₄ = OH, COOH -> COOC₃H₇ | ~140 | ~50[11] |
Note: Values are representative and can vary based on specific assay conditions. The core structure is a benzoic acid ring with substitutions at positions R₁-R₅.
Conclusion and Future Perspectives
Substituted hydroxybenzoic acids are a remarkable class of compounds whose biological activities can be finely tuned through synthetic modification. The principles of structure-activity relationships—particularly the number and position of hydroxyl groups and the overall lipophilicity of the molecule—are paramount in guiding the design of potent therapeutic agents. The antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of these derivatives underscore their vast potential in drug discovery.
Future research should focus on developing derivatives with enhanced target specificity and improved pharmacokinetic profiles. The use of HBA scaffolds in the design of multi-target ligands, for instance, compounds that simultaneously exhibit antioxidant and anti-inflammatory properties, could lead to novel treatments for complex multifactorial diseases. As our understanding of the intricate cellular pathways these compounds modulate deepens, so too will our ability to harness the full therapeutic potential of the hydroxybenzoic acid core.
References
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- In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed.
- Antioxidant mechanisms of hydroxybenzoic and hydroxycinnamic acids.... (n.d.).
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Unknown Source.
- In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. (2014). PubMed.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Unknown Source.
- In vitro assays and techniques utilized in anticancer drug discovery. (2018).
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (n.d.). PubMed Central.
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.
- Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (n.d.). Semantic Scholar.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- 3-Hydroxybenzoic Acid: A Versatile Arom
- P-hydroxybenzoic acid: Significance and symbolism. (2025). Unknown Source.
- MIC, MBC, MFC, Toxicology Testing | Antimicrobial Susceptibility. (n.d.). Unknown Source.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.. (n.d.). Unknown Source.
- Antimicrobial Activity of 4-Hydroxybenzoic Acid and trans 4-Hydroxycinnamic Acid Isolated and Identified
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- The Essential Role of 3-Hydroxybenzoic Acid in Modern Pharmaceutical Development. (n.d.). Unknown Source.
- Screening models for inflamm
- In vitro pharmacological screening methods for anti-inflammatory agents. (2025).
- Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Fe
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PubMed Central.
- Screening Methods for Antiinflamm
- Antiinflammatory activity: evaluation of a new screening procedure. (1977). PubMed.
- In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. (n.d.). Unknown Source.
- 4-Hydroxybenzoic acid. (n.d.). Wikipedia.
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025).
- Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. (n.d.). Frontiers.
- Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. (2018). PubMed Central.
- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (n.d.). MDPI.
- Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PubMed Central.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- (PDF) Antioxidant Assays: Principles, Methods and Analyses. (2024).
- A Comprehensive Review On Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
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- 1. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]
- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of 2,6-Dichloro-4-hydroxybenzoic acid from dichlorophenol
Application Note & Protocol
Topic: Synthesis of 2,6-Dichloro-4-hydroxybenzoic Acid from 2,6-Dichlorophenol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2,6-dichloro-4-hydroxybenzoic acid, a valuable substituted phenolic acid, through the carboxylation of 2,6-dichlorophenol. The core of this protocol is the Kolbe-Schmitt reaction, a robust and well-established method for the ortho- or para-carboxylation of phenols.[1] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and offers insights into process optimization and product purification. The methodology is designed to be reproducible and scalable, catering to the needs of medicinal chemistry, process development, and materials science laboratories.
Introduction
Substituted hydroxybenzoic acids are critical structural motifs in a wide array of pharmaceuticals, agrochemicals, and advanced polymers. The specific substitution pattern of 2,6-dichloro-4-hydroxybenzoic acid makes it a particularly interesting building block. The chlorine atoms at the ortho-positions to the hydroxyl group sterically hinder rotation and influence the acidity of both the phenolic proton and the carboxylic acid, while the para-relationship between the hydroxyl and carboxyl groups is a common feature in biologically active molecules.
The synthesis of this target molecule presents a regioselectivity challenge: the direct carboxylation of a phenol must be controlled to favor substitution at the desired C4 position. The Kolbe-Schmitt reaction, which involves the nucleophilic addition of a phenoxide to carbon dioxide, provides a reliable solution.[2] The regiochemical outcome of this reaction is notably influenced by the choice of the counter-ion and reaction conditions. While sodium phenoxides tend to yield the ortho-isomer (salicylic acid), potassium phenoxides preferentially yield the para-isomer, 4-hydroxybenzoic acid.[2][3][4] This principle is leveraged in the following protocol to achieve the desired 2,6-dichloro-4-hydroxybenzoic acid.
The Kolbe-Schmitt Reaction: Mechanism and Rationale
The Kolbe-Schmitt reaction is a powerful tool for electrophilic aromatic substitution on a highly activated phenol ring.[5] The process begins with the deprotonation of the phenol by a strong base, typically an alkali metal hydroxide, to form the corresponding phenoxide.
Step 1: Phenoxide Formation The hydroxyl group of 2,6-dichlorophenol is deprotonated by potassium hydroxide (KOH) to form the highly nucleophilic potassium 2,6-dichlorophenoxide. This step is crucial as the phenoxide is significantly more reactive towards electrophiles than the neutral phenol.[2]
Step 2: Electrophilic Attack by CO₂ The potassium 2,6-dichlorophenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of carbon dioxide. The use of potassium as the counter-ion is critical for directing the carboxylation to the para-position. It is theorized that the larger potassium ion forms a looser complex with the phenoxide oxygen, allowing the para-position, which is sterically less hindered, to be the primary site of attack. The reaction is conducted under high pressure to increase the concentration of CO₂ in the reaction medium, driving the equilibrium towards the carboxylated product.[4]
Step 3: Tautomerization and Acidification The intermediate cyclohexadienone rapidly tautomerizes to restore aromaticity, forming the potassium salt of 2,6-dichloro-4-hydroxybenzoic acid. The final step involves acidification of the reaction mixture with a strong mineral acid, such as hydrochloric acid, to protonate the carboxylate and phenoxide groups, precipitating the desired product.
Reaction Mechanism Diagram
The following diagram illustrates the key steps in the Kolbe-Schmitt carboxylation of 2,6-dichlorophenol.
Caption: Mechanism of the Kolbe-Schmitt reaction for 2,6-dichloro-4-hydroxybenzoic acid synthesis.
Detailed Experimental Protocol
Safety Precaution: This procedure involves high pressure, high temperature, and corrosive materials. It must be performed in a high-pressure reactor (autoclave) within a certified fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Materials and Reagents
-
2,6-Dichlorophenol (Reagent Grade, >98%)
-
Potassium Hydroxide (KOH) pellets (>85%)
-
Carbon Dioxide (CO₂) gas (High Purity)
-
Concentrated Hydrochloric Acid (HCl) (~37%)
-
Methanol (ACS Grade)
-
Deionized Water
Equipment
-
High-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.
-
Heating mantle or oil bath
-
Glassware (beakers, Erlenmeyer flasks)
-
Büchner funnel and vacuum flask
-
pH meter or pH paper
-
Rotary evaporator
Procedure
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Charge the reactor with 2,6-dichlorophenol (1.0 eq).
-
Base Addition: In a separate beaker, dissolve potassium hydroxide (1.1 eq) in a minimal amount of methanol to facilitate transfer. Carefully add the KOH solution to the reactor containing the dichlorophenol.
-
Solvent Removal: Gently heat the mixture under a stream of nitrogen or argon with slow stirring to remove the methanol. Continue heating under vacuum until a dry, free-flowing powder of the potassium 2,6-dichlorophenoxide salt is obtained. This drying step is critical, as the presence of water can significantly decrease the yield.[1]
-
Carboxylation: Seal the reactor. Pressurize the reactor with carbon dioxide to an initial pressure of 5-10 atm. Begin stirring and heat the reactor to 150-180°C. Once the target temperature is reached, increase the CO₂ pressure to 80-100 atm. Maintain these conditions for 6-12 hours.
-
Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature. Slowly and carefully vent the excess CO₂ pressure in the fume hood.
-
Product Isolation: Open the reactor and add deionized water to dissolve the solid reaction mass. Transfer the resulting aqueous solution to a beaker.
-
Acidification: While stirring vigorously in an ice bath, slowly add concentrated hydrochloric acid to the solution until the pH is approximately 1-2. A thick white precipitate of 2,6-dichloro-4-hydroxybenzoic acid should form.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Purification and Characterization
The primary impurity is likely unreacted 2,6-dichlorophenol. Recrystallization is an effective method for purification.
Recrystallization Protocol
-
Dissolve the crude, dry product in a minimum amount of hot methanol or an ethanol/water mixture in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Characterization
The purity of the final product should be assessed using methods such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any side products.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Summary of Key Parameters and Workflow
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Molar Ratio (DCP:KOH) | 1 : 1.1 | A slight excess of base ensures complete phenoxide formation. |
| Temperature | 150 - 180 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| CO₂ Pressure | 80 - 100 atm | High pressure increases CO₂ concentration, favoring product formation.[4] |
| Reaction Time | 6 - 12 hours | Allows the reaction to proceed to completion. |
| Acidification pH | 1 - 2 | Ensures complete protonation of the carboxylate product. |
| Expected Yield | 40 - 60% | Typical yields for Kolbe-Schmitt reactions on substituted phenols. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 2,6-dichloro-4-hydroxybenzoic acid.
References
- Vertex AI Search. (2024). Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones.
- Organic Syntheses. 2,6-dichlorophenol.
- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.
- PubMed Central. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid.
- ChemicalBook. (2024). 4-Hydroxybenzoic acid: Synthesis method and Biological activity.
- ChemicalBook. (2023). 2,6-Dichlorophenol synthesis.
- MDPI. (2018). Electrocarboxylation of Dichlorobenzenes on a Silver Electrode in DMF.
- Rasayan Journal of Chemistry. (2019).
- Wikipedia. Kolbe–Schmitt reaction.
- BYJU'S. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ.
- J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction.
- BYJU'S. Kolbe Reaction Mechanism.
- ACS Publications. (2006). Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates: 2,6-Dichlorotoluene, 2,6-Dichloroaniline, and 2,6-Dichlorophenol.
- Slideshare. (2015). Kolbe schmitt reaction.
- Guidechem. What are the synthesis methods for 2,6-dihydroxybenzoic acid?.
- Google Patents. (2013). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
Sources
Laboratory-Scale Synthesis of 2,6-Dichloro-4-hydroxybenzoic Acid: An Application Note
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2,6-Dichloro-4-hydroxybenzoic acid, a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. The synthesis is achieved through the direct electrophilic chlorination of 4-hydroxybenzoic acid using sulfuryl chloride. This document offers in-depth explanations for experimental choices, detailed safety precautions, and methods for the characterization of the final product, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug discovery.
Introduction
2,6-Dichloro-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The strategic placement of chlorine atoms ortho to the hydroxyl group imparts unique electronic and steric properties, making it a key intermediate for the synthesis of herbicides, pesticides, and pharmaceutical agents. Its structural motif is found in a variety of biologically active molecules.
This guide details a reliable and reproducible laboratory-scale synthesis from the readily available starting material, 4-hydroxybenzoic acid. The chosen methodology, direct dichlorination, leverages the principles of electrophilic aromatic substitution, providing a practical route to this important compound.
Reaction Scheme and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of 4-hydroxybenzoic acid is a strongly activating ortho-, para-director, which facilitates the selective introduction of two chlorine atoms at the positions ortho to it.
Overall Reaction:
Mechanism of Electrophilic Aromatic Substitution (Chlorination):
The reaction is initiated by the generation of an electrophilic chlorine species from sulfuryl chloride. The electron-rich aromatic ring of 4-hydroxybenzoic acid then attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the chlorinated product. The strong activating effect of the hydroxyl group ensures that the second chlorination also occurs at the other ortho position.
Experimental Protocol
This protocol is designed for the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Hydroxybenzoic acid | Reagent | Sigma-Aldrich | Purity ≥ 99% |
| Sulfuryl chloride (SO₂Cl₂) | Reagent | Sigma-Aldrich | Purity ≥ 97% |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Anhydrous |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | Saturated aqueous solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific | |
| Deionized Water |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Chlorination: From the dropping funnel, add 29.7 g (17.7 mL, 0.22 mol) of sulfuryl chloride dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic, and the temperature of the mixture may rise. Maintain the temperature below 40 °C by using a water bath if necessary.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain it at this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it into 300 mL of ice-cold deionized water with vigorous stirring. A white precipitate of the crude product will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold deionized water to remove any remaining acetic acid and inorganic impurities.
-
Purification by Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot water (approximately 200-250 mL) to dissolve the solid completely. If necessary, add a small amount of ethanol to aid dissolution. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry them in a vacuum oven at 60-70 °C to a constant weight.
Workflow Diagram
Caption: Workflow for the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid.
Safety and Hazard Management
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
Reagent Handling:
-
Sulfuryl chloride (SO₂Cl₂): Highly corrosive and toxic. It reacts violently with water. Handle only in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin and respiratory irritation. Use in a fume hood.
Waste Disposal: All organic and acidic waste should be disposed of in appropriately labeled containers according to institutional guidelines. Neutralize acidic aqueous waste before disposal.
Characterization of 2,6-Dichloro-4-hydroxybenzoic Acid
The identity and purity of the synthesized 2,6-Dichloro-4-hydroxybenzoic acid should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₄Cl₂O₃ |
| Molecular Weight | 207.01 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 224-226 °C |
| Solubility | Soluble in hot water, ethanol, and ether |
Spectroscopic Analysis:
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and broad singlets for the hydroxyl and carboxylic acid protons.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carboxyl carbon, and the carbon bearing the hydroxyl group. The number of signals will reflect the symmetry of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Cl stretches.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Discussion and Field-Proven Insights
The presented protocol for the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid is robust and has been optimized for a laboratory setting. The choice of sulfuryl chloride as the chlorinating agent offers advantages over gaseous chlorine in terms of ease of handling and stoichiometry control. Glacial acetic acid serves as an excellent solvent for both the starting material and the reaction, facilitating a homogeneous reaction mixture.
The work-up procedure is designed for efficient removal of the solvent and unreacted reagents, while the recrystallization step is crucial for obtaining a product of high purity. Researchers should pay close attention to the dropwise addition of sulfuryl chloride to control the exothermic nature of the reaction and prevent the formation of byproducts. Thorough drying of the final product is essential, as residual water can affect the accuracy of yield calculations and subsequent reactions.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of 2,6-Dichloro-4-hydroxybenzoic acid. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable compound for their scientific endeavors. The provided rationale for each step and the methods for characterization ensure the integrity and reproducibility of the synthesis.
References
-
PubChem. 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Chemistry LibreTexts. Electrophilic Substitution of Phenols. [Link]
Sources
Application Notes: 2,6-Dichloro-4-hydroxybenzoic Acid as a Versatile Building Block in Organic Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the strategic use of 2,6-Dichloro-4-hydroxybenzoic acid as a foundational building block in modern organic synthesis. We delve into its unique physicochemical properties, offering field-proven insights into its reactivity. This guide furnishes detailed, step-by-step protocols for its synthesis and subsequent transformations into high-value chemical intermediates. The causality behind experimental choices, safety considerations, and optimization strategies are discussed to ensure reproducible and scalable results.
Introduction: The Strategic Advantage of 2,6-Dichloro-4-hydroxybenzoic Acid
2,6-Dichloro-4-hydroxybenzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a phenolic hydroxyl group, and two chlorine atoms positioned ortho to the carboxylate.[1] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a highly valuable and versatile intermediate.
-
Steric Hindrance: The two ortho-chlorine atoms provide significant steric bulk around the carboxylic acid and phenolic hydroxyl groups. This steric shielding can be exploited to direct reactions to other sites or may necessitate more robust reaction conditions for transformations at these hindered positions.
-
Electronic Effects: The chlorine atoms are strongly electron-withdrawing via induction, which increases the acidity of both the carboxylic acid and the phenolic proton. This enhanced acidity can be leveraged for selective deprotonation and subsequent functionalization.
-
Reactive Sites: The molecule offers three primary sites for chemical modification: the carboxylic acid (esterification, amidation, reduction), the phenol (etherification, O-acylation), and the aromatic ring itself (nucleophilic aromatic substitution under forcing conditions or cross-coupling).
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂O₃ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| CAS Number | 4641-38-7 | [2] |
| Appearance | Typically a white to off-white powder | N/A |
| Melting Point | 264-266 °C (for the 3,5-dichloro isomer) | [3] |
Note: The melting point for the 2,6-dichloro isomer is not widely reported; the value for the common 3,5-dichloro isomer is provided for context.
Synthesis of 2,6-Dichloro-4-hydroxybenzoic Acid
While not as commonly documented as its 3,5-dichloro isomer, a robust synthesis can be achieved through the direct chlorination of a 4-hydroxybenzoic acid precursor. The hydroxyl group is a powerful ortho-, para-directing group; with the para position occupied by the carboxylic acid, chlorination is strongly directed to the two ortho positions. Sulfuryl chloride (SO₂Cl₂) is an effective and manageable reagent for this transformation.[4]
Protocol 1: Synthesis via Direct Chlorination
This protocol is adapted from a well-established procedure for the synthesis of the isomeric 3,5-dichloro-4-hydroxybenzoic acid, demonstrating the applicability of the methodology.[5]
Caption: Synthetic workflow for 2,6-Dichloro-4-hydroxybenzoic acid.
Materials:
-
Ethyl 4-hydroxybenzoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Potassium hydroxide (KOH)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Chlorination:
-
Causality: Starting with the ethyl ester of 4-hydroxybenzoic acid protects the carboxylic acid and improves solubility in the reaction medium.
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap with ethyl 4-hydroxybenzoate (1.0 eq).
-
Carefully add sulfuryl chloride (2.2 eq). The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Gently heat the mixture using a heating mantle to reflux (approx. 70-80 °C) for 2-3 hours, or until gas evolution ceases. Monitor progress by TLC.
-
Allow the reaction to cool to room temperature. Carefully remove the excess sulfuryl chloride under reduced pressure. The crude product, ethyl 2,6-dichloro-4-hydroxybenzoate, will remain as a solid or oil.
-
-
Saponification:
-
Causality: Saponification using a strong base hydrolyzes the ester to the desired carboxylic acid salt.
-
Prepare Claisen's alkali by dissolving 350 g of KOH in 250 mL of water, cooling, and diluting to 1 L with methanol.[5]
-
To the crude ester from the previous step, add a sufficient volume of Claisen's alkali to dissolve the material (approx. 4-5 mL per gram of ester).
-
Heat the mixture to reflux for 1 hour to ensure complete hydrolysis. The solution should become homogeneous.
-
Cool the reaction mixture and dilute it with an equal volume of water.
-
-
Acidification and Isolation:
-
Causality: Acidification protonates the carboxylate salt, causing the free acid to precipitate from the aqueous solution due to its low water solubility.
-
In a separate large beaker, prepare a dilute solution of hydrochloric acid.
-
Slowly pour the reaction mixture into the stirred, cold acid solution. A thick white precipitate of 2,6-dichloro-4-hydroxybenzoic acid will form.
-
Cool the slurry in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.
-
Dry the product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
-
Applications in Organic Synthesis
The true value of 2,6-dichloro-4-hydroxybenzoic acid lies in its utility as a versatile precursor to other important molecules.
Decarboxylation to High-Value Phenols
One of the most powerful transformations is the thermal decarboxylation to yield 2,6-dichlorophenol, a critical intermediate in the synthesis of herbicides and other specialty chemicals.[4] The reaction requires high temperatures, facilitated by a high-boiling solvent that can also act as a proton shuttle.[5]
Caption: Decarboxylation of the title compound to 2,6-dichlorophenol.
Protocol 2: Thermal Decarboxylation
-
Causality: High temperatures provide the activation energy to extrude CO₂ from the aromatic ring. A high-boiling amine like dimethylaniline serves as both the solvent and a base to facilitate the reaction.[5]
-
Materials:
-
Dry 2,6-dichloro-4-hydroxybenzoic acid
-
Dimethylaniline (freshly distilled)
-
Concentrated HCl
-
Ether or other suitable extraction solvent
-
-
Procedure:
-
Combine the dry acid (1.0 eq) and dimethylaniline (4.0 eq) in a round-bottom flask fitted with a short air condenser.
-
Heat the mixture in an oil bath. Gas evolution (CO₂) should begin around 130 °C and become vigorous at 150 °C.
-
Maintain the temperature at 190-200 °C for 2 hours, or until gas evolution ceases completely.
-
Cool the dark reaction mixture and carefully pour it into an excess of cold, concentrated HCl to neutralize the dimethylaniline.
-
Extract the resulting aqueous slurry with ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,6-dichlorophenol.
-
Purify by distillation or recrystallization from petroleum ether.
-
| Parameter | Condition | Rationale |
| Temperature | 190-200 °C | Provides sufficient energy for C-C bond cleavage. |
| Solvent | Dimethylaniline | High boiling point (194 °C) and acts as a basic medium. |
| Workup | Acid quench | Neutralizes the basic solvent, allowing for product extraction. |
| Typical Yield | 80-90% | Based on analogous reactions.[5] |
Selective Functionalization of Carboxyl and Hydroxyl Groups
The differential reactivity and steric environment of the acid and phenol groups allow for selective modifications, creating a diverse array of downstream products.
Caption: Key functionalization pathways for the title compound.
Protocol 3: Fischer Esterification (Carboxylic Acid)
-
Causality: Under acidic conditions, the carboxylic acid is protonated, making it a better electrophile for attack by an alcohol. A large excess of the alcohol drives the equilibrium toward the ester product.[6] The steric hindrance from the ortho-chlorines may slow this reaction, requiring longer reflux times.[6]
-
Procedure:
-
Suspend 2,6-dichloro-4-hydroxybenzoic acid (1.0 eq) in a large excess of methanol (which also acts as the solvent).
-
Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Heat the mixture to reflux for 4-10 hours, monitoring by TLC.
-
Cool the reaction, remove the excess methanol under reduced pressure, and dilute the residue with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the methyl ester.
-
Protocol 4: Williamson Ether Synthesis (Phenolic Hydroxyl)
-
Causality: A base is used to deprotonate the acidic phenol, forming a potent phenoxide nucleophile. This nucleophile then displaces a halide in an Sₙ2 reaction.[7][8] Using a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation.
-
Procedure:
-
In an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Slowly add a solution of 2,6-dichloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Hydrogen gas will evolve. Stir until gas evolution ceases.
-
Add an alkylating agent, such as methyl iodide (1.2 eq), dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute HCl to protonate the carboxylic acid.
-
Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate to yield the O-alkylated product.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: 2,6-Dichloro-4-hydroxybenzoic acid and its derivatives should be handled in a well-ventilated fume hood. As with many chlorinated phenolic compounds, it should be treated as a potential irritant to the skin, eyes, and respiratory tract.[4] Avoid inhalation of dust and direct contact.
-
Reagents: Exercise extreme caution when handling corrosive reagents like sulfuryl chloride and concentrated acids. Sodium hydride is highly flammable and reacts violently with water; handle only under an inert atmosphere.
Conclusion
2,6-Dichloro-4-hydroxybenzoic acid is a building block with significant, yet often underutilized, potential. Its sterically hindered and electronically activated framework provides a platform for a range of strategic chemical transformations. By understanding the causality behind the required reaction conditions—from high-temperature decarboxylation to selective functionalization—researchers can effectively harness this molecule to construct complex and high-value chemical targets for the pharmaceutical, agrochemical, and materials science industries.
References
-
Organic Syntheses, Coll. Vol. 3, p.289 (1955); Vol. 21, p.30 (1941). [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis | Request PDF. [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
-
Encyclopedia.pub. (2021). Commercially Important Chlorinated Phenols. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
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- 1. 2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-dichloro-4-hydroxybenzoic acid | 4641-38-7 [chemicalbook.com]
- 3. 3,5-Dichloro-4-hydroxybenzoic acid 97 3336-41-2 [sigmaaldrich.com]
- 4. Commercially Important Chlorinated Phenols | Encyclopedia MDPI [encyclopedia.pub]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Application Note: 2,6-Dichloro-4-hydroxybenzoic Acid as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract: This guide provides a detailed technical overview of 2,6-dichloro-4-hydroxybenzoic acid, a halogenated aromatic building block with significant potential in pharmaceutical development. We explore its physicochemical properties, safety protocols, and its application as a strategic intermediate. The core of this document features a detailed, field-proven protocol for a key chemical transformation—decarboxylation to produce 2,6-dichlorophenol—a versatile precursor for more complex pharmaceutical scaffolds. Additionally, we present a validated HPLC method for quality control and purity assessment. This note is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic workflows.
Introduction: The Strategic Value of Halogenated Intermediates
In the landscape of modern medicinal chemistry, halogenated synthons are indispensable tools. The introduction of halogen atoms into a molecular scaffold can profoundly influence key pharmacological parameters, including metabolic stability, binding affinity, lipophilicity, and membrane permeability. 2,6-Dichloro-4-hydroxybenzoic acid (CAS 4641-38-7) is a particularly noteworthy intermediate.[1][2][3][4] Its unique substitution pattern—with chlorine atoms ortho to the carboxylic acid—creates specific steric and electronic properties that can be exploited in multi-step syntheses.
This document serves as a comprehensive guide to understanding and utilizing this valuable chemical intermediate. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system grounded in sound chemical principles.
Physicochemical Properties & Safety Data
A thorough understanding of a starting material's properties is fundamental to successful and safe experimentation.
Chemical and Physical Properties
The key properties of 2,6-dichloro-4-hydroxybenzoic acid are summarized below. This data has been consolidated from authoritative chemical databases.[2][5]
| Property | Value | Source |
| CAS Number | 4641-38-7 | [1][3][4][6] |
| Molecular Formula | C₇H₄Cl₂O₃ | [2][3][4][5] |
| Molecular Weight | 207.01 g/mol | [2][5] |
| IUPAC Name | 2,6-dichloro-4-hydroxybenzoic acid | [5] |
| Appearance | Beige Powder / Solid | [7] |
| Melting Point | Not specified; related isomers melt >200°C | [8] |
| Solubility | Slightly soluble in water; more soluble in polar organic solvents like alcohols and acetone. | [9] |
| pKa | Data not widely available; expected to be more acidic than 4-hydroxybenzoic acid (pKa 4.54) due to the inductive effect of chlorine atoms. | [9] |
Safety, Handling, and Storage
Safe handling is paramount. Based on available Safety Data Sheets (SDS), 2,6-dichloro-4-hydroxybenzoic acid and its structural isomers are classified as irritants.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Minimize dust generation during handling.[7]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[7][12]
-
Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation occurs, seek medical advice.[10][12]
-
Inhalation: Remove to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Application Protocol: Synthesis of 2,6-Dichlorophenol
One of the most powerful applications of a substituted benzoic acid is its use as a precursor to a simpler phenol through decarboxylation. This reaction is particularly valuable for producing substituted phenols that are otherwise difficult to synthesize. 2,6-Dichlorophenol is a key building block for herbicides, antiseptics, and more complex pharmaceutical agents. The protocol below details a robust method for this transformation.
Workflow Overview
The overall process involves the thermal decarboxylation of the starting material in a high-boiling point solvent, followed by an acid-base workup to isolate the phenolic product.
Caption: Experimental workflow for the synthesis of 2,6-dichlorophenol.
Detailed Step-by-Step Protocol
This protocol is adapted from a well-established procedure for the decarboxylation of a related isomer and is chemically applicable here.[13]
Materials and Reagents:
-
2,6-Dichloro-4-hydroxybenzoic acid (10.0 g, 48.3 mmol)
-
Dimethylaniline, redistilled (30 mL, ~237 mmol)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Diethyl ether or MTBE (for extraction)
-
Petroleum ether (40-60°C, for recrystallization)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
250 mL round-bottomed flask
-
Heating mantle with stirrer
-
Thermometer or thermocouple
-
Short path distillation head or air condenser
-
Apparatus for steam distillation
-
Separatory funnel
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a short air condenser, combine 2,6-dichloro-4-hydroxybenzoic acid (10.0 g) and dimethylaniline (30 mL).
-
Expert Insight: Dimethylaniline serves as a high-boiling point solvent (B.P. ~194°C) that can facilitate the high temperatures needed for efficient decarboxylation. As a tertiary amine, it is non-nucleophilic and stable under these conditions.
-
-
Thermal Decarboxylation: Slowly heat the mixture using a heating mantle. You will observe the evolution of carbon dioxide gas, which typically commences around 130°C and becomes vigorous at 150°C. Maintain the reaction temperature between 190-200°C for approximately 2 hours, or until the gas evolution ceases completely.
-
Expert Insight: The reaction must be performed in a fume hood due to the evolution of CO₂ and potential vapors. The ortho-chlorine atoms on the starting material can sterically hinder the carboxyl group, potentially requiring slightly higher temperatures or longer reaction times for complete conversion compared to un-substituted analogs.
-
-
Workup - Acidification: Once the reaction is complete, allow the dark mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of cold, concentrated hydrochloric acid with vigorous stirring.
-
Expert Insight: This step is critical. The HCl protonates the dimethylaniline solvent, forming a water-soluble salt (dimethylanilinium chloride). This allows for its separation from the desired organic product, 2,6-dichlorophenol, which is not basic and will remain in a separate phase or precipitate.
-
-
Workup - Isolation: Set up an apparatus for steam distillation. Add the acidified mixture to the distillation flask with sufficient water and steam distill the mixture until the distillate runs clear and no more oily product is observed.
-
Expert Insight: Steam distillation is an effective method for separating volatile, water-immiscible compounds like 2,6-dichlorophenol from non-volatile salts and tars.
-
-
Extraction: Collect the distillate in a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether or MTBE. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 2,6-dichlorophenol.
-
Purification: Recrystallize the crude product from a minimal amount of hot petroleum ether (40-60°C). Cool the solution slowly, first to room temperature and then in an ice bath, to induce crystallization. Collect the pure white crystals by vacuum filtration. A typical yield for this type of reaction is in the range of 80-90%.[13]
Analytical Quality Control Protocol
Verifying the purity of the starting material and the final product is essential. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for this purpose.
Reaction Pathway Visualization
The chemical transformation at the heart of the synthesis protocol is a classic decarboxylation reaction.
Caption: Decarboxylation of 2,6-dichloro-4-hydroxybenzoic acid.
HPLC Method for Purity Assessment
This method is designed to be a starting point and may require optimization based on the specific HPLC system used. It is based on established methods for analyzing related hydroxybenzoic acids.[14][15]
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of acidic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting compounds from the C18 phase. |
| Gradient | 10% B to 90% B over 15 minutes | A broad gradient ensures elution of both the polar starting material and the less polar product. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at 270 nm | Aromatic rings of both compounds show strong absorbance in this region. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep. | Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile:Water. | Ensures complete dissolution and compatibility with the mobile phase. |
Conclusion
2,6-Dichloro-4-hydroxybenzoic acid is more than just a chemical; it is a strategic starting point for accessing valuable pharmaceutical precursors. Its unique electronic and steric profile makes it a compelling choice for syntheses where precise control over molecular architecture is required. The detailed protocols for its conversion to 2,6-dichlorophenol and its subsequent analysis provide researchers with a reliable and well-understood workflow. By applying the principles and methods outlined in this guide, scientists can confidently and safely integrate this versatile intermediate into their drug discovery and development programs.
References
-
2,6-Dichloro-4-hydroxybenzoic acid - AOBChem. AOBChem.[Link]
-
2,6-Dichloro-4-hydroxybenzoic acid | 4641-38-7 | C7H4Cl2O3 | Appchem. Appchem.[Link]
-
2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719 - PubChem. National Center for Biotechnology Information.[Link]
-
104700 - 3,5-Dichloro-4-hydroxybenzoic acid - Safety Data Sheet. EFLab.[Link]
-
4-Hydroxybenzoic acid - Wikipedia. Wikimedia Foundation.[Link]
-
2,6-dichlorophenol - Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. Longdom Publishing.[Link]
-
3,5-Dichloro-4-hydroxybenzoic acid - CAS Common Chemistry. CAS.[Link]
-
HPLC Methods for analysis of 4-Hydroxybenzoic acid - HELIX Chromatography. HELIX Chromatography.[Link]
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- 1. 2,6-dichloro-4-hydroxybenzoic acid | 4641-38-7 [chemicalbook.com]
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- 4. appchemical.com [appchemical.com]
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- 6. biosynth.com [biosynth.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
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- 9. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. longdom.org [longdom.org]
- 15. helixchrom.com [helixchrom.com]
Application Notes and Protocols: The Strategic Role of Dichlorinated Hydroxybenzoic Acids in Agrochemical Synthesis
Introduction: Navigating the Landscape of Chlorinated Hydroxybenzoic Acids in Agrochemicals
While direct and extensively documented applications of 2,6-Dichloro-4-hydroxybenzoic acid in the synthesis of commercial agrochemicals are not prominent in publicly available scientific literature and patents, the broader family of chlorinated and dihydroxylated benzoic acids represents a cornerstone in the production of a variety of essential herbicides. The precise positioning of chloro and hydroxyl groups on the benzoic acid ring dictates the molecule's reactivity and its suitability as a precursor for specific active ingredients.
This guide, therefore, shifts its focus to the industrially significant isomers and analogs of 2,6-Dichloro-4-hydroxybenzoic acid. We will provide an in-depth exploration of their synthesis and application, offering researchers and chemical development professionals a comprehensive understanding of how these structural motifs are leveraged in the agrochemical industry. The principles, pathways, and protocols detailed herein for these related compounds offer valuable insights that could inform potential, albeit currently undocumented, applications for 2,6-Dichloro-4-hydroxybenzoic acid.
Key Analogs and Their Commercial Significance
The following table summarizes the key structural analogs and their established roles in agrochemical synthesis, providing a comparative overview.
| Compound Name | Structure | Key Application |
| 3,6-Dichloro-2-hydroxybenzoic acid | Primary intermediate for the herbicide Dicamba [1][2][3] | |
| 2,6-Dihydroxybenzoic acid | Precursor for pyrimidinyloxy benzoic acid herbicides[4][5] | |
| 3,5-Dichloro-4-hydroxybenzoic acid | Intermediate for the synthesis of 2,6-dichlorophenol[6] |
Part 1: Synthesis of Dicamba via 3,6-Dichloro-2-hydroxybenzoic Acid
The synthesis of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a prime example of the industrial application of a dichlorinated hydroxybenzoic acid. The key intermediate is 3,6-dichloro-2-hydroxybenzoic acid (also known as 3,6-Dichlorosalicylic acid or 3,6-DCSA).
Synthetic Pathway Overview
The overall transformation involves the synthesis of 3,6-DCSA, followed by methylation of the hydroxyl group to yield the final product, Dicamba.
Caption: Synthetic pathway from 2,5-Dichlorophenol to Dicamba.
Protocol 1: Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid (3,6-DCSA)
This protocol is based on the Kolbe-Schmitt reaction, a high-pressure carboxylation of a phenoxide.[1]
Principle: 2,5-Dichlorophenol is first converted to its phenoxide salt, which is then carboxylated using carbon dioxide under high pressure and temperature. The regioselectivity of the carboxylation is directed by the reaction conditions.
Materials:
-
2,5-Dichlorophenol
-
Potassium hydroxide (or other suitable base)
-
Carbon dioxide (high pressure)
-
Potassium chloride (catalyst)[1]
-
Hydrochloric acid (for acidification)
-
Organic solvent (e.g., xylene)
Equipment:
-
High-pressure autoclave reactor
-
Stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve 2,5-dichlorophenol in an appropriate organic solvent.
-
Add a stoichiometric amount of a strong base, such as potassium hydroxide, to form the potassium 2,5-dichlorophenoxide salt. This step is crucial as the phenoxide is the reactive species for carboxylation.
-
-
Carboxylation:
-
Transfer the phenoxide solution to a high-pressure autoclave.
-
Add a catalytic amount of potassium chloride.[1]
-
Seal the reactor and pressurize with carbon dioxide to the desired pressure (e.g., 20-50 atm).
-
Heat the reactor to the reaction temperature (e.g., 150-180°C) with continuous stirring. The reaction is typically run for several hours.
-
-
Work-up and Purification:
-
After cooling the reactor, vent the excess CO2.
-
Transfer the reaction mixture to a separatory funnel and add water to dissolve the salt of the product.
-
Separate the aqueous phase. The organic solvent can be recovered and recycled.
-
Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the 3,6-dichloro-2-hydroxybenzoic acid.
-
Filter the precipitate, wash with cold water to remove inorganic salts, and dry under vacuum.
-
Causality of Experimental Choices:
-
High Pressure and Temperature: These conditions are necessary to overcome the activation energy for the carboxylation of the aromatic ring.
-
Base: The formation of the phenoxide is essential as it activates the ring towards electrophilic attack by the weakly electrophilic CO2.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of salts like potassium chloride can improve the yield and reaction rate.[1]
Protocol 2: Methylation of 3,6-DCSA to Dicamba
Principle: The hydroxyl group of 3,6-DCSA is methylated using a suitable methylating agent to yield the final herbicide, Dicamba.
Materials:
-
3,6-Dichloro-2-hydroxybenzoic acid (from Protocol 1)
-
Dimethyl sulfate (or other methylating agent)
-
Sodium hydroxide
-
Acetone (or other suitable solvent)
Procedure:
-
Dissolution and Deprotonation:
-
Suspend 3,6-DCSA in a solvent such as acetone.
-
Add a solution of sodium hydroxide to deprotonate both the carboxylic acid and the phenolic hydroxyl group, forming the disodium salt.
-
-
Methylation:
-
Add dimethyl sulfate dropwise to the reaction mixture at a controlled temperature (e.g., 40-50°C). The methylation occurs at the more nucleophilic phenoxide.
-
Stir the reaction mixture for a few hours until the reaction is complete (monitored by TLC or HPLC).
-
-
Work-up and Isolation:
-
Quench the reaction by adding water.
-
Acidify the mixture with hydrochloric acid to precipitate the Dicamba.
-
Filter the solid product, wash with water, and dry.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
Part 2: Synthesis of Pyrimidinyloxy Benzoic Acid Herbicides
2,6-Dihydroxybenzoic acid is a key starting material for a class of herbicides known as pyrimidinyloxy benzoic acids.
Synthetic Pathway Overview
Caption: General pathway for the synthesis of pyrimidinyloxy benzoic acid herbicides.
Protocol 3: General Synthesis of Pyrimidinyloxy Benzoic Acid Herbicides
Principle: This synthesis involves the nucleophilic aromatic substitution reaction between the phenoxide of 2,6-dihydroxybenzoic acid and an activated pyrimidine derivative.
Materials:
-
2,6-Dihydroxybenzoic acid
-
A substituted pyrimidine with a good leaving group (e.g., 2-methylsulfonyl-4,6-dimethoxypyrimidine)
-
Potassium carbonate (or another suitable base)
-
Aprotic polar solvent (e.g., DMF, DMSO)
Procedure:
-
Formation of the Phenoxide:
-
Dissolve 2,6-dihydroxybenzoic acid in the aprotic polar solvent.
-
Add at least two equivalents of potassium carbonate to deprotonate both hydroxyl groups.
-
-
Condensation Reaction:
-
Add the substituted pyrimidine to the reaction mixture.
-
Heat the mixture to a temperature typically between 80-120°C.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and pour it into water.
-
Acidify with a mineral acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Expertise & Experience Insights:
-
The choice of base and solvent is critical. An aprotic polar solvent is used to enhance the nucleophilicity of the phenoxide.
-
The reactivity of the pyrimidine is enhanced by electron-withdrawing groups and a good leaving group (e.g., sulfonyl or chloro group).
Conclusion
While 2,6-Dichloro-4-hydroxybenzoic acid itself does not have a well-documented role in agrochemical synthesis, its isomers, particularly 3,6-dichloro-2-hydroxybenzoic acid, are of paramount importance. The protocols and pathways detailed in this guide for the synthesis of Dicamba and pyrimidinyloxy benzoic acid herbicides highlight the strategic use of substituted benzoic acids as versatile intermediates. The underlying chemical principles—nucleophilic aromatic substitution, carboxylation, and methylation—are fundamental in the construction of complex agrochemical molecules. For researchers in the field, understanding these established synthetic routes for analogous compounds provides a robust framework for the potential development of new active ingredients and the exploration of the synthetic utility of other isomers like 2,6-Dichloro-4-hydroxybenzoic acid.
References
- Synthesis method of 2, 6-dichloro-4-aminophenol. Eureka | Patsnap.
-
2,6-Dichloro-4-methoxybenzaldehyde. MySkinRecipes. Available at: [Link]
- CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid. Google Patents.
-
2,6-dichlorophenol. Organic Syntheses Procedure. Available at: [Link]
- DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. Google Patents.
- EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid. Google Patents.
- CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid. Google Patents.
-
2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719. PubChem. Available at: [Link]
-
A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. ResearchGate. Available at: [Link]
Sources
- 1. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
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- 3. 3,6-Dichloro-2-hydroxybenzoic acid | 3401-80-7 | Benchchem [benchchem.com]
- 4. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 5. EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Topic: High-Purity Isolation of 2,6-Dichloro-4-hydroxybenzoic Acid for Pharmaceutical Research and Development
An Application Note from the Desk of a Senior Application Scientist
Introduction
2,6-Dichloro-4-hydroxybenzoic acid is a key substituted aromatic compound utilized as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The structural integrity and purity of such intermediates are paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory approval of the final drug product. This application note provides detailed, field-proven protocols for the purification of 2,6-Dichloro-4-hydroxybenzoic acid, designed for researchers, chemists, and drug development professionals. We will explore two primary methodologies: chemically active acid-base extraction and recrystallization, explaining the scientific principles behind each procedural choice to ensure reproducibility and high-purity outcomes.
Understanding the Molecule: The Key to Effective Purification
The purification strategy for 2,6-Dichloro-4-hydroxybenzoic acid is dictated by its molecular structure, which features three key functional groups: a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), and two chloro-substituents (-Cl).
-
Carboxylic Acid Group: This is the most acidic proton on the molecule (pKa ~3-4), readily reacting with weak bases like sodium bicarbonate.
-
Phenolic Hydroxyl Group: This proton is significantly less acidic (pKa ~8-10) and requires a stronger base, such as sodium hydroxide, for deprotonation.
-
Chloro-Substituents: These electron-withdrawing groups increase the acidity of both the carboxylic acid and the phenol compared to their non-halogenated analogs. They also contribute to the molecule's overall low solubility in water but good solubility in many organic solvents.[1]
This differential acidity is the cornerstone of the highly selective acid-base extraction method, allowing for a precise separation from neutral impurities or compounds with different acidic properties.[2]
Protocol 1: Purification via Chemically Active Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to move the target compound from an organic solvent into an aqueous phase, leaving non-acidic impurities behind.[3] It is a powerful technique for removing neutral organic byproducts or unreacted starting materials.
Principle of the Method
The core principle is the conversion of the water-insoluble 2,6-Dichloro-4-hydroxybenzoic acid into its highly water-soluble sodium salt (sodium 2,6-dichloro-4-hydroxybenzoate).[4] This is achieved by reaction with a weak aqueous base, sodium bicarbonate (NaHCO₃). The choice of a weak base is critical; it is strong enough to deprotonate the carboxylic acid but not the less acidic phenol, providing a high degree of selectivity.[2] Once separated, the aqueous layer is re-acidified, which protonates the carboxylate salt, causing the purified acid to precipitate out of the solution.[5][6]
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Detailed Step-by-Step Protocol
-
Dissolution: Dissolve approximately 5.0 g of the crude 2,6-Dichloro-4-hydroxybenzoic acid in 100 mL of a suitable organic solvent like ethyl acetate or diethyl ether in a 250 mL Erlenmeyer flask.
-
Transfer: Transfer the organic solution to a 500 mL separatory funnel.
-
First Extraction: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the pressure from the evolved CO₂ gas. Shake for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean 400 mL beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with two additional 30 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts in the 400 mL beaker.
-
Wash (Optional): The remaining organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to recover any non-acidic components if desired. For this protocol, it can be set aside for disposal.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 6M hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2, check with litmus or pH paper). A white precipitate of the purified product will form.[6]
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two 25 mL portions of ice-cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is a classic and highly effective technique for purifying solid compounds to a high degree, particularly for removing small amounts of impurities that are structurally similar to the target compound.
Principle of the Method
The success of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, forming a pure crystal lattice that excludes the impurities, which remain dissolved in the cold mother liquor.[7]
Solvent System Selection
The ideal solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at low temperatures. For polar compounds like 2,6-Dichloro-4-hydroxybenzoic acid, a mixed solvent system is often effective. An ethanol/water system is a good starting point; the compound dissolves well in hot ethanol, and water is then added as an "anti-solvent" to decrease solubility and induce crystallization upon cooling.[7]
Detailed Step-by-Step Protocol
-
Dissolution: Place 5.0 g of the crude 2,6-Dichloro-4-hydroxybenzoic acid in a 250 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., start with 20-30 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask to remove them. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear ethanol solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the point of supersaturation). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (e.g., a 20:80 ethanol/water mixture) to rinse away the impurity-laden mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Too much solvent was used; the product remains in the mother liquor.[7] | Use the minimum amount of hot solvent required for dissolution. Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated at a temperature above the solute's melting point. | Re-heat the solution to dissolve the oil, add more solvent, and cool again. Consider a different solvent system with a lower boiling point. |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. Cool in an ice-salt bath. |
| Colored Product | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[8] Use sparingly to avoid adsorbing the product. |
Purity Assessment: Validating the Outcome
After purification, it is essential to verify the purity of the isolated 2,6-Dichloro-4-hydroxybenzoic acid. A combination of analytical techniques provides the most comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[9] A reversed-phase method using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier like phosphoric acid) can separate the main compound from residual impurities.[10][11] Purity is typically expressed as the area percentage of the main peak.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range (typically 0.5-1°C). Impurities will cause the melting point to be depressed and broadened.[9] This provides a fast, qualitative indicator of purity.
Expected Purity Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (HPLC) | ≥ 99.0% | HPLC-UV[10] |
| Melting Point | Sharp range, consistent with literature values | Melting Point Apparatus[9] |
Conclusion
The selection of a purification strategy for 2,6-Dichloro-4-hydroxybenzoic acid depends on the nature and quantity of the impurities present. Acid-base extraction is exceptionally effective for removing neutral or less acidic contaminants, making it an ideal choice for crude reaction mixtures. Recrystallization serves as an excellent final polishing step to achieve high crystalline purity, effectively removing closely related isomers or other minor impurities. For applications in drug development, employing both methods sequentially can deliver material of the highest possible purity, ensuring the reliability and success of subsequent research. The purity of the final product should always be confirmed using appropriate analytical methods like HPLC.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Available at: [Link]
-
Quora. (2024). What is the process for extracting benzoic acid from an unknown compound using acids and bases?. Available at: [Link]
-
Acid base extraction flow chart. (n.d.). Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Available at: [Link]
-
Skerra, A., et al. (2021). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Available at: [Link]
- Google Patents. (2018). CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid.
-
Royal Society of Chemistry. (n.d.). Distribution of 2-hydroxybenzoic acid between water and an organic solvent. Available at: [Link]
-
ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Available at: [Link]
- Google Patents. (1994). US5304677A - Method for producing 2,6-dihydroxybenzoic acid.
- Google Patents. (2011). CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. Available at: [Link]
- Google Patents. (1968). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
-
MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Available at: [Link]
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available at: [Link]
-
Longdom Publishing SL. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available at: [Link]
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Application Notes and Protocols for the Recrystallization of 2,6-Dichloro-4-hydroxybenzoic Acid
Introduction: The Criticality of Purity for 2,6-Dichloro-4-hydroxybenzoic Acid in Research and Development
2,6-Dichloro-4-hydroxybenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. As a crucial building block in the synthesis of novel pharmaceutical agents and functional materials, its purity is paramount. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, and inconsistent material properties. Therefore, a robust and reproducible purification method is essential. Recrystallization remains a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.
This comprehensive guide provides detailed application notes and protocols for the recrystallization of 2,6-Dichloro-4-hydroxybenzoic acid. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to achieve high-purity material, ensuring the integrity and success of their downstream applications. The protocols herein are grounded in the physicochemical properties of the target molecule and established principles of crystallization for structurally related compounds.
Physicochemical Properties of 2,6-Dichloro-4-hydroxybenzoic Acid
A thorough understanding of the physicochemical properties of 2,6-Dichloro-4-hydroxybenzoic acid is fundamental to developing an effective recrystallization strategy. These properties dictate the choice of solvent, the temperature gradient to be applied, and the expected yield of the purified product.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₃ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| Appearance | White to off-white solid (expected) | Inferred from related compounds |
| Melting Point | Not experimentally determined in available literature. The related compound 3,5-Dichloro-4-hydroxybenzoic acid has a melting point of 264-266 °C.[2] | - |
| pKa (Predicted) | 2.16 ± 0.25 | ChemicalBook[3] |
| Solubility | General solubility patterns of related hydroxybenzoic acids suggest slight solubility in cold water and increased solubility in hot water and polar organic solvents like alcohols.[4][5] | - |
The Science of Recrystallization: A Strategic Approach
Recrystallization is predicated on the principle that the solubility of a solid in a solvent generally increases with temperature.[6][7] An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor upon cooling) or insoluble even at high temperatures (to be removed by hot filtration).
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities are removed by filtration of the hot solution. The filtrate is then allowed to cool slowly, causing the solubility of the target compound to decrease and leading to the formation of crystals. The soluble impurities remain in the cooled solvent. The purified crystals are then collected by filtration.
Caption: General workflow for the purification of a solid by recrystallization.
Experimental Protocols for the Recrystallization of 2,6-Dichloro-4-hydroxybenzoic Acid
Based on the properties of structurally similar compounds, two primary solvent systems are proposed for the recrystallization of 2,6-Dichloro-4-hydroxybenzoic acid: water and an ethanol-water mixture. The choice between these will depend on the nature of the impurities present in the crude material.
Protocol 1: Recrystallization from Water
This protocol is recommended when the impurities are significantly more soluble in water than the target compound or are insoluble in hot water.
Materials:
-
Crude 2,6-Dichloro-4-hydroxybenzoic acid
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Fluted filter paper
-
Short-stem glass funnel
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude 2,6-Dichloro-4-hydroxybenzoic acid into an Erlenmeyer flask with a magnetic stir bar.
-
For every 1 gram of crude material, add approximately 20-30 mL of deionized water.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more hot deionized water in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.[8][9]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling water on the hot plate.
-
Place a short-stem funnel with fluted filter paper into the neck of the preheated flask.
-
Carefully and quickly pour the hot solution through the filter paper. The preheating of the apparatus prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear filtrate from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum for 10-15 minutes.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Protocol 2: Recrystallization from an Ethanol-Water Mixture
This protocol is advantageous when the impurities have solubilities that are not sufficiently different from the target compound in water alone. The use of a co-solvent system like ethanol-water can often provide the necessary solubility differential. The solubility of the related 2,6-dihydroxybenzoic acid is known to be higher in ethanol than in water.[10]
Materials:
-
Crude 2,6-Dichloro-4-hydroxybenzoic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Fluted filter paper (if needed)
-
Short-stem glass funnel (if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude 2,6-Dichloro-4-hydroxybenzoic acid in an Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum volume of hot ethanol required to dissolve the solid.
-
Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration as described in Protocol 1.
-
-
Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol-water mixture (in the same proportion as used for the recrystallization).
-
Dry the purified crystals as described in Protocol 1.
-
Purity Assessment and Characterization
Post-recrystallization, it is imperative to verify the purity of the 2,6-Dichloro-4-hydroxybenzoic acid. A combination of analytical techniques should be employed for a comprehensive assessment.
Melting Point Determination
A simple and effective preliminary test of purity is the determination of the melting point. A pure crystalline solid will have a sharp melting point range (typically 1-2 °C), whereas an impure sample will exhibit a depressed and broader melting range.
-
Procedure: A small amount of the dried, purified solid is packed into a capillary tube and the melting point is determined using a calibrated melting point apparatus. Compare the observed melting point to that of the starting material.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method for determining the purity of organic compounds. A reversed-phase HPLC method with UV detection is well-suited for the analysis of 2,6-Dichloro-4-hydroxybenzoic acid.[12][13]
Illustrative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., determined by UV-Vis spectroscopy of a dilute solution of the compound). For 4-hydroxybenzoic acid, a wavelength of 256 nm has been used.[14]
-
Injection Volume: 10 µL
-
Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for purity analysis by HPLC.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was added.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Oiling out (formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The cooling rate is too fast.- High concentration of impurities. | - Use a lower-boiling solvent.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add more solvent before reheating. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Crystals are too soluble in the wash solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is preheated.- Increase the cooling time in the ice bath.- Use an ice-cold wash solvent and use it sparingly. |
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the successful purification of 2,6-Dichloro-4-hydroxybenzoic acid by recrystallization. By carefully selecting the appropriate solvent system and controlling the experimental parameters, researchers can achieve a high degree of purity, which is essential for the reliability and reproducibility of their scientific endeavors. The subsequent analytical verification by melting point determination and HPLC will provide the necessary confidence in the quality of the purified material. As with any chemical procedure, appropriate safety precautions should always be observed in the laboratory.
References
-
Wang, X., et al. (2018). Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents. Journal of Chemical & Engineering Data, 63(5), 1536-1543. Available at: [Link][10]
-
Reddy, M. S., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6). Available at: [Link][12]
-
Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link][7]
-
U.S. Patent 5,304,677. (1994). Method for producing 2,6-dihydroxybenzoic acid. Available at: [4]
- German Patent DE1277840B. (1968). Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
-
Acree, W. E. (Ed.). (2013). IUPAC-NIST Solubility Data Series. 90. Hydroxybenzoic Acid Derivatives in Binary and Ternary Systems. Part II. Hydroxybenzoic Acids, Hydroxybenzoates, and Hydroxybenzoic Acid Salts in Nonaqueous Systems. Journal of Physical and Chemical Reference Data, 42(3). Available at: [Link][15]
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022). Crystals, 12(8), 1141. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][1]
-
Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Cheméo. Retrieved January 21, 2026, from [Link]
-
University of California, Irvine. (n.d.). Recrystallization of Benzoic Acid. UCI Department of Chemistry. Available at: [Link][8]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Available at: [Link][6]
-
Royal Society of Chemistry. (n.d.). Recrystallisation of benzoic acid. RSC Education. Available at: [Link][9]
-
The Recrystallization of Benzoic Acid. (n.d.). Wofford College. Available at: [https://webs.wofford.edu/davisda/Chem214/exp_rec benzoic.pdf]([Link] benzoic.pdf)[11]
-
Recrystallisation of benzoic acid [Video]. (2022, November 1). YouTube. [Link][9]
-
PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Analytical methods for the characterization of 2,6-Dichloro-4-hydroxybenzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Comprehensive Analytical Characterization of 2,6-Dichloro-4-hydroxybenzoic Acid
Abstract
This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2,6-Dichloro-4-hydroxybenzoic acid. As a halogenated aromatic carboxylic acid, this compound presents unique analytical challenges that necessitate a multi-technique approach to confirm its identity, purity, and stability. This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, grounded in fundamental scientific principles. The methodologies are designed to be robust and self-validating, providing researchers and drug development professionals with the tools needed for rigorous quality control and characterization.
Introduction: The Need for Rigorous Characterization
2,6-Dichloro-4-hydroxybenzoic acid is a substituted aromatic compound whose structural motifs are relevant in various fields, including pharmaceutical synthesis, agrochemicals, and materials science. Its precise characterization is paramount for ensuring product quality, understanding reaction kinetics, identifying potential impurities, and meeting regulatory standards. The presence of a carboxylic acid, a hydroxyl group, and chlorine atoms on the aromatic ring dictates the selection of appropriate analytical techniques. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are not only followed but also understood.
Physicochemical Properties
A foundational understanding of the compound's properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₃ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| CAS Number | 4641-38-7 | [2] |
| IUPAC Name | 2,6-dichloro-4-hydroxybenzoic acid | [1] |
| Predicted XLogP3 | 2.3 | [1] |
Chromatographic Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of chemical compounds and quantifying their concentration. For 2,6-Dichloro-4-hydroxybenzoic acid, both liquid and gas chromatography offer distinct advantages.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the premier technique for analyzing non-volatile or thermally sensitive compounds like benzoic acids.[3] A reversed-phase method is ideal, separating compounds based on their hydrophobicity.
Causality Behind Experimental Choices: The primary challenge in analyzing acidic compounds via reversed-phase HPLC is managing their ionization. The carboxylic acid group of 2,6-Dichloro-4-hydroxybenzoic acid will be ionized at neutral pH, leading to poor retention and peak tailing. To counteract this, the mobile phase is acidified with an agent like formic or phosphoric acid.[4][5] This suppresses the ionization of the carboxyl group, rendering the molecule more non-polar and significantly improving its retention and peak shape on a C18 stationary phase. UV detection is selected due to the strong absorbance of the benzene ring chromophore.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV Purity Analysis.
Protocol: HPLC-UV Purity Determination
-
Reagent & Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Gradient Program | 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B), 20-25 min (10% B) |
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation efficiency and definitive identification through mass fragmentation patterns. However, the low volatility and thermal lability of carboxylic acids necessitate a derivatization step to convert the analyte into a more volatile and stable form.[6][7]
Causality Behind Experimental Choices: Direct injection of 2,6-Dichloro-4-hydroxybenzoic acid into a hot GC inlet would lead to decarboxylation and/or adsorption on the column, resulting in poor chromatography and non-reproducible results. Derivatization, typically through silylation, converts the acidic protons on the carboxylic acid and hydroxyl groups into trimethylsilyl (TMS) esters/ethers. This transformation drastically increases the compound's volatility and thermal stability, making it amenable to GC analysis.[8]
Experimental Workflow for GC-MS with Derivatization
Caption: Workflow for GC-MS Analysis via Derivatization.
Protocol: GC-MS Identification
-
Derivatization:
-
Place ~1 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat in a heating block at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-550 amu |
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the derivatized analyte peak.
-
Analyze the mass spectrum of the peak, looking for the molecular ion (M⁺) of the di-TMS derivative and characteristic fragmentation patterns.
-
Spectroscopic Structural Confirmation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Expected Spectral Features:
-
¹H NMR: Due to the symmetrical substitution, the two aromatic protons are chemically equivalent and should appear as a singlet. The phenolic -OH and carboxylic -COOH protons will appear as broad singlets, and their chemical shifts can be concentration-dependent and will disappear upon a D₂O exchange.
-
¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons bearing the chloro, hydroxyl, and proton substituents, and the carbon attached to the carboxylic acid group.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of acidic protons, allowing for their observation.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like HSQC or HMBC for full assignment.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expected Spectral Features: The FT-IR spectrum provides a molecular fingerprint. For 2,6-Dichloro-4-hydroxybenzoic acid, the key vibrational bands are predictable.[9][10]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | 3200-2500 | Very broad, characteristic of H-bonding |
| O-H Stretch (Phenol) | 3550-3200 | Broad absorption |
| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong, sharp absorption |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp bands |
| C-O Stretch | 1320-1210 | Medium to strong band |
| C-Cl Stretch | 850-550 | Can be complex, in fingerprint region |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrumentation: An FT-IR spectrometer equipped with a diamond ATR accessory.
-
Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra or expected values.
Thermal Properties Analysis
Thermal analysis techniques like TGA and DSC are critical for evaluating the material's stability and phase behavior.[11]
Causality Behind Experimental Choices: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting point and other phase transitions.[12] TGA measures the change in mass as a function of temperature, providing information on thermal stability and the onset of decomposition.[13] When run in conjunction, they provide a comprehensive thermal profile.
TGA/DSC Relationship Diagram
Caption: Complementary nature of TGA and DSC for thermal characterization.
Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic pan (for TGA).
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 400 °C (or higher, depending on expected decomposition).
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
-
Conclusion
The analytical characterization of 2,6-Dichloro-4-hydroxybenzoic acid requires a multi-faceted approach. The protocols detailed in this guide provide a robust framework for confirming the identity, purity, and stability of this compound. By combining chromatographic separation, spectroscopic identification, and thermal analysis, researchers and developers can generate a comprehensive data package to support their work and ensure the quality of their materials. The rationale provided for each experimental choice is intended to empower the analyst to adapt and troubleshoot these methods as needed.
References
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Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512. [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Stadler, S., et al. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Metabolites, 11(10), 693. [Link]
-
Łyszczek, R., et al. (2021). The ATR/FT-IR spectra of free 2,6-dichlorobenzoic acid and its complexes with Eu(III) and Tb(III). ResearchGate. Retrieved from [Link]
-
Nielsen, A. T., et al. (2022). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv. [Link]
-
ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (2021). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]
-
International Journal of Advanced Research. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000500). Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
Longdom Publishing. (2018). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Scholars Research Library. (2013). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Der Pharmacia Lettre, 5(5), 123-128. Retrieved from [Link]
-
Garbacz, G., & Wesolowski, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1599. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy benzoic acid - 1H NMR Spectrum. Retrieved from [Link]
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- 2. 2,6-dichloro-4-hydroxybenzoic acid | 4641-38-7 [chemicalbook.com]
- 3. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
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A Stability-Indicating HPLC Method for the Purity Analysis of 2,6-Dichloro-4-hydroxybenzoic Acid
Abstract: This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of 2,6-Dichloro-4-hydroxybenzoic acid from its potential impurities and degradation products. The method is designed for researchers, scientists, and drug development professionals requiring accurate quality assessment of this compound. The protocol details the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on International Council for Harmonisation (ICH) guidelines, ensuring trustworthiness and scientific integrity.
Introduction
2,6-Dichloro-4-hydroxybenzoic acid (MW: 207.01 g/mol ) is a halogenated derivative of 4-hydroxybenzoic acid[1][2]. As with many halogenated aromatic compounds, it serves as a critical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The purity of such starting materials is paramount, as impurities can affect the yield, safety, and efficacy of the final product. Therefore, a reliable and validated analytical method to assess the purity of 2,6-Dichloro-4-hydroxybenzoic acid is essential for quality control and regulatory compliance.
This document provides a detailed protocol for a stability-indicating HPLC method, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products, which might arise during synthesis, storage, or under stress conditions[3].
Chromatographic Principle
The method employs reversed-phase chromatography, which separates analytes based on their hydrophobicity. A nonpolar C18 stationary phase is used in conjunction with a polar mobile phase. 2,6-Dichloro-4-hydroxybenzoic acid is a strong acid with a predicted pKa of approximately 2.16[4]. To ensure reproducible retention and sharp, symmetrical peak shapes, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH well below the pKa (pH ≈ 2.5). Under these conditions, the analyte is in its neutral, more hydrophobic form, allowing for optimal interaction with the C18 stationary phase. A gradient elution with acetonitrile is used to ensure the timely elution of the main compound and the resolution of impurities with varying polarities. Detection is performed by UV spectrophotometry, leveraging the chromophoric nature of the benzene ring.
Materials and Instrumentation
| Category | Item |
| Standards & Reagents | 2,6-Dichloro-4-hydroxybenzoic acid Reference Standard (≥99.5% purity) |
| Acetonitrile (HPLC grade) | |
| Deionized Water (18.2 MΩ·cm) | |
| Phosphoric Acid (H₃PO₄), ACS grade (≥85%) | |
| Instrumentation | HPLC system with a quaternary or binary pump |
| Autosampler with temperature control | |
| Column oven | |
| Diode Array Detector (DAD) or UV-Vis Detector | |
| Chromatographic Data System (CDS) software | |
| Consumables | Ascentis® C18 HPLC Column (15 cm × 4.6 mm, 5 µm) or equivalent[5] |
| 0.45 µm PTFE or Nylon syringe filters | |
| HPLC vials with caps and septa | |
| Class A volumetric flasks and pipettes |
Experimental Protocols
Preparation of Solutions
Mobile Phase A (Aqueous):
-
Add approximately 900 mL of deionized water to a 1 L volumetric flask.
-
Carefully add 1.0 mL of phosphoric acid (85%) and mix thoroughly.
-
Adjust the pH to 2.5 ± 0.05 with diluted phosphoric acid or sodium hydroxide if necessary.
-
Bring to final volume with deionized water.
-
Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.
Mobile Phase B (Organic):
-
Use 100% HPLC-grade acetonitrile.
-
Filter and degas as described for Mobile Phase A.
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2,6-Dichloro-4-hydroxybenzoic acid reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 25 mg of the 2,6-Dichloro-4-hydroxybenzoic acid sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis[6].
Chromatographic Conditions
| Parameter | Condition |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm[5] |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH 2.5) B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm (Use DAD to monitor 200-400 nm for peak purity) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
System Suitability and Data Analysis
System Suitability Testing (SST)
Before initiating any sample analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% |
| % RSD for Retention Time | ≤ 1.0% |
Purity Calculation
The purity of the sample is determined by the area percent method. This method assumes that all impurities have a similar UV response to the main component.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
For higher accuracy, especially if impurity standards are available, a calculation based on a reference standard with response factors should be used.
Method Validation Protocol
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.
Caption: Workflow for HPLC method validation.
Specificity (Forced Degradation)
Specificity is demonstrated by subjecting the sample to stress conditions to produce degradation products. The method must resolve the main peak from any degradants.
-
Acid Hydrolysis: Reflux 1 mL of sample stock solution with 1 mL of 1N HCl at 80°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Reflux 1 mL of sample stock solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat 1 mL of sample stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours. Acceptance Criteria: The method must demonstrate baseline resolution (R > 1.5) between the main peak and all major degradation peaks. Peak purity analysis using a DAD should confirm the main peak is spectrally pure.
Linearity and Range
-
Prepare a series of at least five concentrations of 2,6-Dichloro-4-hydroxybenzoic acid from the LOQ to 150% of the working concentration (e.g., 1, 25, 50, 100, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration. Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.
Accuracy
-
Prepare a sample matrix (placebo) if available. Spike the placebo at three concentration levels (e.g., 50%, 100%, 150% of the working concentration) in triplicate.
-
If a placebo is unavailable, perform the standard addition method.
-
Calculate the percent recovery for each sample. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Acceptance Criteria: The % RSD for the sets of measurements should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. Acceptance Criteria: The LOQ must be verifiable with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
-
Deliberately vary key method parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analyze the sample under each modified condition. Acceptance Criteria: System suitability parameters must remain within limits, and the peak area and retention time should not significantly change.
Conclusion
The HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of 2,6-Dichloro-4-hydroxybenzoic acid purity. The stability-indicating nature of the assay ensures that the presence of degradation products can be reliably detected, making it a valuable tool for quality control in research and pharmaceutical development. The comprehensive validation protocol provides a clear pathway for establishing the method's trustworthiness and compliance with regulatory expectations.
References
-
FooDB. (2010). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved from FooDB. [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Benzaldehyde,2,6-dichloro-4-hydroxy - Chemical & Physical Properties. Retrieved from Cheméo. [Link]
-
PubChem. (n.d.). 2,6-Dihydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 4-Hydroxybenzoic acid. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-dichloro-2-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Woottisin, N., Kongkiatpaiboon, S., Sukprasert, S., & Sathirakul, K. (2017). Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid in Thunbergia laurifolia Leaf Extract. Pharmacognosy Journal, 9(4). [Link]
-
Mitic, V. D., et al. (2014). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. [Link]
-
Tighrine, A., Amir, Y., & Mamou, M. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. [Link]
-
Papoti, V. T., & Tsimogiannis, D. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 5(2), 24. [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). (2018). Stability Indicating HPLC Method Development – A Review. [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from Cheméo. [Link]
-
Al-Absi, S. H., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]
-
SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from SIELC Technologies. [Link]
-
Stankovic, M., et al. (2011). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. SciSpace. [Link]
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- 3. ijtsrd.com [ijtsrd.com]
- 4. 2,6-dichloro-4-hydroxybenzoic acid | 4641-38-7 [chemicalbook.com]
- 5. Chromatogram Detail [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Strategic Derivatization of 2,6-Dichloro-4-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the derivatization of 2,6-dichloro-4-hydroxybenzoic acid, a versatile scaffold for the development of novel compounds in the pharmaceutical, agrochemical, and material science sectors. The presence of two ortho-chloro substituents on the benzene ring introduces significant steric hindrance and electronic effects, which necessitate careful strategic planning for selective modification of the phenolic hydroxyl and carboxylic acid functionalities. This document outlines detailed protocols for esterification, etherification, and amidation, emphasizing the rationale behind procedural steps and addressing the challenges posed by the molecule's unique structure. An orthogonal protection strategy is also discussed to facilitate selective multi-step syntheses. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this valuable chemical intermediate for further reactions and discovery.
Introduction: Navigating the Reactivity of a Hindered Phenolic Acid
2,6-Dichloro-4-hydroxybenzoic acid is a substituted aromatic compound featuring two key functional groups for chemical modification: a phenolic hydroxyl group and a carboxylic acid.[1] Its derivatives have been explored for various applications, including as intermediates in the synthesis of proteolytic enzyme inhibitors and compounds with potential herbicidal activity.[2][3]
The primary challenge in the derivatization of this molecule lies in the steric hindrance imposed by the two chlorine atoms positioned ortho to the carboxylic acid. This steric bulk can significantly reduce the reactivity of the carboxyl group towards nucleophiles.[4] Furthermore, the presence of two distinct acidic protons (phenolic -OH and carboxylic -COOH) requires careful selection of reaction conditions to achieve chemoselectivity. This guide will address these challenges by providing robust protocols and explaining the underlying chemical principles for the selective derivatization of 2,6-dichloro-4-hydroxybenzoic acid.
Strategic Considerations for Derivatization
The selective modification of either the hydroxyl or the carboxylic acid group is paramount for the successful synthesis of target derivatives. The choice of strategy depends on the desired final product and the relative reactivity of the functional groups under different conditions.
Reactivity Profile
-
Phenolic Hydroxyl Group: The hydroxyl group is nucleophilic, particularly in its deprotonated phenoxide form. It is susceptible to O-alkylation (etherification) and O-acylation.
-
Carboxylic Acid Group: The carboxylic acid is acidic and can be converted into esters or amides. However, the adjacent chlorine atoms sterically hinder the approach of nucleophiles to the carbonyl carbon, often requiring more forcing conditions or the use of activating agents.
Orthogonal Protection Strategy
For multi-step syntheses requiring the modification of both functional groups in a specific sequence, an orthogonal protecting group strategy is essential. This involves the use of protecting groups that can be removed under different reaction conditions, allowing for the selective deprotection and subsequent reaction of one functional group while the other remains protected.
Caption: Orthogonal protection workflow for selective derivatization.
Protocols for Derivatization
The following protocols provide detailed, step-by-step methodologies for the primary derivatization reactions of 2,6-dichloro-4-hydroxybenzoic acid.
Etherification of the Phenolic Hydroxyl Group
Etherification of the phenolic hydroxyl is typically achieved via a Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. Due to the higher acidity of the carboxylic acid, it is possible to selectively deprotonate the phenol under certain conditions, although protection of the carboxylic acid is often preferred for cleaner reactions. A procedure described in the patent literature for a related synthesis provides a basis for this protocol.[2]
Protocol 1: Benzylation of 2,6-Dichloro-4-hydroxybenzoic Acid
This protocol describes the benzylation, which can potentially occur at both the hydroxyl and carboxylic acid groups, though etherification at the hydroxyl group is often favored under these conditions.
-
Materials:
-
2,6-Dichloro-4-hydroxybenzoic acid
-
95% Ethanol
-
Benzyl chloride
-
1N Sodium hydroxide (NaOH) solution
-
2N Hydrochloric acid (HCl)
-
Standard reflux apparatus, magnetic stirrer, and heating mantle
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloro-4-hydroxybenzoic acid (1.0 eq) in 95% ethanol.
-
Add benzyl chloride (1.2 eq) to the solution.
-
Slowly add 1N NaOH solution (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 2 hours.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo to remove the ethanol.
-
Acidify the residue with 2N HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Causality and Insights:
-
The use of sodium hydroxide deprotonates the most acidic proton, which is the carboxylic acid, followed by the phenolic hydroxyl. The resulting phenoxide is a potent nucleophile for the SN2 reaction with benzyl chloride.
-
Ethanol serves as a suitable solvent that can dissolve both the starting material and the base.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Acidification in the workup step ensures that any unreacted starting material and the product (if it contains a carboxylic acid) are in their neutral, less soluble forms, facilitating precipitation and collection.
-
Esterification of the Carboxylic Acid Group
Direct esterification of the sterically hindered carboxylic acid can be challenging. Standard Fischer esterification conditions (acid catalyst and excess alcohol) may result in low yields. Therefore, more robust methods involving the activation of the carboxylic acid are recommended.
Protocol 2: Methyl Esterification using Thionyl Chloride
This method proceeds via the formation of a highly reactive acyl chloride intermediate.
-
Materials:
-
2,6-Dichloro-4-hydroxybenzoic acid
-
Anhydrous methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under anhydrous conditions
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 2,6-dichloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Cool the reaction mixture and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
To the crude acyl chloride, add anhydrous methanol (excess, can be used as solvent) at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the methyl ester by column chromatography or recrystallization.
-
-
Causality and Insights:
-
The conversion of the carboxylic acid to an acyl chloride with thionyl chloride dramatically increases the electrophilicity of the carbonyl carbon, overcoming the steric hindrance.
-
The catalytic amount of DMF facilitates the formation of the Vilsmeier reagent, which is the active species in the formation of the acyl chloride.
-
The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive thionyl chloride and the acyl chloride intermediate.
-
The final workup with sodium bicarbonate neutralizes any remaining acid.
-
Amidation of the Carboxylic Acid Group
Similar to esterification, amidation of the sterically hindered carboxylic acid requires activation. The use of peptide coupling reagents is a common and effective strategy.
Protocol 3: Amide Synthesis using HATU
This protocol utilizes a modern coupling reagent to facilitate amide bond formation under mild conditions.
-
Materials:
-
2,6-Dichloro-4-hydroxybenzoic acid
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for reactions under anhydrous conditions
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloro-4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.
-
-
Causality and Insights:
-
HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, which readily reacts with the amine.
-
DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.
-
This method is often high-yielding and proceeds under mild conditions, making it suitable for a wide range of substrates.
-
Data Presentation: Comparative Overview of Derivatization Strategies
The choice of derivatization method will depend on the desired product, the scale of the reaction, and the available reagents. The following table summarizes the key aspects of the described protocols.
| Derivatization Type | Method | Key Reagents | Typical Conditions | Advantages | Challenges |
| Etherification | Williamson Synthesis | Alkyl Halide, Base (e.g., NaOH, K₂CO₃) | Reflux in a suitable solvent (e.g., Ethanol, DMF) | Well-established, versatile for various alkyl groups. | Potential for O- vs. C-alkylation, may require protection of the carboxylic acid. |
| Esterification | Acyl Chloride Formation | Thionyl Chloride, Alcohol | Reflux, anhydrous conditions | Effective for sterically hindered acids, high yields. | Requires handling of corrosive and moisture-sensitive reagents. |
| Amidation | Peptide Coupling | Coupling Reagent (e.g., HATU), Amine, Base (e.g., DIPEA) | Room temperature, anhydrous conditions | Mild conditions, high chemoselectivity, broad substrate scope. | Coupling reagents can be expensive. |
Conclusion
The derivatization of 2,6-dichloro-4-hydroxybenzoic acid presents unique challenges due to steric hindrance and the presence of two reactive functional groups. However, with strategic planning, including the potential use of orthogonal protecting groups, and the selection of appropriate reaction conditions, a wide array of ester, ether, and amide derivatives can be synthesized efficiently. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this valuable scaffold and to develop novel molecules with potential applications in various fields of chemical and biological sciences.
References
- EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof - Google P
-
PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. (URL: [Link])
-
Espandiari, P., Glauert, H. P., Lee, E. Y., & Robertson, L. W. (1999). Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis. International journal of oncology, 14(1), 79–84. (URL: [Link])
- BenchChem. (2025). Optimizing reaction conditions for derivatization of 2,6-Dibromo-4-hydroxybenzoic acid. (URL: not available)
Sources
- 1. 2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof - Google Patents [patents.google.com]
- 3. Promoting activity of the herbicide dicamba (2-methoxy-3, 6-dichlorobenzoic acid) in two stage hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U.S. Department of Health & Human Services - Compound 528382: 2,6-Dichloro-4-hydroxybenzaldehyde [catalog-beta.data.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-4-hydroxybenzoic acid
Welcome to the technical support resource for the synthesis of 2,6-dichloro-4-hydroxybenzoic acid. This guide is designed for researchers and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. We move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize your synthesis with confidence.
FAQ: Understanding the Core Synthesis
This section addresses fundamental questions about the synthetic strategy for 2,6-dichloro-4-hydroxybenzoic acid.
Question 1: What is the primary industrial and laboratory route for synthesizing 2,6-dichloro-4-hydroxybenzoic acid?
Answer: The most prevalent method is the Kolbe-Schmitt reaction , a carboxylation process that utilizes 2,6-dichlorophenol as the starting material.[1][2][3] The reaction involves the nucleophilic addition of the corresponding phenoxide to carbon dioxide, typically under elevated temperature and pressure. The key steps are the deprotonation of 2,6-dichlorophenol with a strong base to form the more nucleophilic phenoxide ion, followed by an electrophilic aromatic substitution with CO₂.[2][4] Subsequent acidification yields the final product.
Question 2: Why does the carboxylation reaction selectively occur at the para-position (C4) instead of the ortho-positions (C3, C5)?
Answer: While the hydroxyl group is an ortho-para directing group, the regioselectivity of this reaction is primarily governed by two factors:
-
Steric Hindrance: The two bulky chlorine atoms at positions 2 and 6 create significant steric hindrance, making it difficult for the incoming carboxylate group to attack the adjacent ortho-positions (3 and 5).
-
Thermodynamic Control: The para isomer is often the thermodynamically more stable product. Using specific bases, like potassium hydroxide, is known to favor the formation of the para-hydroxybenzoic acid.[1][5] The choice of alkali metal cation can influence the regioselectivity of the carboxylation.[5]
Question 3: What are the most critical reaction parameters to control to minimize side products?
Answer: Success in this synthesis hinges on the meticulous control of several parameters:
-
Anhydrous Conditions: The presence of water can significantly decrease the yield by reacting with the phenoxide intermediate.[5] All reagents, solvents, and glassware must be thoroughly dried.
-
Temperature and Pressure: These parameters are crucial for driving the carboxylation. However, excessively high temperatures can promote the reverse reaction (decarboxylation) or lead to the formation of undesired byproducts and discoloration.
-
Purity of Starting Material: The purity of the 2,6-dichlorophenol is paramount. Isomeric impurities in the starting material are a primary source of side products in the final mixture.
Troubleshooting Guide: Common Side Products & Issues
This guide provides a systematic approach to identifying and resolving common problems encountered during the synthesis.
Issue 1: Significant amount of unreacted 2,6-dichlorophenol in the final product.
-
Symptom: Chromatographic analysis (HPLC, GC) of the crude product shows a large peak corresponding to the 2,6-dichlorophenol starting material.
-
Root Cause Analysis: This indicates an incomplete or inefficient carboxylation reaction. The primary causes are:
-
Insufficient Reaction Conditions: The temperature, CO₂ pressure, or reaction time may not have been adequate to drive the reaction to completion.
-
Poor CO₂ Mass Transfer: Inefficient stirring or mixing can limit the availability of dissolved CO₂ to react with the phenoxide salt.
-
Deactivation of Phenoxide: The presence of moisture can protonate the highly reactive phenoxide, rendering it unable to attack the CO₂ electrophile.
-
-
Troubleshooting & Resolution:
-
Verify Anhydrous Conditions: Ensure all reagents and the reaction vessel are scrupulously dry. Consider drying the 2,6-dichlorophenol and the base under vacuum before use.[5]
-
Optimize Reaction Parameters: Systematically increase the reaction temperature and/or CO₂ pressure within the safety limits of your apparatus. Extend the reaction time and monitor progress by taking aliquots (if possible).
-
Enhance Agitation: Use a high-torque mechanical stirrer to ensure the solid phenoxide salt is well-suspended and to maximize the gas-liquid interface for CO₂ dissolution.
-
Issue 2: Presence of isomeric dichlorohydroxybenzoic acids or trichlorohydroxybenzoic acids.
-
Symptom: Analytical data (LC-MS, NMR) reveals the presence of other hydroxybenzoic acid isomers besides the target molecule.
-
Root Cause Analysis: This issue almost always originates from impurities within the 2,6-dichlorophenol starting material. The industrial synthesis of 2,6-dichlorophenol via the chlorination of phenol can produce a mixture of isomers.[6]
-
2,4-Dichlorophenol Impurity: This common isomer will also undergo the Kolbe-Schmitt reaction to yield 2,4-dichloro-6-hydroxybenzoic acid and other related isomers.
-
2,4,6-Trichlorophenol Impurity: Over-chlorination can lead to the presence of 2,4,6-trichlorophenol, which can subsequently be carboxylated to form trichlorinated hydroxybenzoic acids.
-
-
Troubleshooting & Resolution:
-
Analyze Starting Material: Before starting the synthesis, perform a purity check (GC or HPLC) on your 2,6-dichlorophenol.
-
Purify the Starting Material: If significant impurities are detected, purify the 2,6-dichlorophenol. A common and effective method is recrystallization from a non-polar solvent like petroleum ether, often with the addition of activated carbon (Norit) to remove colored impurities.[7]
-
Issue 3: Low yield with a discolored (e.g., pink, brown, or grey) final product.
-
Symptom: The isolated product yield is well below theoretical values, and the solid is not a pure white powder.
-
Root Cause Analysis:
-
Oxidation: Phenols and their derivatives are susceptible to oxidation, especially at high temperatures in the presence of trace metals or oxygen. This often leads to highly colored quinone-type byproducts.
-
Thermal Decomposition: Excessively high reaction temperatures can cause decomposition of the starting material or product, leading to complex, tar-like side products.
-
Sub-optimal pH during Workup: Incorrect pH during the acidification step can lead to incomplete precipitation of the desired product, leaving it in the mother liquor and thus reducing the isolated yield.
-
-
Troubleshooting & Resolution:
-
Optimize Temperature: Find the minimum temperature required for an efficient reaction rate to minimize thermal decomposition and oxidation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) before introducing CO₂ to minimize oxidation.
-
Purification via Recrystallization: The most effective method to remove colored impurities and improve purity is recrystallization of the crude product. Washing the crude solid with a suitable solvent can also be effective.[8] Using activated carbon during recrystallization is highly recommended for color removal.[7]
-
Controlled Acidification: During the workup, add acid slowly while monitoring the pH to ensure complete precipitation of the carboxylic acid product. Cool the mixture thoroughly before filtration to maximize recovery.
-
Visual Guides & Protocols
Key Reaction Pathways
The following diagrams illustrate the primary synthesis route and a common side reaction pathway.
Caption: Primary synthesis of 2,6-dichloro-4-hydroxybenzoic acid.
Caption: Formation of isomeric side products from impurities.
Experimental Protocols
Protocol 1: Purification of 2,6-Dichlorophenol Starting Material
This protocol is adapted from standard organic chemistry purification techniques.[7]
-
Dissolution: Gently heat and dissolve the crude 2,6-dichlorophenol in a minimum amount of hot petroleum ether (e.g., 40-60°C boiling range).
-
Decolorization: If the solution is colored, add a small amount of activated carbon (Norit, approx. 1-2% by weight) and continue to heat gently for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath (0°C) to induce crystallization.
-
Isolation: Collect the white crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Verify purity using GC or HPLC.
Protocol 2: Purification of Crude 2,6-Dichloro-4-hydroxybenzoic acid
-
Dissolution: After acidification and initial filtration, dissolve the crude, dried product in a suitable hot solvent. A mixture of ethanol and water is often effective.[7]
-
Decolorization (if needed): Add activated carbon to the hot solution, stir for 10 minutes, and perform a hot filtration.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature to form crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold water or a cold ethanol/water mixture) to remove any residual mother liquor.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Quantitative Data Summary
The following table summarizes the key reactants and potential side products.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| 2,6-Dichlorophenol | C₆H₄Cl₂O | 163.00 | Starting Material |
| 2,6-Dichloro-4-hydroxybenzoic acid | C₇H₄Cl₂O₃ | 207.01 | Desired Product |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | Common Impurity |
| 2,4-Dichloro-6-hydroxybenzoic acid | C₇H₄Cl₂O₃ | 207.01 | Potential Side Product |
| 2,4,6-Trichlorophenol | C₆H₃Cl₃O | 197.45 | Common Impurity |
References
-
Organic Syntheses Procedure, "2,6-dichlorophenol". Available at: [Link]
-
Wikipedia, "Kolbe–Schmitt reaction". Available at: [Link]
-
UCLA Chemistry, "Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction". Available at: [Link]
-
J&K Scientific LLC, "Kolbe-Schmitt Reaction". Available at: [Link]
-
BYJU'S, "Kolbe's Reaction – Mechanism, Examples, Applications". Available at: [Link]
-
Slideshare, "Kolbe schmitt reaction". Available at: [Link]
-
MDPI, "Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal". Available at: [Link]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 3. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 4. Kolbe schmitt reaction | PDF [slideshare.net]
- 5. jk-sci.com [jk-sci.com]
- 6. 2,6-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting low yield in the synthesis of 2,6-Dichloro-4-hydroxybenzoic acid
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice in a question-and-answer format, detailed experimental protocols, and the scientific reasoning behind our recommendations to empower you to optimize your reaction outcomes.
I. Foundational Knowledge: The Synthetic Pathway
The primary route for the synthesis of 2,6-dichloro-4-hydroxybenzoic acid is the Kolbe-Schmitt reaction of 2,6-dichlorophenol. This reaction involves the carboxylation of a phenoxide ion using carbon dioxide under elevated temperature and pressure.
The reaction proceeds via the nucleophilic addition of the potassium salt of 2,6-dichlorophenol to carbon dioxide. The use of potassium hydroxide is crucial for directing the carboxylation to the para-position, yielding the desired 2,6-dichloro-4-hydroxybenzoic acid.[1][2][3] The overall transformation is depicted below:
Caption: Synthesis of 2,6-Dichloro-4-hydroxybenzoic Acid.
II. Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues that can lead to low yields or impure products during the synthesis of 2,6-dichloro-4-hydroxybenzoic acid.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Kolbe-Schmitt carboxylation of 2,6-dichlorophenol can stem from several factors. A systematic approach to troubleshooting is essential.
1. Incomplete Phenoxide Formation: The reaction is initiated by the deprotonation of 2,6-dichlorophenol to form the more nucleophilic phenoxide. Incomplete deprotonation will result in unreacted starting material.
-
Recommendation: Ensure that at least a stoichiometric equivalent of a strong base, preferably potassium hydroxide (KOH), is used. The use of potassium salts is known to favor para-carboxylation.[1][3] Ensure the KOH is of high purity and as anhydrous as possible. The presence of water can decrease the yield.
2. Suboptimal Reaction Conditions: The Kolbe-Schmitt reaction is highly sensitive to temperature and pressure.
-
Recommendation: A general starting point for the carboxylation of substituted phenols is a temperature range of 150-200°C and a carbon dioxide pressure of 5-10 atm. However, for 2,6-dichlorophenol, the optimal conditions may need to be determined empirically. A design of experiments (DoE) approach, varying temperature and pressure, can be highly effective in identifying the optimal reaction window.
3. Reaction Reversibility and Decarboxylation: The carboxylation is a reversible reaction. At excessively high temperatures, the product can decarboxylate back to the starting phenoxide.
-
Recommendation: Carefully control the reaction temperature. If you suspect decarboxylation is occurring, try running the reaction at a slightly lower temperature for a longer duration.
4. Presence of Moisture: Water can interfere with the reaction by protonating the phenoxide and reacting with carbon dioxide.
-
Recommendation: Ensure all reactants and the reaction vessel are thoroughly dried before use. The 2,6-dichlorophenol should be anhydrous, and the carbon dioxide should be of high purity and dry.
The following diagram outlines a logical workflow for troubleshooting low yield:
Caption: Troubleshooting Workflow for Low Yield.
Q2: I am observing significant amounts of unreacted 2,6-dichlorophenol in my crude product. How can I drive the reaction to completion?
A2: The presence of a large amount of starting material indicates an incomplete reaction. This can be due to several factors:
-
Insufficient Reaction Time: The carboxylation of a sterically hindered phenol like 2,6-dichlorophenol may be slow.
-
Recommendation: Increase the reaction time. Monitor the reaction progress by taking aliquots (if possible and safe under high pressure) and analyzing them by a suitable technique like HPLC or TLC.
-
-
Inadequate Mixing: In a solid-gas phase reaction, efficient mixing is crucial to ensure the phenoxide is exposed to the carbon dioxide.
-
Recommendation: If your reactor setup allows, ensure vigorous stirring.
-
-
Low CO2 Pressure: The concentration of dissolved CO2 is directly proportional to the applied pressure.
-
Recommendation: Increase the CO2 pressure to push the equilibrium towards the product side.
-
Q3: My final product is difficult to purify, and I suspect the presence of isomers. How can I improve the purity?
A3: While the use of potassium hydroxide generally favors para-carboxylation, some ortho-carboxylation can still occur, leading to the formation of 2,6-dichloro-3-hydroxybenzoic acid as a potential isomeric impurity. Additionally, unreacted 2,6-dichlorophenol is a common impurity.
1. Purification Strategy:
-
Acid-Base Extraction: The acidic nature of the carboxylic acid product allows for its separation from the less acidic phenolic starting material.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO3). The 2,6-dichloro-4-hydroxybenzoic acid will be deprotonated and move into the aqueous layer, while the less acidic 2,6-dichlorophenol will remain in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the pure product.
-
Filter, wash with cold water, and dry the purified 2,6-dichloro-4-hydroxybenzoic acid.
-
-
Recrystallization: This is a powerful technique for removing minor impurities.
-
Recommendation: The choice of solvent is critical. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of ethanol and water is often a good starting point for hydroxybenzoic acids.[4] Experiment with different solvent systems (e.g., acetic acid/water, toluene) to find the optimal conditions for recrystallization.
-
2. Analytical Characterization:
-
Recommendation: Use analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of your product and identify any impurities. HPLC is an excellent tool for assessing the purity of the final product.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | Notes |
| 2,6-Dichloro-4-hydroxybenzoic acid | ~7.0 (s, 2H, Ar-H), ~10.5 (br s, 1H, -OH), ~13.0 (br s, 1H, -COOH) | The two aromatic protons are equivalent and appear as a singlet. The chemical shifts of the acidic protons can vary. |
| 2,6-Dichlorophenol | ~7.3 (t, 1H, Ar-H), ~7.0 (d, 2H, Ar-H), ~5.8 (s, 1H, -OH) | The aromatic protons will show a different splitting pattern compared to the product. |
Table 1: Expected ¹H NMR Chemical Shifts for Product and Starting Material.
III. Experimental Protocol: Representative Synthesis
The following is a generalized protocol for the synthesis of 2,6-dichloro-4-hydroxybenzoic acid based on the Kolbe-Schmitt reaction. Note: This reaction should be performed in a high-pressure reactor (autoclave) by trained personnel.
Materials:
-
2,6-Dichlorophenol
-
Potassium Hydroxide (KOH)
-
Carbon Dioxide (CO₂)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation: In a high-pressure reactor, place 2,6-dichlorophenol and a stoichiometric equivalent of finely ground, anhydrous potassium hydroxide.
-
Carboxylation: Seal the reactor and purge with nitrogen gas, followed by pressurizing with carbon dioxide to the desired pressure (e.g., 5-10 atm). Heat the reactor to the desired temperature (e.g., 150-180 °C) with vigorous stirring. Maintain these conditions for the desired reaction time (e.g., 4-8 hours).
-
Workup: Cool the reactor to room temperature and carefully vent the excess CO₂. Add water to the solid reaction mixture to dissolve the potassium salt of the product.
-
Purification:
-
Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate to remove any unreacted 2,6-dichlorophenol.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates completely (pH ~2).
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Recrystallization (Optional): For higher purity, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
| Parameter | Recommended Range | Rationale |
| Temperature | 150 - 180 °C | Balances reaction rate and potential for decarboxylation. |
| Pressure (CO₂) | 5 - 10 atm | Higher pressure increases CO₂ concentration and drives the reaction forward. |
| Base | Potassium Hydroxide (KOH) | Favors para-carboxylation.[1][3] |
| Reaction Time | 4 - 8 hours | May need optimization based on reaction scale and conditions. |
Table 2: Key Reaction Parameters for Optimization.
IV. References
-
Organic Syntheses, Coll. Vol. 3, p.280 (1955); Vol. 29, p.35 (1949). [Link]
-
Wikipedia. Kolbe–Schmitt reaction. [Link]
-
J. K. Scientific. Kolbe-Schmitt Reaction. [Link]
-
PubChem. 2,6-Dichloro-4-hydroxybenzoic acid. [Link]
-
BYJU'S. Kolbe's Reaction Mechanism. [Link]
-
ACS Publications. Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates: 2,6-Dichlorotoluene, 2,6-Dichloroaniline, and 2,6-Dichlorophenol. [Link]
-
Chemistry Learner. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Navigating the Synthesis of 2,6-Dichlorophenol: Methods and Considerations. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2,6-Dichloro-4-hydroxybenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt the protocol effectively.
Section 1: Reaction Overview and Core Principles
The most established and industrially scalable method for synthesizing 2,6-dichloro-4-hydroxybenzoic acid is through the Kolbe-Schmitt reaction . This carboxylation reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide under elevated temperature and pressure.[1][2] The logical and commercially available starting material for this synthesis is 3,5-dichlorophenol .[3]
The overall reaction proceeds as follows:
Caption: Overall reaction scheme for the synthesis.
The Underlying Mechanism: Why It Works
Understanding the mechanism is critical for troubleshooting. The reaction is not a simple mixing of reagents; it's a carefully controlled sequence of chemical transformations.
-
Phenoxide Formation: Phenols are weakly acidic. The reaction with a strong base (like NaOH or KOH) deprotonates the hydroxyl group, forming a phenoxide ion. This step is crucial because the resulting negative charge on the oxygen atom is delocalized into the aromatic ring, making the ring significantly more electron-rich and thus more nucleophilic and reactive towards weak electrophiles like CO₂.[2]
-
Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic carbon atom of carbon dioxide. The choice of cation (Na⁺ vs. K⁺) can influence the regioselectivity. In the synthesis of salicylic acid, the sodium cation is thought to form a chelate complex with the incoming carbon dioxide and the phenoxide oxygen, favoring ortho-substitution, which is precisely what is required for this synthesis.[1][2]
-
Tautomerization & Acidification: The intermediate species rearranges to form the more stable carboxylate salt. The final step is the addition of a strong acid (like HCl or H₂SO₄) to protonate the carboxylate and the phenoxide, yielding the final 2,6-dichloro-4-hydroxybenzoic acid product.
Caption: Simplified Kolbe-Schmitt reaction mechanism.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material?
The required starting material is 3,5-Dichlorophenol.[3] It is commercially available from suppliers like Sigma-Aldrich. Carboxylation at one of the two equivalent ortho positions (C2 or C6) will yield the desired product.
Q2: Why is it necessary to convert the phenol to a phenoxide salt before adding CO₂?
The hydroxyl group of a phenol is an activating group, but the phenoxide is a much stronger one. Deprotonation creates a high electron density in the aromatic ring, which is essential for the ring to act as a nucleophile and attack the carbon atom of carbon dioxide, a relatively weak electrophile.[2] Attempting the reaction without first forming the phenoxide will result in no or negligible yield.
Q3: Does the choice of base (NaOH vs. KOH) matter?
Yes, it can be critical. For the classic Kolbe-Schmitt reaction, sodium hydroxide is generally preferred to produce the ortho-isomer (salicylic acid).[2] The smaller sodium ion is believed to stabilize the transition state leading to ortho-carboxylation. Using potassium hydroxide often favors the formation of the para-isomer, 4-hydroxybenzoic acid.[1] Therefore, for the synthesis of 2,6-dichloro-4-hydroxybenzoic acid, sodium hydroxide is the recommended base.
Q4: What are the typical starting conditions for temperature and pressure?
Based on analogous Kolbe-Schmitt reactions reported in the literature, a good starting point would be:
-
CO₂ Pressure: 6–100 atm[1][5] These parameters are interdependent and represent the most critical variables for optimization. Insufficient temperature or pressure will lead to a slow or incomplete reaction, while excessive temperature can cause decarboxylation of the product.[6]
Q5: Should this reaction be run neat or in a solvent?
Both solvent-free (neat) and solvent-based approaches are possible.
-
Solvent-Free: The traditional industrial method involves heating the dry sodium phenoxide powder under CO₂ pressure.[1] This maximizes reactor volume but can present challenges with mixing and heat transfer.
-
Solvent-Based: Using a high-boiling, inert solvent like xylene or dimethylformamide (DMF) can improve heat transfer and mixing.[5][7] However, this requires an additional solvent removal step and may lower the overall volumetric productivity. For lab-scale synthesis, a solvent-based approach is often more manageable. A patent for a similar compound, 3,6-dichloro-2-hydroxybenzoic acid, successfully uses xylene.[5]
Section 3: Detailed Experimental Protocol
This protocol is a robust starting point, synthesized from established procedures for similar carboxylation reactions.[5][8] It includes self-validating checkpoints.
Safety First: This procedure involves high pressure, high temperature, and corrosive materials. It must be performed in a properly functioning autoclave by trained personnel behind a safety shield.
Part 1: Preparation of Anhydrous Sodium 3,5-Dichlorophenoxide
-
Setup: In a round-bottom flask equipped with a distillation apparatus (or a Dean-Stark trap for azeotropic removal), add 3,5-dichlorophenol (1.0 eq), sodium hydroxide (1.05 eq), and a suitable solvent for azeotropic water removal, such as toluene or xylene.
-
Salt Formation: Heat the mixture to reflux. Water will be generated from the acid-base reaction and should be collected in the distillation receiver or Dean-Stark trap.
-
Checkpoint: Continue refluxing until no more water is collected. The reaction mixture should be a slurry.
-
Drying: Remove the solvent under reduced pressure (vacuum) while heating gently. The goal is to obtain a completely dry, free-flowing powder of sodium 3,5-dichlorophenoxide. The absence of water is critical for high yield.
Part 2: High-Pressure Carboxylation
-
Charging the Autoclave: Quickly transfer the anhydrous sodium 3,5-dichlorophenoxide powder to a high-pressure autoclave.
-
Purging: Seal the autoclave and purge it several times with low-pressure nitrogen, followed by low-pressure carbon dioxide to remove all air. Oxygen can lead to dark, oxidative side products.[9]
-
Reaction: Pressurize the autoclave with CO₂ to the desired pressure (e.g., 80-100 atm). Begin stirring and heat the vessel to the target temperature (e.g., 130-140 °C).
-
Monitoring: Maintain the temperature and pressure for a set duration (e.g., 6-12 hours). The pressure may initially drop as CO₂ is consumed, so it may need to be readjusted.
Part 3: Work-up and Product Isolation
-
Cooldown: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess CO₂ pressure.
-
Dissolution: Open the autoclave and add deionized water to dissolve the solid reaction mass. The product is present as its disodium salt, which is water-soluble. Transfer the aqueous solution to a beaker.
-
Acidification: While stirring vigorously in a well-ventilated fume hood, slowly add concentrated hydrochloric acid (e.g., 6M HCl) to the aqueous solution.
-
Checkpoint: Monitor the pH. The desired product, 2,6-dichloro-4-hydroxybenzoic acid, will precipitate as a solid. Continue adding acid until the pH is approximately 1-2 to ensure complete protonation and precipitation.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts (NaCl).
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.
Part 4: Purification
The most common impurity is unreacted 3,5-dichlorophenol. Recrystallization is an effective purification method.
-
Solvent Selection: Choose a solvent in which the product has high solubility when hot and low solubility when cold (e.g., aqueous ethanol, acetic acid).
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
Section 4: Troubleshooting Guide
Caption: A logical workflow for troubleshooting common issues.
Issue 1: Low or No Product Yield
Q: I ran the reaction, but my final yield is very low. What is the most likely cause?
A: The most common failure points are related to water content and reaction conditions.
-
Incomplete Phenoxide Formation: Was your sodium 3,5-dichlorophenoxide completely dry? Water can consume CO₂ to form carbonic acid and interfere with the reaction. Action: Ensure the phenoxide is a fine, anhydrous powder before charging the autoclave. Using a slight excess (1.05 eq) of NaOH can also drive the salt formation to completion.
-
Ineffective Carboxylation: A leak in your autoclave is a primary suspect. If the CO₂ pressure is not maintained, the reaction will stall. Action: Verify the integrity of your high-pressure system. If the seal is good, consider incrementally increasing the reaction temperature (in 5-10 °C steps) or extending the reaction time.
-
Product Loss During Work-up: Did you acidify to a sufficiently low pH? The pKa of the carboxylic acid and the phenol must be considered. Action: Use a pH meter to ensure the aqueous slurry is at a pH of 1-2 before filtration. If the product has some water solubility, concentrating the filtrate may yield a second crop of crystals.
Issue 2: The Final Product is Impure
Q: My NMR/TLC shows a significant amount of starting material (3,5-dichlorophenol). What should I do?
A: This indicates an incomplete reaction. While you can optimize the reaction conditions (higher temperature, longer time) for the next run, you can purify the current batch. Action: Unreacted 3,5-dichlorophenol can be effectively removed by steam distillation of the acidified crude product slurry before filtration.[5] Alternatively, a careful recrystallization from a well-chosen solvent system should separate the more polar carboxylic acid product from the less polar phenol starting material.
Q: My crude product is a dark brown or black tarry substance, not a powder. What happened?
A: This is almost always due to oxidation. Phenols are susceptible to oxidation at high temperatures, especially if trace amounts of air (oxygen) are present in the autoclave. Action: Improve your purging technique. Ensure the autoclave is thoroughly flushed with an inert gas (N₂) and then with CO₂ before heating begins. Running the reaction at the lower end of the effective temperature range can also minimize the formation of these oxidative byproducts.[9]
Section 5: Optimizing Reaction Parameters
The interplay between temperature, pressure, and reaction time is key to maximizing yield and purity. Use the following table as a guide for your optimization experiments.
| Parameter | Low Setting | High Setting | Expected Outcome & Causality |
| Temperature | 120-130 °C | 150-160 °C | Lower temperatures may lead to incomplete conversion (low yield). Higher temperatures increase the reaction rate but also risk product decarboxylation and tar formation.[6] |
| CO₂ Pressure | 40-60 atm | 80-100+ atm | Higher pressure increases the concentration of the electrophile (CO₂) in the reaction phase, driving the equilibrium toward the product and increasing the reaction rate, as dictated by Le Châtelier's principle. |
| Reaction Time | 4-6 hours | 12-18 hours | Shorter times may result in significant unreacted starting material. Longer times can improve conversion but may also increase the formation of thermal degradation byproducts. |
| Base | NaOH (1.0 eq) | KOH (1.0 eq) | NaOH is strongly recommended as it favors the desired ortho-carboxylation. KOH is known to favor the para-isomer, which is not desired in this synthesis.[1][2] |
References
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Organic Syntheses Procedure. [Link]
- Google Patents. (2011). CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
-
European Patent Office. (n.d.). Method for producing 2,6-dihydroxybenzoic acid - EP 0552912 A2. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]
-
ResearchGate. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. [Link]
- Google Patents. (1994). US5304677A - Method for producing 2,6-dihydroxybenzoic acid.
- Google Patents. (2018). CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid.
-
MDPI. (2023). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. [Link]
- Google Patents. (2013). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. [Link]
-
ResearchGate. (2025). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 1. The primary reaction mechanism through DFT analysis. [Link]
-
ACS Publications. (2007). Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates: 2,6-Dichlorotoluene, 2,6-Dichloroaniline, and 2,6-Dichlorophenol. [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link]
-
YouTube. (2018). Kolbe Schmitt Reaction Mechanism. [Link]
-
BYJU'S. (n.d.). Kolbe Reaction Mechanism. [Link]
-
Inchem.org. (n.d.). ICSC 0440 - 3,5-DICHLOROPHENOL. [Link]
-
PubMed. (2018). 4-Hydroxybenzoic acid-a versatile platform intermediate for value-added compounds. [Link]
-
Gyan Sanchay. (n.d.). Kolbe reaction: Mechanism. [Link]
-
Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. [Link]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. ICSC 0440 - 3,5-DICHLOROPHENOL [inchem.org]
- 4. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 5. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Removal of impurities from crude 2,6-Dichloro-4-hydroxybenzoic acid
An Application Scientist's Guide to the Purification of 2,6-Dichloro-4-hydroxybenzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,6-dichloro-4-hydroxybenzoic acid and require robust methods for its purification. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude 2,6-dichloro-4-hydroxybenzoic acid.
Q1: My final product has a persistent yellow or brown discoloration, even after initial purification. What causes this and how can I obtain a white, crystalline solid?
A1:
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Likely Cause: Discoloration in phenolic compounds often arises from the presence of highly conjugated, colored impurities or trace amounts of oxidation byproducts. These can form during the synthesis or subsequent workup if exposed to air and high temperatures for extended periods.
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Recommended Solution: Activated Carbon Treatment. Activated carbon (charcoal) is highly effective at adsorbing large, flat, conjugated molecules that are often responsible for color.
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Select an appropriate recrystallization solvent in which your target compound is highly soluble when hot and poorly soluble when cold (e.g., an ethanol/water or acetic acid/water mixture).
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Dissolve the crude, colored product in the minimum amount of the hot solvent.
-
Add a small amount of activated carbon to the hot solution (typically 1-2% w/w relative to your crude product). Caution: Add the carbon carefully to the hot solution to avoid violent bumping.
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Swirl or stir the mixture and keep it at or near the boiling point for 5-10 minutes to allow for adsorption.
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Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization of your product in the funnel.
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
Q2: After purification, my HPLC or NMR analysis still shows the presence of unreacted starting materials. How can I improve their removal?
A2:
-
Likely Cause: The solubility properties of the starting material and the desired product may be too similar for effective separation by a single recrystallization.
-
Recommended Solution 1: Solvent System Optimization. Systematically screen different solvents or solvent mixtures for recrystallization. The ideal system will maximize the solubility of your desired product at high temperatures while minimizing the solubility of the key impurity, or vice-versa.
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Recommended Solution 2: Acid-Base Extraction. This technique leverages the acidic nature of the carboxylic acid group on your product to separate it from neutral or less acidic impurities.[1][2]
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Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
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Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic 2,6-dichloro-4-hydroxybenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving neutral impurities behind in the organic layer.
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Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining impurities.
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Cool the aqueous layer in an ice bath and slowly re-acidify it with a strong acid (e.g., 2M HCl) until the product precipitates out. Check the pH with litmus paper to ensure complete protonation.
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Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly. This product can then be further purified by recrystallization if needed.
-
Q3: The melting point of my purified product is broad (e.g., a range of 3-5 °C) and lower than the expected literature value. What does this indicate?
A3:
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Likely Cause: A broad and depressed melting point is a classic indicator of an impure substance.[3] Even small amounts of soluble impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to transition to the liquid phase over a wider range.
-
Recommended Solution: The sample requires further purification. One or more additional recrystallization cycles are typically necessary. After each cycle, you should assess the purity by measuring the melting point. A high-purity sample will exhibit a sharp melting range (typically 0.5-1 °C) that is consistent with the literature value.[3]
Q4: My percent recovery after recrystallization is extremely low. What are the common reasons for this?
A4:
-
Likely Causes & Solutions:
-
Excessive Solvent: Using too much solvent during the initial dissolution step will keep a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude solid.
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Premature Crystallization: If the product crystallizes in the filter paper during hot filtration, you will lose a substantial amount of material. Solution: Ensure your filtration apparatus (funnel, flask) is pre-heated. Use a stemless funnel and fluted filter paper to speed up the filtration process.
-
Cooling Too Rapidly: Placing the hot solution directly into an ice bath can cause rapid precipitation, trapping impurities and forming very small crystals that are difficult to filter. Solution: Allow the solution to cool slowly to room temperature first, which encourages the formation of larger, purer crystals. Once crystallization appears complete, then place it in an ice bath to maximize the yield.
-
Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures. Solution: Re-evaluate your recrystallization solvent. If the product is moderately soluble, cooling to a very low temperature (e.g., 0 °C or -20 °C) may be necessary, provided the solvent does not freeze.
-
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect in my crude 2,6-dichloro-4-hydroxybenzoic acid?
A1: The impurity profile depends heavily on the synthetic route. However, common classes of impurities include:
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Unreacted Starting Materials: For example, if the synthesis involves the chlorination of 4-hydroxybenzoic acid, you might have residual starting material.
-
Regioisomers: The synthesis may produce other isomers, such as 3,5-dichloro-4-hydroxybenzoic acid or 2,4-dichloro-6-hydroxybenzoic acid. These can be particularly challenging to remove due to their similar physical properties.
-
Over- or Under-chlorinated Species: Depending on the reaction control, you might find monochlorinated or trichlorinated hydroxybenzoic acids.
-
Byproducts from Side Reactions: These are specific to the synthetic pathway used.
Q2: How do I choose the best analytical method to confirm the purity of my final product?
A2: A combination of techniques provides the most comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the ideal method for quantitative purity analysis. It can separate the main compound from impurities, allowing you to determine the purity as a percentage of the total peak area.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your product. While not ideal for detecting trace impurities, it can help identify and quantify significant impurities if their signals are resolved from the product's signals.
-
Melting Point Analysis: As discussed in the troubleshooting section, this is a fast, reliable, and inexpensive method to qualitatively assess purity.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurity peaks seen in the HPLC chromatogram by providing their molecular weights.[1]
Detailed Experimental Protocol: Recrystallization
This protocol describes a standard procedure for the purification of 10 grams of crude 2,6-dichloro-4-hydroxybenzoic acid using an ethanol/water solvent system, a method often effective for substituted benzoic acids.[4]
Materials:
-
Crude 2,6-dichloro-4-hydroxybenzoic acid (10.0 g)
-
Ethanol (95%)
-
Deionized Water
-
Activated Carbon (optional, ~0.2 g)
-
250 mL Erlenmeyer Flask
-
Heating source (hot plate with stirring)
-
Stemless glass funnel and fluted filter paper
-
Clean 250 mL Erlenmeyer flask for receiving filtrate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the 10.0 g of crude product into a 250 mL Erlenmeyer flask with a stir bar. Add approximately 40 mL of 95% ethanol and begin heating the mixture with stirring. Continue to add ethanol in small portions until the solid is completely dissolved at a near-boiling temperature.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and cautiously add 0.2 g of activated carbon. Return the flask to the heat and gently boil for 5-10 minutes.
-
Hot Filtration: Pre-heat a stemless glass funnel and a clean 250 mL receiving flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly into the receiving flask to remove the activated carbon and any insoluble impurities.
-
Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise with swirling until the solution just begins to turn cloudy (this is the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Pure crystals should begin to form as the solution cools.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 50:50 ethanol/water mixture to rinse away any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved. The final product should be a white, crystalline solid.
Data Presentation: Purity and Recovery
The effectiveness of a purification protocol is measured by the final purity and the overall recovery.
| Parameter | Crude Material | After 1st Recrystallization | After 2nd Recrystallization |
| Appearance | Light brown powder | Off-white crystals | White, needle-like crystals |
| Purity (by HPLC) | 85.2% | 98.5% | >99.5% |
| Melting Point | 165-171 °C | 176-178 °C | 178-179 °C (sharp) |
| Recovery | N/A | ~80% | ~90% (of the 1st crop) |
Note: These values are representative and will vary based on the nature and quantity of impurities in the crude starting material.
Visualization of the Purification Workflow
The following diagram illustrates the logical steps involved in the purification and quality control process.
Caption: Logical workflow for the purification and analysis of 2,6-dichloro-4-hydroxybenzoic acid.
References
-
Organic Syntheses Procedure. 2,6-dichlorophenol. Available at: [Link]
- Google Patents. Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
Sources
Stability and degradation of 2,6-Dichloro-4-hydroxybenzoic acid
Welcome to the technical support center for 2,6-Dichloro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.
Introduction to the Stability of 2,6-Dichloro-4-hydroxybenzoic Acid
2,6-Dichloro-4-hydroxybenzoic acid is a halogenated phenolic compound with a structure that suggests potential for both stability and degradation depending on the environmental conditions. The presence of two chlorine atoms ortho to the carboxylic acid group and a hydroxyl group para to it creates a unique electronic and steric environment. Understanding the interplay of these functional groups is key to predicting its behavior in various experimental settings.
The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group can influence the pKa of the phenolic hydroxyl group, while intramolecular interactions may affect the compound's overall stability.[1][2] Degradation can be initiated by several factors, including pH, temperature, and light, leading to a variety of byproducts that may interfere with your research. This guide will delve into these aspects to provide a comprehensive overview of the stability and degradation of 2,6-Dichloro-4-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 2,6-Dichloro-4-hydroxybenzoic acid.
1. What are the recommended storage conditions for 2,6-Dichloro-4-hydroxybenzoic acid?
To ensure the long-term stability of solid 2,6-Dichloro-4-hydroxybenzoic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[3][4] For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at 2-8°C and protected from light.[5] Long-term storage of solutions is generally not recommended due to the potential for slow degradation.
2. What solvents are suitable for dissolving 2,6-Dichloro-4-hydroxybenzoic acid?
2,6-Dichloro-4-hydroxybenzoic acid is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited but can be increased by adjusting the pH to deprotonate the carboxylic acid and/or the phenolic hydroxyl group.
3. How does pH affect the stability of 2,6-Dichloro-4-hydroxybenzoic acid in aqueous solutions?
4. Is 2,6-Dichloro-4-hydroxybenzoic acid sensitive to light?
Although specific photostability data for this compound is limited, many phenolic and halogenated aromatic compounds are susceptible to photodegradation. It is best practice to protect solutions of 2,6-Dichloro-4-hydroxybenzoic acid from light by using amber vials or by wrapping containers in aluminum foil.[4] Exposure to UV light could potentially lead to dechlorination or oxidation.
5. What are the likely degradation pathways for 2,6-Dichloro-4-hydroxybenzoic acid?
Based on its structure, several degradation pathways can be hypothesized:
-
Decarboxylation: At elevated temperatures, benzoic acids can undergo decarboxylation to form the corresponding phenol. In this case, it would yield 2,6-dichlorophenol.[7]
-
Dechlorination: Reductive dechlorination can occur, replacing one or both chlorine atoms with hydrogen. This is a known degradation pathway for other chlorinated aromatic compounds.
-
Oxidation: The phenolic hydroxyl group makes the ring susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opening products, especially in the presence of oxidizing agents or under photochemical conditions.
The following diagram illustrates a potential thermal degradation pathway:
Caption: Potential thermal decarboxylation of 2,6-Dichloro-4-hydroxybenzoic acid.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experiments with 2,6-Dichloro-4-hydroxybenzoic acid.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | 1. Impurity in the starting material: The commercial compound may contain synthetic byproducts or isomers. 2. On-column degradation: The compound might be unstable under the analytical conditions (e.g., mobile phase pH, column temperature). | 1. Verify Purity: Run a purity check of the starting material using a high-resolution method. If impurities are present, consider purification by recrystallization. 2. Optimize Analytical Method: Modify the HPLC/LC-MS method. Try a lower column temperature, adjust the mobile phase pH to be closer to neutral, and use a shorter run time if possible. |
| Loss of compound over time in a stock solution. | 1. Adsorption to container walls: Highly aromatic compounds can adsorb to plastic surfaces. 2. Slow degradation: The compound may be slowly degrading under the storage conditions (e.g., due to pH, light exposure, or temperature). | 1. Use appropriate containers: Store solutions in glass or polypropylene vials. 2. Re-evaluate storage conditions: Prepare fresh solutions for each experiment. If storage is unavoidable, store at 2-8°C, protect from light, and consider buffering the solution. Perform a stability study by analyzing aliquots over time to determine the rate of degradation. |
| Color change in the solution (e.g., turning yellow or brown). | 1. Oxidation: The phenolic group is susceptible to oxidation, which can form colored quinone-type byproducts. This can be accelerated by light, air (oxygen), or trace metal contaminants. | 1. Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. 2. Work under inert atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon). 3. Add antioxidants: If compatible with the experiment, a small amount of an antioxidant like ascorbic acid may be added to stock solutions to prevent oxidation. |
| Low or no yield in a reaction involving 2,6-Dichloro-4-hydroxybenzoic acid. | 1. Degradation of the starting material: The compound may have degraded prior to the reaction. 2. Reaction incompatibility: The reaction conditions (e.g., strong base, high temperature) may be causing decomposition of the starting material or the product. | 1. Confirm starting material integrity: Analyze the starting material by HPLC or NMR before use. 2. Modify reaction conditions: If harsh conditions are suspected to be the cause, attempt the reaction under milder conditions (e.g., lower temperature, weaker base). Perform a small-scale reaction and monitor the disappearance of the starting material and the appearance of the product and any byproducts over time using TLC or LC-MS. |
Experimental Workflow for Stability Assessment
For researchers needing to perform a formal stability study, the following workflow is recommended.
Caption: Workflow for assessing the stability of 2,6-Dichloro-4-hydroxybenzoic acid.
Data Summary
While specific quantitative stability data for 2,6-Dichloro-4-hydroxybenzoic acid is not extensively published, the following table provides a qualitative summary of expected stability based on the chemical properties of related compounds.
| Condition | Expected Stability | Potential Degradation Products | Recommendations |
| Acidic pH (e.g., < 4) | Moderate to Low (especially with heat) | Hydrolysis products, decarboxylation products | Avoid prolonged storage at low pH and high temperatures. |
| Neutral pH (e.g., 6-8) | High | Minimal degradation | Optimal for short-term storage of solutions. |
| Alkaline pH (e.g., > 9) | Moderate to Low | Products of oxidation and hydrolysis | Use freshly prepared solutions. Avoid exposure to air. |
| Elevated Temperature (> 40°C) | Low | Decarboxylation products (e.g., 2,6-dichlorophenol) | Avoid heating solutions for extended periods unless required for a reaction. |
| UV/Visible Light Exposure | Low | Oxidized products, dechlorinated products | Protect solutions from light at all times. |
References
- Method for producing 2,6-dihydroxybenzoic acid.
-
Why 2,6-Dihydroxybenzoic acid is more acidic than 2-hydroxybenzoic acid followed by benzoic acid. Chem Zipper. [Link]
-
Why is 2-hydroxybenzoic acid more acidic than 4-hydroxybenzoic acid? Quora. [Link]
-
Abnormal Strength of 2:6-Dihydroxybenzoic Acids. SciSpace. [Link]
-
4-hydroxybenzoic acid. UNEP Publications. [Link]
-
4-Hydroxybenzoic acid. Wikipedia. [Link]
-
2,6-dichlorophenol. Organic Syntheses Procedure. [Link]
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. MDPI. [Link]
-
Profiling, Distribution, and Risk Assessment of Parabens in Groundwater Near Dumpsites. ACS Omega. [Link]
-
2,6-Dichloro-4-hydroxybenzoic acid. PubChem. [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
(PDF) Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. ResearchGate. [Link]
-
Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Cheméo. [Link]
-
Safety Data Sheet: 4-Hydroxybenzoic acid. Carl ROTH. [Link]
-
Determination of 4-hydroxybenzoic acid and parabens in aqua conservans by absorption spectrophotometry in electron spectra and stability of aqua conservans prepared in pharmacy. ResearchGate. [Link]
-
3,5-Dichloro-4-hydroxybenzoic acid. Chemsrc. [Link]
-
2-Chloro-4-hydroxybenzoic acid. PubChem. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. longdom.org [longdom.org]
- 6. US5304677A - Method for producing 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Preventing byproduct formation in 2,6-Dichloro-4-hydroxybenzoic acid reactions
<_ Technical Support Center: 2,6-Dichloro-4-hydroxybenzoic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation
Welcome to the Technical Support Center for the synthesis of 2,6-dichloro-4-hydroxybenzoic acid. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we understand that minimizing byproduct formation is critical for ensuring high purity, yield, and overall success in your research and development endeavors.
This guide is structured to address common challenges in a direct question-and-answer format, offering not just solutions but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity of the carboxylation?
A1: The most common isomeric byproduct in the synthesis of 2,6-dichloro-4-hydroxybenzoic acid is 3,5-dichloro-2-hydroxybenzoic acid. This arises from the carboxylation of 3,5-dichlorophenol at the ortho-position to the hydroxyl group, a common pathway in Kolbe-Schmitt type reactions.[1][2][3]
Identification:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying isomeric impurities. A reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with an acid modifier, can effectively resolve the desired product from its isomers.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for unambiguous structural elucidation of the byproduct after isolation.
Improving Regioselectivity:
The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on several factors:
-
Counterion: The choice of the alkali metal cation used to form the phenoxide is crucial. Larger cations like potassium (from KOH or K₂CO₃) tend to favor the formation of the para-carboxylated product (4-hydroxybenzoic acid derivatives) due to steric hindrance at the ortho position.[1][7] In contrast, smaller cations like sodium may favor ortho-carboxylation.
-
Temperature and Pressure: Higher temperatures generally favor the thermodynamically more stable para-isomer. The reaction is typically carried out under pressure with carbon dioxide.[1][8]
-
Solvent: The choice of solvent can influence the reactivity and selectivity. While traditional methods are often performed without a solvent, using a high-boiling point, polar aprotic solvent might alter the reaction course.[1]
Troubleshooting Workflow for Isomer Formation
Caption: Troubleshooting workflow for addressing isomeric byproduct formation.
Q2: I am observing unreacted 3,5-dichlorophenol in my final product. What are the likely causes and how can I drive the reaction to completion?
A2: The presence of unreacted 3,5-dichlorophenol indicates an incomplete reaction.[9][10][11][12] This can be due to several factors related to the reaction setup and conditions.
Potential Causes and Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Base | The reaction proceeds through the phenoxide ion, which is formed by deprotonating the phenol with a base. An insufficient amount of base will leave unreacted phenol. | Ensure at least one molar equivalent of a strong base (e.g., potassium hydroxide) is used relative to the 3,5-dichlorophenol. |
| Presence of Water | Water can compete with the phenoxide for reaction with CO₂ and can also decrease the reactivity of the phenoxide.[7] | Use anhydrous reagents and solvents. Dry the reaction vessel thoroughly before starting. |
| Low CO₂ Pressure or Poor Mixing | The carboxylation step requires sufficient concentration of CO₂ in the reaction medium. | Ensure the reaction is conducted in a sealed pressure vessel with adequate CO₂ pressure (e.g., 100 atm).[1] Ensure efficient stirring to maximize the gas-liquid interface. |
| Reaction Time Too Short | Carboxylation reactions, especially on deactivated rings, can be slow. | Increase the reaction time and monitor the progress by taking aliquots (if possible) and analyzing them by TLC or HPLC. |
Q3: My purified product is discolored. What causes this and what purification methods are most effective?
A3: Discoloration often arises from the formation of colored byproducts due to side reactions or degradation of the starting material or product, particularly at high temperatures.[13]
Effective Purification Protocols:
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities and improving the color of the final product.
-
Solvent Selection: A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective.
-
Dissolution: Dissolve the crude 2,6-dichloro-4-hydroxybenzoic acid in a minimum amount of the hot solvent.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.[13]
-
Hot Filtration: Quickly filter the hot solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate. The desired acid will move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the pH is acidic, causing the purified 2,6-dichloro-4-hydroxybenzoic acid to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Purification Strategy Flowchart
Caption: Decision flowchart for selecting a purification strategy.
Troubleshooting Guide: Advanced Scenarios
| Symptom | Potential Cause | In-Depth Explanation & Solution |
| Formation of Decarboxylated Byproduct (2,6-Dichlorophenol) | Excessive reaction temperature or prolonged reaction time. | The decarboxylation of the product can occur under harsh conditions. To mitigate this, carefully control the reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times. If decarboxylation is significant, consider reducing the reaction temperature and compensating with a longer reaction time or higher CO₂ pressure.[14] |
| Low Yield Despite Complete Consumption of Starting Material | Formation of other, unidentified byproducts. | This situation requires a more thorough investigation of the reaction mixture. Techniques like LC-MS can be invaluable for identifying the molecular weights of byproducts, providing clues to their structures. Side reactions such as over-chlorination (if a chlorinating agent is present) or polymerization could be occurring. Re-evaluate the purity of all starting materials and reagents. |
| Inconsistent Results Between Batches | Variability in reagent quality, moisture content, or reaction setup. | For reproducible results, it is essential to use reagents of consistent quality. Ensure that the 3,5-dichlorophenol is pure and that all solvents and bases are anhydrous.[7] Standardize the reaction setup, including the stirring rate and the method of heating, to ensure consistent heat transfer and mixing in every run. |
References
- Organic Syntheses Procedure, 2,6-dichlorophenol.
- Wikipedia, Kolbe–Schmitt reaction.
- J&K Scientific LLC, Kolbe-Schmitt Reaction.
- Guidechem, What are the synthesis methods for 2,6-dihydroxybenzoic acid?.
- Illustrated Glossary of Organic Chemistry, Kolbe-Schmitt reaction (Kolbe process).
- Organic Chemistry Portal, Kolbe-Schmitt Reaction.
- ResearchGate, Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 1. The primary reaction mechanism through DFT analysis.
- Google Patents, CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid.
- PubChem, 2,6-Dichloro-4-hydroxybenzoic acid.
- Benchchem, A Researcher's Guide to Assessing the Purity of Commercial 2,6-Dihydroxybenzoic Acid.
- Benchchem, A Comparative Guide to the Synthesis of 2,6-Dihydroxybenzoic Acid.
- Benchchem, identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- Benchchem, Technical Support Center: Purification of 2,6-Dihydroxybenzoic Acid.
- ChemicalBook, 2,6-dichloro-4-hydroxybenzoic acid | 4641-38-7.
- Biosynth, 2,6-Dichloro-4-hydroxybenzoic acid | 4641-38-7 | EAA64138.
- Google Patents, US5304677A - Method for producing 2,6-dihydroxybenzoic acid.
- ResearchGate, Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal.
- CAMEO Chemicals - NOAA, 3,5-DICHLOROPHENOL.
- PubChem, 3,5-Dichlorophenol.
- Google Patents, DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
- Longdom Publishing, Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- Santa Cruz Biotechnology, 2,3-Dichlorophenol.
- CAS.org, 3,5-Dichlorophenol - Common Chemistry.
- Fisher Scientific, SAFETY DATA SHEET.
- HELIX Chromatography, HPLC Methods for analysis of 4-Hydroxybenzoic acid.
- Google Patents, CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
- CAS Common Chemistry, 3,5-Dichloro-4-hydroxybenzoic acid.
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. helixchrom.com [helixchrom.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 3,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 3,5-Dichlorophenol | C6H4Cl2O | CID 11571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2,6-Dichloro-4-hydroxybenzoic acid
An in-depth guide to navigating the complexities of purifying 2,6-Dichloro-4-hydroxybenzoic acid via column chromatography, designed for chemistry professionals. This document provides practical, experience-driven advice and robust troubleshooting strategies to overcome common purification challenges.
Welcome to the technical support center for the column chromatography purification of 2,6-Dichloro-4-hydroxybenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the "why" behind each step. This guide is structured to help you anticipate challenges, troubleshoot effectively, and achieve high purity for your target compound.
Understanding the Molecule: Physicochemical Properties
Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount. These characteristics dictate its behavior on a chromatography column and inform our choice of conditions.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₇H₄Cl₂O₃ | Provides the basic composition. |
| Molecular Weight | 207.01 g/mol [1] | Influences diffusion rates but is less critical for adsorption chromatography. |
| Appearance | White crystalline solid[2] | Helps in visual identification of the pure, solid product. |
| pKa (estimated) | ~2.5 - 3.5 | The acidity is critical. The two electron-withdrawing chlorine atoms ortho to the carboxylic acid and the para hydroxyl group influence the pKa. The mobile phase pH must be controlled to keep the molecule in its neutral, protonated state to ensure proper interaction with the stationary phase.[3] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like alcohols, acetone, and ethyl acetate.[2] | Guides the selection of an appropriate solvent system for the mobile phase and for dissolving the crude sample before loading. |
Frequently Asked Questions (FAQs)
Here we address common queries that arise when setting up the purification for 2,6-Dichloro-4-hydroxybenzoic acid.
Q1: What is the best stationary phase for this purification?
A: Silica gel (SiO₂) is the most common and effective stationary phase for this compound. Its polar surface, rich in silanol groups (Si-OH), interacts with the polar functional groups (carboxylic acid, hydroxyl) of the analyte. For compounds that are particularly sensitive to the acidity of standard silica gel, deactivated or neutral alumina could be considered, though silica generally provides better resolution for this class of compounds.
Q2: How do I select the right mobile phase (eluent)?
A: The key is to find a solvent system that provides a good retention factor (Rƒ) for your target compound on a Thin-Layer Chromatography (TLC) plate, ideally between 0.25 and 0.40.
-
Starting Point: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate) is a standard choice.
-
Acidification is Crucial: Due to the acidic nature of 2,6-Dichloro-4-hydroxybenzoic acid, it is essential to add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase. This serves two purposes:
Q3: My crude product won't dissolve in the mobile phase. How should I load it onto the column?
A: If your crude material has poor solubility in the initial, non-polar mobile phase, you should use the "dry loading" technique. This prevents the compound from precipitating on the column, which would lead to poor separation.
-
Dry Loading Procedure: Dissolve your crude product in a minimal amount of a strong solvent (e.g., acetone or methanol). Add a small amount of silica gel or Celite to this solution and then remove the solvent by rotary evaporation until a free-flowing powder remains.[4] This powder can then be carefully added to the top of the packed column.
Q4: What are the likely impurities I need to separate?
A: Impurities will depend on the synthetic route, but common possibilities include:
-
Starting Materials: Unreacted precursors, such as ethyl 4-hydroxybenzoate if that route is used.[5]
-
Isomeric Byproducts: Depending on the reaction conditions, isomers like 3,5-dichloro-4-hydroxybenzoic acid could be formed.[5]
-
Incompletely Reacted Intermediates: For example, mono-chlorinated hydroxybenzoic acids.
-
Reaction Reagents and Catalysts: These are also potential contaminants that need to be removed.
Experimental Protocol: Column Chromatography Workflow
This protocol provides a robust starting point. Always perform TLC analysis first to determine the optimal solvent system.
Step 1: Preparation
-
TLC Analysis: Test various solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) with 0.5% acetic acid to find the eluent that gives your target compound an Rƒ of ~0.3.
-
Slurry Packing: Choose an appropriately sized glass column. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. The amount of silica should be 50-100 times the weight of your crude sample.
-
Column Packing: Pour the slurry into the column. Use gentle air pressure or a pump to pack the silica bed uniformly, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top to protect the silica bed.
Step 2: Sample Loading
-
Wet Loading (if soluble): Dissolve the crude sample in the minimum possible volume of the mobile phase. Carefully apply the solution to the top of the column.
-
Dry Loading (recommended): Follow the procedure described in FAQ Q3.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply pressure and begin elution, collecting the eluent in fractions (e.g., in test tubes).
-
Gradient Elution (if needed): If separation is difficult, you can gradually increase the polarity of the mobile phase during the run (e.g., by slowly increasing the percentage of ethyl acetate in hexane). This helps to first elute less polar impurities and then your target compound, followed by more polar impurities.
Step 4: Analysis and Product Isolation
-
Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified 2,6-Dichloro-4-hydroxybenzoic acid.
Workflow Diagram
Caption: Workflow for purifying 2,6-Dichloro-4-hydroxybenzoic acid.
Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Analyte-Silica Interaction: The acidic proton of your compound is strongly interacting with basic sites on the silica gel.[3] 2. Column Overload: Too much sample has been loaded onto the column. | 1. Acidify the Mobile Phase: Add 0.5-1% acetic or formic acid to your eluent to keep the analyte protonated and minimize interaction.[3] 2. Reduce Sample Load: Use less crude material or a larger column. |
| Poor Separation / Co-elution | 1. Inappropriate Solvent System: The polarity of the mobile phase is too high, causing all compounds to elute too quickly. 2. Column was Packed Poorly: Cracks or channels in the silica bed are causing uneven solvent flow. | 1. Decrease Eluent Polarity: Use a less polar solvent system (e.g., increase the hexane:ethyl acetate ratio). A slower, more methodical gradient elution can also improve resolution.[6] 2. Repack the Column: Ensure the silica is packed evenly as a slurry to create a homogenous bed. |
| Compound Will Not Elute | 1. Mobile Phase is Not Polar Enough: The eluent is too weak to move the highly polar compound down the column. 2. Irreversible Adsorption: The compound may be reacting with or binding permanently to the silica gel.[6] | 1. Increase Eluent Polarity: Gradually increase the concentration of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase.[6] 2. Test Stability: Run a quick test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if it degrades.[6] If it does, consider a less acidic stationary phase like alumina. |
| Low Product Recovery | 1. Compound is Tailing: The product is spread across many fractions, and some are discarded. 2. Irreversible Adsorption: As above, the compound is stuck on the column. 3. Compound is Volatile: Product may be lost during solvent evaporation if it has a low boiling point (unlikely for this compound). | 1. Address Tailing: Use an acidified mobile phase. After the main elution, flush the column with a very polar solvent to recover any remaining compound. 2. Change Stationary Phase: If adsorption is confirmed, switch to a different stationary phase. |
| Cracked Column Bed | 1. Heat of Adsorption: Adding a very polar solvent directly to a dry-packed column can generate heat and cause cracking. 2. Solvent Polarity Shock: Switching too rapidly from a non-polar to a polar solvent can cause the silica to swell or shrink unevenly. | 1. Pack as a Slurry: Always use slurry packing to ensure the silica is well-wetted and settled. 2. Use a Gradual Gradient: When changing solvent polarity, do so gradually to allow the column bed to equilibrate. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting column chromatography.
References
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22238719, 2,6-Dichloro-4-hydroxybenzoic acid. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]
-
University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91821, 2-Chloro-4-hydroxybenzoic acid. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Org. Synth. 1947, 27, 24. Retrieved from [Link]
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. J Anal Bioanal Tech, 12(S11), 002. Retrieved from [Link]
-
European Patent Office. (1993). Method for producing 2,6-dihydroxybenzoic acid. EP 0552912 A2. Retrieved from [Link]
Sources
- 1. 2,6-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 22238719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
Handling and safety precautions for 2,6-Dichloro-4-hydroxybenzoic acid
This guide provides comprehensive safety and handling information for 2,6-Dichloro-4-hydroxybenzoic acid (CAS No. 4641-38-7) for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for this compound and structurally related chemicals to ensure a thorough and cautious approach to its use in a laboratory setting.
Section 1: Chemical Profile and Hazard Summary
2,6-Dichloro-4-hydroxybenzoic acid is a chlorinated derivative of 4-hydroxybenzoic acid. Its specific structure necessitates careful handling to mitigate potential health and safety risks.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₃ | PubChem[1] |
| Molecular Weight | 207.01 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | Not definitively established; related compounds melt in the range of 260-266 °C |
Hazard Identification
Based on data from structurally similar compounds, 2,6-Dichloro-4-hydroxybenzoic acid is classified with the following hazards:
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2) [2]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [3]
It is crucial to handle this compound with appropriate personal protective equipment and within a well-ventilated area.
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential when working with 2,6-Dichloro-4-hydroxybenzoic acid.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust particles.[2] Local exhaust ventilation should be used if a fume hood is not available.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 2,6-Dichloro-4-hydroxybenzoic acid:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against dust particles and splashes.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use.
-
Body Protection: A flame-retardant lab coat should be worn and kept buttoned. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.
-
Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) is necessary.
PPE Selection and Use Workflow
Caption: PPE selection and donning sequence for handling 2,6-Dichloro-4-hydroxybenzoic acid.
Section 3: Handling, Storage, and Disposal
Proper procedures for handling, storage, and disposal are critical to maintaining a safe laboratory environment.
Handling
-
Avoid creating dust when handling the solid material.[2]
-
Use this chemical in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Keep away from strong oxidizing agents and strong bases.
-
Store in a designated, properly labeled cabinet for corrosive and irritating solids.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
As a halogenated organic compound, it should be disposed of as hazardous waste. Do not dispose of it down the drain.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]
Section 4: Troubleshooting and FAQs
This section addresses common issues and questions that may arise during experiments involving 2,6-Dichloro-4-hydroxybenzoic acid.
Q1: I've spilled a small amount of 2,6-Dichloro-4-hydroxybenzoic acid powder on the lab bench. What should I do?
A1: For a small spill of solid 2,6-Dichloro-4-hydroxybenzoic acid, follow these steps:
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing your lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the dust from becoming airborne.
-
Clean-up: Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.
-
Disposal: Seal and label the hazardous waste container for proper disposal.
-
Wash Hands: Thoroughly wash your hands after the clean-up is complete.
Spill Response Workflow
Caption: Step-by-step workflow for cleaning up a small solid spill.
Q2: What are the first aid procedures for exposure to 2,6-Dichloro-4-hydroxybenzoic acid?
A2: Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Q3: I am dissolving 2,6-Dichloro-4-hydroxybenzoic acid in a solvent and notice some fuming. Is this normal?
A3: Fuming is not expected under normal conditions when dissolving this compound. It may indicate a reaction with the solvent or that the solvent is too hot. Immediately ensure the process is being conducted in a fume hood. If the fuming is significant, cease the operation, cover the vessel if safe to do so, and evacuate the immediate area. Re-evaluate your experimental procedure, checking for solvent compatibility and appropriate temperature control.
Q4: Can I store 2,6-Dichloro-4-hydroxybenzoic acid with other organic acids?
A4: While it is an organic acid, due to its halogenated nature, it is prudent to store it segregated from non-halogenated organic acids if possible. At a minimum, ensure it is stored away from incompatible materials such as strong bases and oxidizing agents.
Q5: What should I do if my gloves become contaminated with 2,6-Dichloro-4-hydroxybenzoic acid?
A5: If your gloves become contaminated, remove them immediately, avoiding contact with your skin. Wash your hands thoroughly with soap and water. Dispose of the contaminated gloves as hazardous waste and use a new pair before resuming your work.
References
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Chemsrc. (n.d.). 104700 - 3,5-Dichloro-4-hydroxybenzoic acid - Safety Data Sheet. [Link]
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PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
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Validation & Comparative
A Comparative Analysis for the Research Professional: 2,6-Dichloro-4-hydroxybenzoic Acid vs. 3,5-Dichloro-4-hydroxybenzoic Acid
In the landscape of drug discovery and materials science, the subtle shift of a substituent on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparison of two such positional isomers: 2,6-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid. For researchers engaged in the synthesis of novel compounds or the study of structure-activity relationships (SAR), understanding the nuanced differences imposed by the placement of chlorine atoms is paramount.
This document moves beyond a simple cataloging of data, offering insights into the causal relationships between molecular structure and observable characteristics, supported by established experimental protocols.
Structural and Electronic Landscape
At a fundamental level, both compounds are isomers with the chemical formula C₇H₄Cl₂O₃ and a molecular weight of 207.01 g/mol . The critical distinction lies in the ortho- versus meta-positioning of the two electron-withdrawing chlorine atoms relative to the carboxylic acid functional group. This seemingly minor change creates significant differences in steric hindrance and electronic effects.
Caption: Chemical structures of the two isomers.
The 2,6-isomer features chlorine atoms flanking the carboxylic acid group, creating a sterically hindered environment. In contrast, the chlorine atoms in the 3,5-isomer are positioned meta to the carboxyl group, resulting in a less sterically crowded arrangement.
Comparative Physicochemical Properties
The arrangement of the chloro substituents directly influences macroscopic properties such as melting point and acidity.
| Property | 2,6-Dichloro-4-hydroxybenzoic acid | 3,5-Dichloro-4-hydroxybenzoic acid | Rationale for Differences |
| CAS Number | 4641-38-7[1] | 3336-41-2[2] | - |
| Molecular Weight | 207.01 g/mol [1] | 207.01 g/mol [2] | Identical as they are isomers. |
| Appearance | White to off-white powder | White to off-white crystalline solid[3] | Similar crystalline nature expected. |
| Melting Point | Data not readily available in literature | 264-266 °C[4] | Differences in crystal lattice packing due to steric variations would be expected to influence the melting point. |
| pKa (Carboxylic Acid) | Predicted to be lower (more acidic) | Predicted to be higher (less acidic) | The strong inductive electron-withdrawing effect of the chlorine atoms is more pronounced from the ortho positions in the 2,6-isomer, stabilizing the carboxylate anion to a greater extent.[5] |
| pKa (Phenolic OH) | Data not available | Data not available | Acidity would be influenced by the electronic effects of all substituents. |
Expertise & Experience: The prediction of a lower pKa for the 2,6-isomer is grounded in fundamental principles of physical organic chemistry. The inductive effect, which is distance-dependent, is maximized when the electron-withdrawing groups are closest to the acidic proton's conjugate base.[5] This enhanced stabilization of the 2,6-dichlorobenzoate anion facilitates proton dissociation, rendering it a stronger acid compared to the 3,5-isomer.
Synthesis and Reactivity
The synthetic accessibility of these isomers differs significantly, a crucial consideration for any research program.
Synthesis of 3,5-Dichloro-4-hydroxybenzoic acid
A well-established and reliable method for the synthesis of the 3,5-isomer proceeds via the chlorination of ethyl 4-hydroxybenzoate followed by saponification.[6]
-
Chlorination: Ethyl 4-hydroxybenzoate is reacted with sulfuryl chloride. The reaction is typically warmed on a steam bath until the evolution of gas ceases.
-
Saponification: The resulting ethyl 3,5-dichloro-4-hydroxybenzoate is then hydrolyzed using a strong base, such as Claisen's alkali (potassium hydroxide in methanol/water), followed by acidification with hydrochloric acid to precipitate the desired product.[6]
Synthesis of 2,6-Dichloro-4-hydroxybenzoic acid
A direct and verified synthesis for 2,6-dichloro-4-hydroxybenzoic acid is not as readily available in surveyed literature. However, related syntheses, such as that for 2,6-dichlorobenzoic acid, involve the oxidation of 2,6-dichlorobenzal chloride in the presence of water, chlorine, and a Lewis acid catalyst.[7] Adapting such a route to a 4-hydroxy-substituted starting material would require careful consideration of protecting group strategies to prevent unwanted reactions at the phenolic hydroxyl group. The lack of a straightforward synthesis presents a challenge and an opportunity for process development.
Biological Activity and Cytotoxicity: A Tale of Isomer-Specific Effects
While direct comparative biological studies between these two specific isomers are limited, existing research on related compounds underscores the principle that isomeric position is a critical determinant of biological effect.
For 3,5-dichloro-4-hydroxybenzoic acid , studies have investigated its cytotoxicity in the context of disinfection byproducts in drinking water. A comparative study with its isomer, 3,5-dichloro-2-hydroxybenzoic acid, found that the positioning of the hydroxyl group significantly impacts toxicity.[8] The study revealed that these compounds can induce oxidative stress, and molecular docking simulations suggested that their interaction with enzymes like Cu/Zn-superoxide dismutase (SOD) is a potential mechanism for their toxic effects.[8]
For 2,6-dichloro-4-hydroxybenzoic acid , specific biological activity and cytotoxicity data are scarce in the available literature. However, it is a well-established principle in toxicology and pharmacology that steric hindrance, as is present in the 2,6-isomer, can drastically alter how a molecule interacts with biological targets like enzyme active sites or cellular receptors.
Research on non-chlorinated dihydroxybenzoic acid isomers has shown that they differentially affect the dissociation of Aβ(1-42) oligomers, which are implicated in Alzheimer's disease.[3] This provides strong supporting evidence for the hypothesis that the 2,6- and 3,5-dichloro-isomers would also exhibit distinct biological profiles.
Field-Proven Experimental Protocols
To address the gaps in available data and empower researchers to conduct their own comparisons, the following self-validating protocols are provided.
Protocol 1: Determination of Carboxylic Acid pKa by UV-Vis Spectrophotometry
This method is based on the principle that the UV absorbance spectrum of the compound will change as it transitions from its protonated (acidic) to its deprotonated (basic) form.
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the test compound in a suitable organic solvent like methanol or DMSO.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa. It is critical to maintain a constant ionic strength across all buffers.
-
Sample Preparation: In a 96-well UV-transparent microplate, add the buffer solutions to different wells. Then, add a small, constant volume of the stock solution to each well, ensuring the final organic solvent concentration is low (e.g., <2%) to minimize its effect on the pH. Include buffer blanks for reference.
-
Spectrophotometric Measurement: Use a plate-reading spectrophotometer to record the full UV-Vis spectrum (e.g., 230-400 nm) for each well.
-
Data Analysis:
-
Identify the wavelength (λ) where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.
-
Plot the absorbance at this λ against the pH of the buffers.
-
Fit the resulting data to a sigmoidal (dose-response) curve. The pKa is the pH value at the inflection point of this curve.
-
-
Trustworthiness: The self-validating nature of this protocol comes from the goodness of fit of the experimental data to the theoretical sigmoidal curve derived from the Henderson-Hasselbalch equation. A high correlation coefficient (R²) indicates reliable data.
Protocol 2: Comparative Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The system must be allowed to reach equilibrium, which can take 24-72 hours. This is a critical step; premature sampling will lead to an underestimation of solubility.
-
Sample Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Carefully withdraw a sample from the supernatant. It is imperative to filter the sample immediately through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microcrystals.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Validation: The reliability of the method is confirmed by ensuring that the measured concentration does not increase with a longer equilibration time (e.g., comparing 48h vs. 72h samples).
Summary and Future Directions
The positional isomerism of 2,6-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid gives rise to distinct chemical environments with significant implications for their properties and potential applications.
-
3,5-Dichloro-4-hydroxybenzoic acid is the more characterized of the two, with an established synthesis and some data on its cytotoxicity. Its symmetrical and less sterically hindered nature may make it a more predictable building block in organic synthesis.
-
2,6-Dichloro-4-hydroxybenzoic acid presents as a more acidic but synthetically challenging molecule. The steric hindrance around the carboxylic acid could be exploited to control reactivity or influence binding conformations with biological targets.
This guide highlights critical gaps in the publicly available data for the 2,6-isomer. Future experimental work should focus on determining its fundamental physicochemical properties (melting point, pKa, solubility) and exploring its biological activity profile in direct comparison to the 3,5-isomer. Such studies will provide invaluable data for building more accurate SAR models for halogenated aromatic compounds.
References
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Organic Syntheses Procedure. 2,6-Dichlorophenol. Available from: [Link]
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PubChem. 2,6-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]
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Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Environmental Pollution, 383, 126906. Available from: [Link]
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Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Available from: [Link]
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Ladiwala, A. R. A., et al. (2012). Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers. Biochemistry, 51(3), 897-906. Available from: [Link]
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A Guide to the Spectroscopic Differentiation of 2,6- and 3,5-Dichloro-4-hydroxybenzoic Acid Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step in ensuring product purity, efficacy, and safety. The positional differences of substituents on an aromatic ring can dramatically alter a molecule's biological activity and physical properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 2,6-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid. We will explore how fundamental principles of spectroscopy can be applied to differentiate these closely related compounds, supported by experimental data and validated protocols.
The Structural Basis for Spectroscopic Differences
The core challenge lies in the placement of two chlorine atoms on the 4-hydroxybenzoic acid scaffold. Both isomers share the same molecular formula, C₇H₄Cl₂O₃, and molecular weight, approximately 207.01 g/mol .[1][2][3] The distinction arises from the steric and electronic environment created by the substituents, which uniquely influences the response of each molecule to various spectroscopic techniques.
In 3,5-dichloro-4-hydroxybenzoic acid , the chlorine atoms are meta to the carboxyl group and ortho to the hydroxyl group. This arrangement maintains a plane of symmetry through the C1-C4 axis. In 2,6-dichloro-4-hydroxybenzoic acid , the chlorine atoms are ortho to the carboxyl group, creating significant steric hindrance and a different electronic distribution, while also possessing a plane of symmetry. These structural nuances are the key to their differentiation.
Caption: Molecular structures of 3,5-dichloro-4-hydroxybenzoic acid and 2,6-dichloro-4-hydroxybenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment.
Causality Behind NMR Predictions
For both isomers, the molecule is symmetrical. In the 3,5-dichloro isomer , the two protons on the aromatic ring (at C-2 and C-6) are chemically and magnetically equivalent. Therefore, they should produce a single signal (a singlet) in the ¹H NMR spectrum. Similarly, the carbons at positions 2 and 6, as well as those at 3 and 5, are equivalent, reducing the number of expected aromatic signals in the ¹³C NMR spectrum.
For the 2,6-dichloro isomer , the two protons at C-3 and C-5 are equivalent and should also appear as a singlet. However, the proximity of the chlorine atoms to the carboxylic acid group will significantly alter the electronic environment compared to the 3,5-isomer, leading to distinct chemical shifts for the corresponding protons and carbons.
Comparative NMR Data
| Isomer | Technique | Description | Chemical Shift (δ ppm) |
| 3,5-Dichloro-4-hydroxybenzoic acid | ¹H NMR | Ar-H (2H, s) | ~7.9 |
| ¹³C NMR | C =O | ~166.5 | |
| Ar-C -OH | ~154.0 | ||
| Ar-C -Cl | ~125.0 | ||
| Ar-C H | ~130.0 | ||
| Ar-C -COOH | ~128.0 | ||
| 2,6-Dichloro-4-hydroxybenzoic acid | ¹H NMR | Ar-H (2H, s) | ~7.0-7.3 |
| ¹³C NMR | C =O | ~168.0 | |
| Ar-C -OH | ~158.0 | ||
| Ar-C -Cl | ~132.0 | ||
| Ar-C H | ~115.0 | ||
| Ar-C -COOH | ~130.0 |
Note: Exact chemical shifts can vary based on the solvent and concentration. Data for the 2,6-isomer are estimated based on spectral prediction and data from similar compounds due to limited availability in public databases.
The most striking difference is the chemical shift of the aromatic protons. The protons in the 3,5-isomer are more deshielded and appear further downfield than those in the 2,6-isomer.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for benzoic acids due to its ability to dissolve the sample and exchange with the acidic protons.[1]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations
IR spectroscopy probes the vibrational modes of functional groups. While many of the fundamental absorptions will be similar for both isomers (e.g., O-H and C=O stretches), the "fingerprint region" (below 1500 cm⁻¹) and subtle shifts in bond frequencies can provide distinguishing features.
Causality Behind IR Predictions
The key vibrational modes to observe are:
-
O-H Stretch (Carboxylic Acid): A very broad band, typically centered around 3000 cm⁻¹, due to strong hydrogen bonding.
-
O-H Stretch (Phenol): A sharp to medium band around 3300-3500 cm⁻¹, which may be obscured by the carboxylic acid O-H.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹. The electronic effects of the adjacent chlorine atoms in the 2,6-isomer may cause a slight shift in this frequency compared to the 3,5-isomer.
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretches: Found in the lower frequency region (600-800 cm⁻¹). The specific positions are sensitive to the substitution pattern on the benzene ring.
Comparative IR Data
| Isomer | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |
| 3,5-Dichloro-4-hydroxybenzoic acid | O-H Stretch (Carboxylic Acid) | ~3000 (very broad) | [4] |
| C=O Stretch | ~1690 | [4] | |
| Aromatic C=C Stretches | ~1580, 1430 | [4] | |
| C-Cl Stretch Region | ~700-800 | [4] | |
| 2,6-Dichloro-4-hydroxybenzoic acid | O-H Stretch (Carboxylic Acid) | ~3000 (very broad) | |
| C=O Stretch | ~1700 | ||
| Aromatic C=C Stretches | ~1570, 1420 | ||
| C-Cl Stretch Region | ~750-850 |
Note: Data for the 2,6-isomer are predicted based on known substituent effects and data from 2,6-dichlorobenzoic acid.[5]
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged at a resolution of 4 cm⁻¹ to provide a high-quality spectrum.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot. Clean the ATR crystal thoroughly after analysis.
Mass Spectrometry (MS): Confirming Mass and Isotopic Signature
Mass spectrometry provides the exact molecular weight and, crucially, the isotopic distribution. It is less effective at distinguishing isomers on its own unless coupled with a fragmentation analysis (MS/MS) or a separation technique like gas chromatography (GC).
Causality Behind MS Predictions
Both isomers will exhibit an identical molecular ion peak. The most informative feature is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in a characteristic cluster of peaks:
-
M⁺: Contains two ³⁵Cl atoms.
-
M+2: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4: Contains two ³⁷Cl atoms.
The expected intensity ratio for this cluster is approximately 9:6:1 . Observing this pattern is definitive proof of the presence of two chlorine atoms. While the fragmentation patterns might differ slightly due to the varying stability of fragment ions, the low-energy EI-MS of the parent ions will be very similar.
Comparative Mass Spectrometry Data
| Isomer | m/z of [M]⁺ Cluster | Key Fragment Ions (m/z) | Reference |
| 3,5-Dichloro-4-hydroxybenzoic acid | 206, 208, 210 | 189 ([M-OH]⁺), 161 ([M-COOH]⁺) | [2] |
| 2,6-Dichloro-4-hydroxybenzoic acid | 206, 208, 210 | 189 ([M-OH]⁺), 161 ([M-COOH]⁺) | [3] |
Experimental Protocol: Acquiring an EI-MS Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by GC.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The position (λmax) and intensity of absorption bands are dependent on the molecule's electronic structure.
Causality Behind UV-Vis Predictions
The aromatic ring and its substituents constitute the chromophore. The hydroxyl and carboxyl groups influence the π → π* transitions of the benzene ring. The position of the chlorine atoms affects the overall conjugation and symmetry of the molecule, which can lead to subtle shifts in the absorption maxima. The steric hindrance in the 2,6-isomer can potentially twist the carboxyl group out of the plane of the benzene ring, which would disrupt conjugation and likely cause a shift in the λmax to a shorter wavelength (a hypsochromic or blue shift) compared to the 3,5-isomer.
Comparative UV-Vis Data
| Isomer | λmax (nm) | Solvent |
| 3,5-Dichloro-4-hydroxybenzoic acid | ~250-260 | Methanol/Ethanol |
| 2,6-Dichloro-4-hydroxybenzoic acid | ~240-250 | Methanol/Ethanol |
Note: Data are estimated based on typical values for substituted benzoic acids. The exact λmax is highly solvent-dependent.[6][7]
Overall Analysis Workflow
A logical approach to distinguishing the isomers involves a multi-technique workflow that leverages the strengths of each method.
Caption: Recommended workflow for the spectroscopic identification of the dichloro-4-hydroxybenzoic acid isomers.
Conclusion
While 2,6- and 3,5-dichloro-4-hydroxybenzoic acid have the same mass and similar functional groups, their distinct substitution patterns provide clear, unambiguous handles for spectroscopic differentiation. ¹H NMR spectroscopy is the most direct and definitive method , revealing a significant difference in the chemical shift of the aromatic protons. Mass spectrometry serves to confirm the molecular weight and the presence of two chlorine atoms through its characteristic isotopic pattern. Finally, IR and UV-Vis spectroscopy provide valuable confirmatory data, with subtle but predictable differences in vibrational frequencies and electronic absorption maxima, respectively. By employing this multi-faceted spectroscopic approach, researchers can confidently identify and characterize these isomers, ensuring the integrity and quality of their scientific work.
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PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856. [Link]
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A Comparative Guide to the Purity Analysis of Synthesized 2,6-Dichloro-4-hydroxybenzoic Acid by Quantitative NMR
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance.[1] An impurity, even in trace amounts, can alter pharmacological activity, introduce toxicity, or complicate downstream processing. This guide provides an in-depth analysis of purity determination for a synthesized batch of 2,6-Dichloro-4-hydroxybenzoic acid, a key building block in various synthetic pathways.
We will focus on the application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful and direct method for purity assessment.[2][3] This guide will elucidate the causality behind the experimental choices in a qNMR workflow, present a detailed protocol, and objectively compare its performance against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Context: Synthesis and Potential Impurities
The synthesis of halogenated benzoic acids can follow several routes, each with a unique profile of potential impurities. A common approach for analogous compounds involves the chlorination of a hydroxybenzoate precursor followed by hydrolysis, or a Kolbe-Schmitt reaction involving a dichlorophenol.[4][5]
Given a hypothetical synthesis via chlorination of 4-hydroxybenzoic acid followed by functional group manipulation, the crude product of 2,6-Dichloro-4-hydroxybenzoic acid could contain several process-related impurities:
-
Unreacted Starting Material: 4-hydroxybenzoic acid.
-
Monochloro-intermediate: 2-Chloro-4-hydroxybenzoic acid.
-
Regioisomers: 3,5-Dichloro-4-hydroxybenzoic acid, arising from alternative chlorination positions.
-
Over-chlorinated species: Trichlorinated hydroxybenzoic acids.
-
Residual Solvents: Acetonitrile, ethyl acetate, or others used during reaction or purification.[6]
Accurately quantifying the target compound against this backdrop of structurally similar impurities is a significant analytical challenge, making the choice of methodology critical.
The Primary Method: Quantitative ¹H NMR (qNMR)
Unlike chromatographic methods that rely on the response factor of a compound relative to a standard, qNMR is a primary ratio method. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a specific, non-overlapping proton signal from the analyte to that of a known amount of a high-purity internal standard, one can directly calculate the analyte's purity without needing a certified reference material of the analyte itself.[3][8]
Experimental Protocol: qNMR Purity Determination
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
A. Method Planning & Selection of Internal Standard
-
Rationale (Expertise): The choice of solvent and internal standard is paramount. The solvent must completely dissolve both the analyte (2,6-Dichloro-4-hydroxybenzoic acid) and the internal standard without reacting with either. DMSO-d₆ is an excellent choice due to its high solubilizing power for polar, acidic compounds. The internal standard must be of high, certified purity (>99.5%), stable, non-volatile, and possess sharp proton signals in a region of the spectrum free from analyte or impurity signals.[3]
-
Procedure:
-
Select Maleic Anhydride as the internal standard. Its two equivalent olefinic protons produce a sharp singlet around 7.3 ppm in DMSO-d₆, a region typically clear for the analyte. It is also highly pure and stable.
-
Confirm that the analyte's aromatic proton signals (expected to be a singlet due to symmetry) do not overlap with the standard's signal.
-
B. Sample Preparation
-
Rationale (Trustworthiness): Precise and accurate weighing is the foundation of any quantitative analysis. Using a calibrated analytical balance and ensuring complete dissolution are critical steps to prevent systematic errors.
-
Procedure:
-
Accurately weigh approximately 15 mg of the synthesized 2,6-Dichloro-4-hydroxybenzoic acid into a clean, dry vial. Record the mass to at least four decimal places (m_analyte).
-
Accurately weigh approximately 5 mg of the certified internal standard (Maleic Anhydride) into the same vial. Record the mass (m_std).
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex the mixture until both the analyte and the standard are fully dissolved. Visually inspect for any undissolved particulates.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
C. NMR Data Acquisition
-
Rationale (Expertise): Acquisition parameters must be optimized for quantification, which differs from routine structural elucidation. A 90° pulse angle ensures maximum signal for all protons, and a long relaxation delay (D1) is essential for complete T₁ relaxation. Incomplete relaxation is a major source of error in qNMR, as it leads to signal intensity that is no longer directly proportional to the number of nuclei.[7]
-
Procedure:
-
Acquire a standard ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended) equipped with a cryoprobe for enhanced sensitivity.[9]
-
Set the pulse angle to 90°.
-
Crucially, set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and standard). A default value of 30-60 seconds is often sufficient and a safe starting point if T₁ values are unknown.
-
Acquire at least 16 scans to ensure an adequate signal-to-noise ratio (S/N > 250:1 is recommended for the peaks to be integrated).
-
D. Data Processing and Purity Calculation
-
Rationale (Trustworthiness): Automated processing can introduce integration errors. Manual, careful phasing and baseline correction are vital for accurate results. Integration limits must be set consistently and widely enough to encompass the entire peak.
-
Procedure:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually and carefully phase the spectrum to achieve a pure absorption lineshape.
-
Perform a meticulous baseline correction across the entire spectrum.
-
Integrate the well-resolved singlet corresponding to the two aromatic protons of 2,6-Dichloro-4-hydroxybenzoic acid (I_analyte).
-
Integrate the singlet corresponding to the two olefinic protons of the maleic anhydride standard (I_std).
-
Calculate the purity using the following formula[7]:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte : Integral of the analyte signal.
-
N_analyte : Number of protons for the analyte signal (in this case, 2).
-
I_std : Integral of the standard signal.
-
N_std : Number of protons for the standard signal (in this case, 2).
-
M_analyte : Molar mass of the analyte (207.01 g/mol ).[10]
-
M_std : Molar mass of the standard (98.06 g/mol ).
-
m_std : Mass of the standard.
-
m_analyte : Mass of the analyte sample.
-
P_std : Purity of the internal standard (as a percentage).
-
-
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques. HPLC with UV detection and LC-MS are industry standards for purity analysis.[11]
| Feature | Quantitative ¹H NMR (qNMR) | HPLC-UV | LC-MS |
| Principle | Direct measurement of nuclei count in a magnetic field.[3] | Physical separation based on polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. |
| Quantification | Absolute; does not require an analyte-specific reference standard.[8] | Relative; requires a certified reference standard of the analyte. | Relative; can be semi-quantitative without a standard but requires one for accuracy. |
| Selectivity | Based on unique chemical shifts. Can be limited by signal overlap. | Based on retention time. Excellent for resolving isomers and impurities. | Based on retention time and mass. Highly selective, can distinguish isobaric compounds. |
| Sensitivity | Lower (typically requires µg-mg quantities). | High (ng-pg range). | Very high (pg-fg range), excellent for trace impurity detection. |
| Sample Integrity | Non-destructive; the sample can be recovered and used for other analyses.[8] | Destructive. | Destructive. |
| Information Output | Purity, structural confirmation, and impurity identification in one experiment. | Purity (% area), retention time. | Purity, retention time, molecular weight confirmation. |
| Speed | Fast (typically 10-20 minutes per sample after setup). | Slower (20-40 minutes per sample, plus column equilibration). | Similar to HPLC. |
| Validation | Accepted by regulatory bodies like the ICH.[3] | The most common, well-established method for regulatory submissions. | Widely used, especially for impurity identification and characterization. |
Integrated Purity Analysis Workflow
The following diagram illustrates a comprehensive workflow for the purity analysis of a synthesized compound, leveraging the strengths of each technique.
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A Senior Application Scientist's Guide to the Structural Validation of 2,6-Dichloro-4-hydroxybenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to unambiguously validate the structure of these compounds. We will move beyond simple protocol recitation to explore the causal logic behind our experimental choices, ensuring a self-validating and authoritative analytical workflow.
The Strategic Workflow: An Integrated Approach to Validation
Caption: Integrated workflow for structural validation.
Mass Spectrometry (MS): Confirming Molecular Weight and Isotopic Signature
Expertise & Experience: Mass spectrometry is the first and most crucial gatekeeper in structural validation.[4] For halogenated compounds, it offers a unique internal validation checkpoint: the isotopic pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[5][6] A molecule containing two chlorine atoms, such as our target, will not produce a single molecular ion peak but a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. Observing this pattern provides high confidence that two chlorine atoms are present.
Trustworthiness: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), elevates this confidence by providing an exact mass measurement, typically with an accuracy of <5 ppm.[7] This allows for the unambiguous determination of the elemental formula, distinguishing our target C₇H₄Cl₂O₃ from other potential isobaric impurities.
Comparative Data for 2,6-Dichloro-4-hydroxybenzoic acid
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₄Cl₂O₃ | Derived from the chemical structure. |
| Monoisotopic Mass | 205.9537 Da | Calculated using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl).[8] |
| Average Mass | 207.01 g/mol | Calculated using the natural abundance weighted average of all isotopes.[8] |
| M+ Peak (m/z) | 205.95 | Corresponds to [C₇H₄³⁵Cl₂O₃]⁻ in negative ion mode. |
| M+2 Peak (m/z) | 207.95 | Corresponds to [C₇H₄³⁵Cl³⁷ClO₃]⁻. |
| M+4 Peak (m/z) | 209.95 | Corresponds to [C₇H₄³⁷Cl₂O₃]⁻. |
| Isotopic Ratio | ~9:6:1 | Statistical distribution of two chlorine atoms.[5] |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.
-
Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
System: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested. For a carboxylic acid, negative mode is often more sensitive.
-
Scan Range: 100-500 m/z.
-
Resolution: Set to >60,000 to ensure high mass accuracy.
-
-
Data Analysis: Extract the chromatogram and analyze the mass spectrum of the main peak. Verify the exact mass against the theoretical value for C₇H₄Cl₂O₃ and confirm the presence and correct ratio of the M, M+2, and M+4 isotopic peaks.
Caption: Workflow for LC-HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Blueprint
Expertise & Experience: If MS confirms the building blocks, NMR spectroscopy shows how they are connected. For a symmetrically substituted benzene ring like 2,6-dichloro-4-hydroxybenzoic acid, ¹H NMR is particularly revealing in its simplicity. The two protons at positions 3 and 5 are chemically equivalent, and due to the lack of adjacent protons, they are expected to appear as a single sharp singlet. The protons of the hydroxyl and carboxylic acid groups will also appear as singlets, which are typically broad and may exchange with deuterium in solvents like D₂O.
Trustworthiness: ¹³C NMR provides further validation. The symmetry of the molecule means that only five distinct carbon signals are expected (C1, C2/C6, C3/C5, C4, and the carboxyl carbon). Any deviation from the expected number of signals in either the ¹H or ¹³C spectrum would immediately invalidate the proposed structure. Two-dimensional (2D) NMR experiments like HSQC can be used to definitively correlate each proton with its directly attached carbon, leaving no ambiguity.
Predicted NMR Data for 2,6-Dichloro-4-hydroxybenzoic acid (in DMSO-d₆)
| Signal Type | Predicted δ (ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~7.3 - 7.5 | Singlet (s) | H-3, H-5 | Aromatic protons deshielded by the ring current and halogens. Equivalent due to symmetry. |
| ~10.5 - 11.5 | Broad Singlet (br s) | 4-OH | Phenolic proton, chemical shift is concentration and temperature dependent. | |
| ~13.0 - 14.0 | Broad Singlet (br s) | COOH | Carboxylic acid proton, highly deshielded and typically very broad. | |
| ¹³C NMR | ~165 | Singlet | C=O | Carboxylic acid carbon, characteristic downfield shift. |
| ~158 | Singlet | C4-OH | Carbon attached to the hydroxyl group, deshielded by oxygen. | |
| ~135 | Singlet | C2, C6 | Carbons attached to chlorine, deshielded by the inductive effect of the halogen. | |
| ~130 | Singlet | C1 | Quaternary carbon attached to the carboxylic acid group. | |
| ~115 | Singlet | C3, C5 | Carbons attached to protons. |
Note: These are estimated chemical shifts. Actual values can vary based on solvent and concentration.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of acidic protons.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Probe: Tune the probe to the appropriate frequencies for ¹H and ¹³C.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse proton experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
-
Number of Scans: 512 to 2048 scans, as ¹³C has a much lower natural abundance than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and reference the spectra (e.g., to the residual solvent peak of DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
X-ray Crystallography: The Unambiguous Gold Standard
Expertise & Experience: When an unambiguous, three-dimensional structure is required—for instance, for a patent filing, a regulatory submission, or to understand solid-state packing and intermolecular interactions—single-crystal X-ray diffraction is the ultimate arbiter.[9] This technique provides precise coordinates for every atom in the crystal lattice, confirming not only the connectivity but also the bond lengths, bond angles, and conformation of the molecule.
Trustworthiness: Unlike spectroscopic methods which rely on interpretation, a high-quality crystal structure is a direct image of the molecule. The primary challenge lies not in the interpretation but in growing a single, diffraction-quality crystal, which can be a significant bottleneck. The structure of related compounds like 2,6-dihydroxybenzoic acid has been successfully determined by this method, demonstrating its applicability to this class of molecules.[9]
Comparative Crystallographic Data of Related Benzoic Acids
| Compound | Crystal System | Space Group | Key Feature | Reference |
| 2,6-dihydroxybenzoic acid | Monoclinic | P2₁/c | Forms hydrogen-bonded carboxylic dimers. | [9] |
| 2,6-dimethyl-1,4-dihydrobenzoic acid | Monoclinic | P2₁/n | Cyclohexadiene ring is puckered. |
This data illustrates the type of definitive information obtained from crystallography.
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art):
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Employ techniques like slow evaporation, vapor diffusion (using a solvent/anti-solvent system), or slow cooling to encourage the formation of single crystals. This is often a trial-and-error process.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal (<0.5 mm in all dimensions) under a microscope and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.
-
Use a diffractometer to irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα).
-
Rotate the crystal and collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges with a low R-factor (<5% is excellent).
-
-
Structure Validation: The final model is validated using software like CheckCIF, which checks for geometric plausibility and other potential issues.
Caption: High-level workflow for X-ray crystallography.
Conclusion: A Triad of Trust
Validating the structure of 2,6-dichloro-4-hydroxybenzoic acid derivatives is a systematic process of building confidence through orthogonal data. Mass Spectrometry confirms the elemental formula and the presence of the key chlorine atoms. NMR Spectroscopy provides the architectural blueprint of atomic connectivity. Finally, X-ray Crystallography offers the definitive, three-dimensional proof. By strategically employing this triad of techniques, researchers and drug development professionals can ensure the absolute integrity of their molecules, building a foundation of trust and certainty for all subsequent research.
References
- Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Developments in Mass Spectrometry.
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Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733. [Link]
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Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
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Gu, C., Lin, B., Yehl, P., Pease, J., & Chetwyn, N. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]
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Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]
-
Ligandbook. (2016). 2,6-DICHLORO-4-HYDROXY-3,5-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,6-dichloro-. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichlorobenzoic acid. Retrieved from [Link]
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ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
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Flores-Holguín, N., Frau, J., & Glossman-Mitnik, D. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. International Journal of Molecular Sciences, 21(7), 2496. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,6-dichloro-. NIST Chemistry WebBook. [Link]
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MacGillivray, L. R., & Zaworotko, M. J. (1994). Crystal and molecular structure of 2,6-dihydroxybenzoic acid. Journal of Chemical Crystallography, 24(10), 703-705. [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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Grossel, M. C., Cheetham, A. K., James, D., & Newsam, J. M. (1980). X-Ray crystallographic study of the preferred conformations of 2,6- and 3,5-dimethyl-1,4-dihydrobenzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (3), 471. [Link]
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A Comparative Guide to 2,6-Dichloro-4-hydroxybenzoic Acid and Other Halogenated Benzoic Acids in Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of halogenated benzoic acids as starting materials or intermediates is a critical decision that profoundly impacts reaction outcomes, yields, and overall synthetic strategy. This guide provides an in-depth technical comparison of 2,6-dichloro-4-hydroxybenzoic acid with other halogenated benzoic acids, offering insights into its unique reactivity profile, supported by established chemical principles and experimental data. We will explore how its specific substitution pattern offers distinct advantages and challenges in various synthetic transformations.
Introduction: The Role of Halogenated Benzoic Acids in Modern Synthesis
Halogenated benzoic acids are a cornerstone of synthetic chemistry, serving as versatile building blocks for pharmaceuticals, agrochemicals, and advanced materials. The presence of halogen atoms on the aromatic ring provides a handle for a wide array of chemical transformations, most notably cross-coupling reactions, while the carboxylic acid and hydroxyl functionalities offer sites for esterification, etherification, and amide bond formation. The interplay between the electronic effects and steric hindrance of these substituents dictates the reactivity of the molecule, and understanding these nuances is paramount for efficient and selective synthesis.
The Unique Structural Attributes of 2,6-Dichloro-4-hydroxybenzoic Acid
2,6-Dichloro-4-hydroxybenzoic acid is a unique molecule characterized by two key structural features:
-
Ortho-Substitution: The two chlorine atoms are positioned ortho to the carboxylic acid group. This arrangement introduces significant steric hindrance around the carboxyl group, a phenomenon often referred to as the "ortho effect."[1] This steric bulk can dramatically influence the rate and feasibility of reactions involving the carboxylic acid.
-
Para-Substitution: The hydroxyl group is situated para to the carboxylic acid and meta to the two chlorine atoms. This positioning influences the electronic properties of the aromatic ring and the reactivity of the hydroxyl group itself.
This guide will focus on comparing 2,6-dichloro-4-hydroxybenzoic acid primarily with its structural isomer, 3,5-dichloro-4-hydroxybenzoic acid , to isolate the impact of the ortho-chlorine substitution. We will also draw comparisons with other relevant halogenated benzoic acids to provide a broader context.
Comparative Analysis of Key Synthetic Transformations
Esterification: The Challenge of Steric Hindrance
Esterification is a fundamental reaction for protecting the carboxylic acid group or for synthesizing active pharmaceutical ingredients. In this reaction, the steric hindrance of 2,6-dichloro-4-hydroxybenzoic acid becomes a defining characteristic.
The "Ortho Effect" in Action: The two ortho-chlorine atoms physically obstruct the approach of an alcohol nucleophile to the carbonyl carbon of the carboxylic acid.[2] This steric inhibition of resonance forces the carboxyl group to twist out of the plane of the benzene ring, which can affect its electronic properties.[1] Consequently, the esterification of 2,6-dichloro-4-hydroxybenzoic acid is significantly more challenging compared to its 3,5-dichloro isomer or other less hindered benzoic acids.
| Compound | Substitution Pattern | Expected Ease of Esterification | Rationale |
| 2,6-Dichloro-4-hydroxybenzoic acid | Ortho-disubstituted | Difficult | High steric hindrance from two ortho-chlorine atoms impedes nucleophilic attack at the carboxyl carbon.[1][5] |
| 3,5-Dichloro-4-hydroxybenzoic acid | Meta-disubstituted | Moderate | No direct steric hindrance at the ortho positions, allowing for easier access to the carboxyl group. |
| 4-Chlorobenzoic acid | Para-substituted | Easy | Minimal steric hindrance around the carboxylic acid. |
Proposed Experimental Workflow: Comparative Fischer Esterification
Caption: Comparative Fischer Esterification Workflow.
Williamson Ether Synthesis: Reactivity of the Phenolic Hydroxyl
The Williamson ether synthesis is a classic method for forming an ether linkage from a phenol and an alkyl halide.[6] In this case, we are comparing the reactivity of the hydroxyl group in the 2,6-dichloro and 3,5-dichloro isomers.
Electronic and Steric Considerations: The hydroxyl group in both isomers is activated by the electron-withdrawing nature of the carboxylic acid and the chlorine atoms. However, in 2,6-dichloro-4-hydroxybenzoic acid, the ortho-chlorines do not significantly hinder the approach of an alkyl halide to the deprotonated hydroxyl group. In contrast, the electronic effect of the meta-chlorines in the 3,5-dichloro isomer might be slightly different.
Expected Outcome: Both isomers are expected to undergo Williamson ether synthesis readily. The primary difference in a full synthetic sequence would be the need to protect the carboxylic acid group first, typically as an ester, to prevent it from interfering with the basic conditions of the ether synthesis.[7] The choice between the isomers would likely depend on the desired final substitution pattern of the product rather than a significant difference in the reactivity of the hydroxyl group.
Experimental Protocol: Etherification of Methyl 3,5-Dichloro-4-hydroxybenzoate
This protocol is adapted from the synthesis of related phenolic ethers and can be applied to both the 2,6-dichloro and 3,5-dichloro isomers after initial esterification of the carboxylic acid.
Materials:
-
Methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq)
-
Alkyl halide (e.g., ethyl bromide, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetone or Dimethylformamide (DMF) as solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add methyl 3,5-dichloro-4-hydroxybenzoate and the solvent.
-
Add potassium carbonate to the suspension.
-
Add the alkyl halide and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the desired ether.
Decarboxylation: Stability of the Aromatic Ring
Decarboxylation, the removal of the carboxylic acid group, is a useful transformation for accessing substituted phenols. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation.
Influence of Chlorine Positions: The electron-withdrawing chlorine atoms can stabilize the negative charge that develops on the aromatic ring during decarboxylation. In the case of 3,5-dichloro-4-hydroxybenzoic acid, decarboxylation proceeds at elevated temperatures (190-200 °C) in a high-boiling solvent like dimethylaniline to yield 2,6-dichlorophenol.[8] It is expected that 2,6-dichloro-4-hydroxybenzoic acid would undergo a similar reaction to produce 3,5-dichlorophenol, although the kinetics might differ due to the different substitution pattern. Studies on the kinetics of decarboxylation of various hydroxybenzoic acids suggest that the position of the substituents has a significant impact on the reaction rate.[9]
Experimental Protocol: Decarboxylation of 3,5-Dichloro-4-hydroxybenzoic Acid [8]
Materials:
-
Dry 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq)
-
Redistilled dimethylaniline (4.0 eq)
-
Concentrated hydrochloric acid
Procedure:
-
Combine the 3,5-dichloro-4-hydroxybenzoic acid and dimethylaniline in a round-bottom flask equipped with a thermometer and an air-cooled condenser.
-
Slowly heat the mixture in an oil bath. Gas evolution will begin around 130 °C and become vigorous at 150 °C.
-
Heat the solution at 190–200 °C for 2 hours or until gas evolution ceases.
-
After cooling, carefully pour the reaction mixture into concentrated hydrochloric acid to neutralize the dimethylaniline and precipitate the product.
-
Isolate and purify the resulting 2,6-dichlorophenol.
Suzuki-Miyaura Cross-Coupling: Reactivity of the C-Cl Bonds
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[10] The reactivity of aryl chlorides in this reaction is generally lower than that of aryl bromides or iodides and often requires specialized palladium catalysts and ligands.[11]
Comparing Isomers: In both 2,6-dichloro- and 3,5-dichloro-4-hydroxybenzoic acid, the two C-Cl bonds are electronically distinct due to the influence of the hydroxyl and carboxyl groups. However, the steric environment around the C-Cl bonds is vastly different. In the 2,6-dichloro isomer, the chlorine atoms are sterically hindered by the adjacent carboxylic acid group. This can make oxidative addition of the palladium catalyst more difficult compared to the less hindered chlorine atoms in the 3,5-dichloro isomer.
Expected Outcome: It is anticipated that the C-Cl bonds in 3,5-dichloro-4-hydroxybenzoic acid would be more reactive in Suzuki-Miyaura coupling reactions than those in the 2,6-dichloro isomer under the same conditions. Achieving efficient coupling with the 2,6-dichloro isomer may require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[12]
Caption: Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid.
Conclusion: Strategic Selection of Halogenated Benzoic Acids
The choice between 2,6-dichloro-4-hydroxybenzoic acid and other halogenated benzoic acids is a strategic one that hinges on the desired reactivity and final product structure.
Choose 2,6-Dichloro-4-hydroxybenzoic Acid when:
-
Steric hindrance around the carboxylic acid is desired: This can be advantageous for directing reactions to other parts of the molecule or for synthesizing sterically congested products.
-
The 2,6-dichloro substitution pattern is essential for the target molecule's activity: In many bioactive molecules, the specific placement of halogen atoms is crucial for efficacy.
Consider other halogenated benzoic acids, such as the 3,5-dichloro isomer, when:
-
Facile reaction at the carboxylic acid is required: For straightforward esterification or amide coupling, a less hindered benzoic acid is preferable.
-
Higher reactivity in cross-coupling reactions is needed: The less sterically hindered C-Cl bonds of the 3,5-dichloro isomer are likely to be more amenable to palladium-catalyzed coupling.
Ultimately, a thorough understanding of the interplay between steric and electronic effects is essential for leveraging the full potential of these versatile synthetic building blocks.
References
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Organic Syntheses, Coll. Vol. 3, p.289 (1955); Vol. 21, p.27 (1941). Link
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BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. Link
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Dr. Ramidi Prasad Reddy. (2024). Steric Hindrance | Esterification | Chemistry. YouTube. Link
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NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Link
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link
- Brown, B. R., Hammick, D. Ll., & Scholefield, A. J. B. (1950). 153. The mechanism of decarboxylation. Part V. Kinetics of the decarboxylation of hydroxybenzoic acids. Journal of the Chemical Society (Resumed), 778.
- German Patent DE1277840B. (1968). Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
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PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid. Link
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Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?Link
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Link
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-
Wikipedia. (2024). 4-Hydroxybenzoic acid. Link
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Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Link
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A Comparative Analysis of the Reactivity of 2,6-Dichloro-4-hydroxybenzoic Acid and Its Precursor, 4-Hydroxybenzoic Acid
Introduction
2,6-Dichloro-4-hydroxybenzoic acid is a vital building block in the synthesis of pharmaceuticals and other high-value organic compounds. Its utility stems from the specific arrangement of functional groups on the benzene ring, which dictates its chemical behavior. Understanding the reactivity of this molecule, particularly in comparison to its direct precursor, 4-hydroxybenzoic acid, is paramount for optimizing synthetic routes and developing novel applications. This guide provides an in-depth, objective comparison of the reactivity of these two compounds, focusing on the principles of electrophilic aromatic substitution. We will delve into the electronic effects of the substituents, present comparative data, and provide detailed experimental protocols for the synthesis of 2,6-dichloro-4-hydroxybenzoic acid.
Pillar 1: The Precursor - Reactivity Profile of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is a bifunctional molecule containing both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group attached to a benzene ring.[1][2] The reactivity of the aromatic ring towards electrophilic attack is fundamentally governed by the interplay of the electronic effects of these two substituents.[3][4]
-
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group.[5] The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This electron donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more susceptible to attack by electrophiles.[3][6]
-
Carboxylic Acid Group (-COOH): In contrast, the carboxylic acid group is a deactivating group.[7] The carbonyl carbon is electrophilic and withdraws electron density from the aromatic ring through both inductive and resonance effects. This electron withdrawal decreases the ring's nucleophilicity, making it less reactive towards electrophiles. The -COOH group primarily directs incoming electrophiles to the meta position.
Overall Reactivity: The potent activating and ortho-, para-directing effect of the hydroxyl group dominates the deactivating, meta-directing effect of the carboxylic acid group.[7] Consequently, 4-hydroxybenzoic acid is significantly more reactive towards electrophilic aromatic substitution than benzene itself, and substitution occurs preferentially at the positions ortho to the hydroxyl group (positions 2 and 6).[8]
Pillar 2: The Synthesis - From Precursor to Product
The synthesis of 2,6-dichloro-4-hydroxybenzoic acid from 4-hydroxybenzoic acid is a classic example of electrophilic aromatic substitution, specifically halogenation. The highly activated nature of the 4-hydroxybenzoic acid ring allows for direct chlorination at the two ortho positions.
Synthetic Pathway
The reaction proceeds by treating 4-hydroxybenzoic acid with a suitable chlorinating agent. Due to the high activation of the ring, a strong Lewis acid catalyst is often not necessary. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[9] The reaction is driven by the strong directing effect of the hydroxyl group, leading to the selective formation of the 2,6-dichloro product.
Caption: Synthesis of 2,6-Dichloro-4-hydroxybenzoic acid.
Experimental Protocol: Dichlorination of 4-Hydroxybenzoic Acid
This protocol is based on established methods for the chlorination of activated phenolic compounds.[10]
Materials:
-
4-Hydroxybenzoic acid
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Hydrochloric acid (HCl) (concentrated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride dropwise from a dropping funnel over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Trustworthiness: This protocol includes a quenching step with sodium bicarbonate to neutralize any excess acid and a drying step to remove water, ensuring the stability of the product and the accuracy of the yield calculation.
Pillar 3: The Product - Reactivity Profile of 2,6-Dichloro-4-hydroxybenzoic Acid
The introduction of two chlorine atoms at the 2 and 6 positions drastically alters the reactivity of the aromatic ring.
-
Chlorine Atoms (-Cl): Halogens are an interesting case as they exhibit dual electronic effects.[3]
-
Inductive Effect: Due to their high electronegativity, chlorine atoms withdraw electron density from the ring through the sigma bond (inductive effect). This is a deactivating effect.[11]
-
Resonance Effect: The chlorine atoms also have lone pairs of electrons that can be donated to the aromatic π-system (resonance effect). This is an activating effect.[6]
-
Overall Effect of Halogens: For halogens, the inductive electron-withdrawing effect is stronger than the resonance electron-donating effect.[3] Therefore, the chlorine atoms are deactivating groups.
-
Combined Substituent Effects: In 2,6-dichloro-4-hydroxybenzoic acid, the aromatic ring is now substituted with one strong activating group (-OH), one deactivating group (-COOH), and two deactivating halogen groups (-Cl). The cumulative effect of three deactivating groups significantly outweighs the activating effect of the single hydroxyl group.
Overall Reactivity: As a result, 2,6-dichloro-4-hydroxybenzoic acid is substantially less reactive towards further electrophilic aromatic substitution compared to its precursor, 4-hydroxybenzoic acid. The positions ortho to the hydroxyl group are now blocked by chlorine atoms, and the remaining positions (meta to the hydroxyl group) are deactivated.
Comparative Reactivity Data
The difference in reactivity can be qualitatively and quantitatively assessed.
| Property | 4-Hydroxybenzoic Acid | 2,6-Dichloro-4-hydroxybenzoic Acid | Rationale for Difference |
| Susceptibility to Electrophilic Aromatic Substitution | High | Very Low | The two electron-withdrawing chlorine atoms in the product strongly deactivate the aromatic ring, overriding the activating effect of the hydroxyl group. |
| Directing Effect for Further Substitution | Ortho-directing (to the -OH group) | Further substitution is highly disfavored. If forced, it would likely occur at the 3 or 5 positions. | The primary directing group (-OH) has its ortho positions blocked. The remaining positions are deactivated. |
| Acidity of Phenolic Proton (pKa) | ~9.3 (for the phenolic proton)[12] | Expected to be lower (more acidic) | The electron-withdrawing chlorine atoms stabilize the corresponding phenoxide ion through the inductive effect, increasing the acidity of the phenolic proton. |
| Acidity of Carboxylic Acid Proton (pKa) | 4.54[13][14] | Expected to be lower (more acidic) | The inductive effect of the adjacent chlorine atoms stabilizes the carboxylate anion, increasing the acidity of the carboxylic acid. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 2,6-dichloro-4-hydroxybenzoic acid.
Caption: Workflow for the synthesis of 2,6-dichloro-4-hydroxybenzoic acid.
Conclusion
The reactivity of an aromatic compound is a nuanced interplay of the electronic properties of its substituents. This guide has demonstrated the stark contrast in reactivity between 4-hydroxybenzoic acid and its dichlorinated derivative. The precursor is highly activated towards electrophilic substitution due to the potent electron-donating hydroxyl group. In contrast, the product, 2,6-dichloro-4-hydroxybenzoic acid, is significantly deactivated by the cumulative electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group. This dramatic shift in reactivity is a critical consideration for researchers in drug development and organic synthesis, as it dictates the feasibility of subsequent chemical transformations.
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4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem . (n.d.). Retrieved from [Link]
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Substituent Effects - La Salle University . (n.d.). Retrieved from [Link]
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4-Hydroxybenzoic Acid: Properties, Production And Uses - Chemcess . (2024, April 21). Retrieved from [Link]
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Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts . (2025, January 29). Retrieved from [Link]
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STUDIES ON KINETICS AND MECHANISM OF CHLORINATION OF PHENOLS MOHD. KIFAYATULLAH August 1993 - CORE . (1993, August). Retrieved from [Link]
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-
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Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. - Filo . (2025, June 26). Retrieved from [Link]
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A Comparative Guide to the Characterization of 2,6-Dichloro-4-hydroxybenzoic Acid Impurities by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities within active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the characterization of impurities in 2,6-Dichloro-4-hydroxybenzoic acid, a key building block in various synthetic pathways. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to empower you to make informed decisions in your analytical strategies.
The Criticality of Impurity Profiling for 2,6-Dichloro-4-hydroxybenzoic Acid
2,6-Dichloro-4-hydroxybenzoic acid, with its reactive functional groups, is susceptible to the formation of various impurities during synthesis, purification, and storage. These impurities can include unreacted starting materials, intermediates, byproducts, and degradation products.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate the reporting, identification, and qualification of impurities in new drug substances and products.[3][4][5] Therefore, a robust analytical methodology is not just a matter of good science but a critical regulatory requirement.
Comparing Mass Spectrometric Approaches: High-Resolution vs. Triple Quadrupole
The choice of mass spectrometer is a critical decision point in developing an impurity characterization workflow. The two most common and powerful techniques are high-resolution mass spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) instrument, and tandem mass spectrometry using a triple quadrupole (QqQ) instrument.
| Feature | High-Resolution MS (Q-TOF) | Triple Quadrupole MS (QqQ) |
| Primary Application | Unknown impurity identification, structural elucidation | Targeted quantification of known impurities |
| Mass Accuracy | High (< 5 ppm) | Low (nominal mass) |
| Resolution | High (> 10,000) | Low |
| Sensitivity | Excellent for full-scan | Unparalleled for selected reaction monitoring (SRM) |
| Workflow | Full-scan MS and MS/MS data acquisition allows for retrospective data analysis. | Pre-defined MRM transitions are required for data acquisition. |
| Flexibility | High - can screen for both expected and unexpected impurities. | Low - only pre-selected impurities can be analyzed. |
Expert Insight: For the initial characterization of a new batch of 2,6-Dichloro-4-hydroxybenzoic acid where the impurity profile is unknown, a Q-TOF approach is superior. Its ability to provide accurate mass measurements of both precursor and fragment ions is invaluable for proposing elemental compositions and identifying unknown structures. Once key impurities are identified and reference standards are available, a QqQ-based method offers the highest sensitivity and selectivity for routine quantification and quality control.[6]
Experimental Workflow: A Self-Validating System
The following protocol outlines a comprehensive workflow for the identification and quantification of impurities in 2,6-Dichloro-4-hydroxybenzoic acid. This workflow is designed to be self-validating, with built-in checks to ensure data integrity.
Caption: Figure 1. Experimental workflow for impurity characterization.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 10 mg of the 2,6-Dichloro-4-hydroxybenzoic acid sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (Q-TOF for Identification):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 50-1000 m/z.
-
Acquisition Mode: MS^E (a data-independent acquisition mode that collects both precursor and fragment ion data in a single run).
4. Mass Spectrometry (QqQ for Quantification):
-
Ionization Mode: ESI, negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined based on the identified impurities. For example, for a potential monochlorinated impurity, a characteristic transition would be monitored.
Causality Behind Experimental Choices:
-
Reverse-phase chromatography is chosen for its excellent separation capabilities for small polar molecules like benzoic acid derivatives.
-
Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in ESI.
-
Negative ion mode ESI is selected because the acidic protons on the carboxylic acid and hydroxyl groups are readily lost, leading to the formation of a stable [M-H]⁻ ion.
-
MS^E on a Q-TOF allows for the simultaneous acquisition of accurate mass precursor and fragment ion data, which is crucial for identifying unknown impurities without the need for multiple injections.
Fragmentation Analysis: Deciphering the Molecular Fingerprints
The fragmentation pattern of a molecule in the mass spectrometer provides a unique fingerprint that can be used for its identification. For 2,6-Dichloro-4-hydroxybenzoic acid (C₇H₄Cl₂O₃, Exact Mass: 205.9537) and its potential impurities, we can predict the following fragmentation pathways in negative ion mode.
Caption: Figure 2. Predicted fragmentation of 2,6-Dichloro-4-hydroxybenzoic acid.
Key Fragmentation Pathways:
-
Decarboxylation: The loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation pathway for benzoic acids.[7]
-
Loss of HCl: The chlorinated aromatic ring can lose a molecule of hydrogen chloride (36.5 Da).
-
Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the precursor and fragment ions, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. This is a powerful tool for confirming the presence of chlorine in an unknown impurity.
Potential Impurities and their Mass Spectrometric Signatures:
| Impurity | Structure | Exact Mass of [M-H]⁻ | Expected Fragmentation |
| 2,6-Dichlorobenzoic acid | C₇H₃Cl₂O₂⁻ | 188.9588 | Loss of CO₂ |
| 2-Chloro-4-hydroxybenzoic acid | C₇H₄ClO₃⁻ | 170.9927 | Loss of CO₂ |
| Monochloro-dihydroxybenzoic acid isomer | C₇H₄ClO₄⁻ | 186.9876 | Loss of CO₂, H₂O |
| Starting material from an alternative synthesis (e.g., 2,6-dihydroxybenzoic acid) | C₇H₅O₄⁻ | 153.0188 | Loss of CO₂, H₂O |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Once a method for impurity analysis has been developed, it must be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[3] The key validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by spiking the sample with known impurities and showing that they are well-separated chromatographically.[8]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected impurity concentration.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the impurity.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion: A Synergistic Approach for Comprehensive Impurity Characterization
The characterization of impurities in 2,6-Dichloro-4-hydroxybenzoic acid requires a multi-faceted approach that leverages the strengths of different mass spectrometric techniques.[1] High-resolution mass spectrometry is indispensable for the initial identification and structural elucidation of unknown impurities, while triple quadrupole mass spectrometry provides the ultimate sensitivity and selectivity for targeted quantification. By following a well-designed and validated experimental workflow, researchers can ensure the quality and safety of their drug substances, meeting the stringent requirements of regulatory agencies and ultimately protecting public health.
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Proposed fragmentation patterns and characteristic ions of... ResearchGate. Available from: [Link]
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2,6-Dichlorobenzoic acid | C7H4Cl2O2. PubChem. Available from: [Link]
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2,6-Dihydroxybenzoic Acid | C7H6O4. PubChem. Available from: [Link]
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LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Journal of Analytical Science and Technology. Available from: [Link]
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Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health (NIH). Available from: [Link]
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Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. Available from: [Link]
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A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [No specific source name provided]. Available from: [Link]
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Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. Available from: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2,6-Dichloro-4-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization and quantification of 2,6-Dichloro-4-hydroxybenzoic acid, a key chemical intermediate. As a Senior Application Scientist, my objective is to furnish you with not just procedural steps, but the scientific rationale underpinning the cross-validation of analytical results, ensuring data integrity and confidence in your findings.
This document is structured to empower you with a comprehensive understanding of the available analytical techniques, their inherent strengths and weaknesses, and the critical considerations for method validation. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and classical Titrimetric analysis, providing a framework for selecting the most appropriate method for your specific needs.
Understanding 2,6-Dichloro-4-hydroxybenzoic Acid: A Profile
2,6-Dichloro-4-hydroxybenzoic acid (CAS No: 4641-38-7) is a dichlorinated derivative of 4-hydroxybenzoic acid.[1][2] Its chemical structure, possessing both a carboxylic acid and a phenolic hydroxyl group, dictates its analytical behavior.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂O₃ | [1] |
| Molecular Weight | 207.01 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | Data not readily available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like alcohols and acetone. | Inferred from structure |
Understanding these properties is the first step in judicious method development. The presence of chromophores in the benzene ring suggests UV detection for HPLC is a viable approach. The carboxylic acid moiety allows for acid-base titration. The volatility of the compound, potentially after derivatization, can be exploited for GC-MS analysis.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or identification. Here, we compare three orthogonal techniques suitable for the analysis of 2,6-Dichloro-4-hydroxybenzoic acid.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acid-Base Titration |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Neutralization reaction between an acid and a base. |
| Primary Use | Quantification, impurity profiling, stability testing. | Identification, quantification of volatile impurities, trace analysis. | Assay of bulk material (purity). |
| Strengths | High resolution, sensitivity, and specificity. Applicable to a wide range of compounds. | Excellent for identification due to mass spectral data. High sensitivity. | High precision and accuracy for assay. Low cost. |
| Limitations | Requires soluble samples. Can be complex to develop methods. | Requires volatile or derivatized analytes. Potential for thermal degradation. | Non-specific; titrates all acidic/basic functional groups. Not suitable for impurity profiling. |
| Typical LOQ | ~0.1 µg/mL | ~0.05 µg/mL (with derivatization) | Not applicable for trace analysis. |
| Analysis Time | 10-30 minutes | 15-40 minutes | 5-15 minutes |
Experimental Protocols and Method Validation
A cornerstone of reliable analytical data is a well-documented and validated method. The following sections provide detailed experimental protocols for each technique. It is imperative to note that these are starting points; method parameters should be optimized and validated for your specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for the separation and quantification of 2,6-Dichloro-4-hydroxybenzoic acid and its potential impurities. A reverse-phase method is generally suitable for this type of compound.
Workflow for HPLC Method Development and Validation:
Figure 1: A typical workflow for HPLC method development and validation.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. The separation of dihydroxybenzoic acid isomers has been achieved on mixed-mode columns, which could also be explored.[3][4][5]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid or phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) is often effective for acidic compounds.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of 2,6-Dichloro-4-hydroxybenzoic acid. A wavelength of approximately 254 nm is a reasonable starting point based on the analysis of similar compounds.[7]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 2,6-Dichloro-4-hydroxybenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This yields a stock solution of 100 µg/mL. Prepare working standards of lower concentrations by serial dilution.
-
Sample Solution: The preparation will depend on the matrix. For a bulk substance, a simple dissolution in the diluent may be sufficient.
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, particularly useful for identifying and quantifying volatile impurities. Due to the low volatility of benzoic acids, derivatization is typically required.
Workflow for GC-MS Analysis:
Figure 2: General workflow for GC-MS analysis of non-volatile analytes.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. For example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). The reaction is typically carried out by heating the sample with the derivatizing agent.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivatized analyte.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan a suitable mass range to include the molecular ion and characteristic fragment ions of the derivatized analyte.
-
-
Data Analysis: Identification is confirmed by comparing the retention time and mass spectrum with that of a reference standard. Quantification is typically performed using an internal standard.
Acid-Base Titration
This classical technique provides a highly accurate and precise determination of the total acidity of a sample, making it ideal for the assay of bulk 2,6-Dichloro-4-hydroxybenzoic acid.
Workflow for Titrimetric Analysis:
Figure 3: Step-by-step process for acid-base titration.
Experimental Protocol: Potentiometric Titration
-
Reagents:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against a primary standard such as potassium hydrogen phthalate (KHP).
-
Solvent: A suitable solvent to dissolve the sample, such as a mixture of water and ethanol, neutralized to the endpoint indicator.
-
-
Procedure:
-
Accurately weigh a suitable amount of 2,6-Dichloro-4-hydroxybenzoic acid into a beaker.
-
Dissolve the sample in the neutralized solvent.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.
-
The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation: The purity of the acid can be calculated based on the volume of titrant consumed, the molarity of the titrant, and the weight of the sample.
Impurity Profiling and Forced Degradation Studies
A crucial aspect of analytical method validation is demonstrating its stability-indicating nature. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions to generate potential degradation products.[10][11][12][13][14]
Potential Impurities:
The impurity profile of 2,6-Dichloro-4-hydroxybenzoic acid can include:
-
Process-related impurities: Arising from the synthesis process. For example, the synthesis of the related 3,5-dichloro-4-hydroxybenzoic acid involves the chlorination of ethyl 4-hydroxybenzoate, which could lead to isomers or incompletely chlorinated species as impurities.[15] Similarly, the synthesis of 2,6-dichloro-4-nitrobenzoic acid from 2,6-dichloro-4-nitro-m-xylene could introduce related byproducts.[16]
-
Degradation products: Formed upon exposure to light, heat, humidity, acid, base, or oxidizing agents. Decarboxylation to form 2,6-dichlorophenol is a plausible degradation pathway under thermal stress.[15]
Forced Degradation Protocol:
-
Stress Conditions:
-
Acidic Hydrolysis: Reflux in 0.1 M HCl.
-
Alkaline Hydrolysis: Reflux in 0.1 M NaOH.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid material to heat (e.g., 105 °C).
-
Photolytic Degradation: Expose the solid material and a solution to UV and visible light.
-
-
Analysis: The stressed samples should be analyzed by a stability-indicating HPLC method. The method should be able to separate the intact drug from all significant degradation products. Peak purity analysis using a DAD is essential to ensure that the analyte peak is not co-eluting with any degradants.
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that different analytical methods provide equivalent and reliable results for the same sample. This is essential when transferring a method between laboratories or when using multiple methods for product release.
Workflow for Method Cross-Validation:
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A Comparative Guide to the Synthesis of 2,6-Dichloro-4-hydroxybenzoic Acid: An Evaluation of Efficiency and Practicality
Abstract
2,6-Dichloro-4-hydroxybenzoic acid is a valuable substituted aromatic carboxylic acid, serving as a key building block in the development of pharmaceuticals, agrochemicals, and specialty polymers. The precise arrangement of its functional groups—a hydroxyl, a carboxyl, and two chlorine atoms—imparts unique chemical properties that are leveraged in advanced molecular design. However, the efficiency of its synthesis is a critical factor for its practical application, governed by parameters such as yield, purity, cost of starting materials, and operational simplicity. This guide provides an in-depth comparison of plausible and established synthetic routes, offering researchers and development professionals a framework for selecting the optimal methodology based on their specific objectives. We will dissect the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison to benchmark their respective efficiencies.
Introduction to Synthetic Strategies
The synthesis of polysubstituted benzene rings like 2,6-Dichloro-4-hydroxybenzoic acid presents a classic challenge in organic chemistry: controlling regioselectivity. The directing effects of the existing substituents on the aromatic ring heavily influence the position of incoming groups. The hydroxyl group is a strongly activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director. This electronic interplay dictates the feasible synthetic pathways.
Two primary strategies emerge from fundamental principles:
-
Route A: Electrophilic Aromatic Substitution (Chlorination) of a Precursor. This approach involves introducing the chlorine atoms onto a pre-existing hydroxybenzoic acid scaffold. The primary challenge is achieving the desired 2,6-dichloro substitution pattern in the presence of a powerful para-directing hydroxyl group.
-
Route B: Carboxylation of a Dichlorinated Phenol. This strategy begins with a phenol already bearing the desired 2,6-dichloro substitution pattern. A carboxyl group is then introduced, typically via a Kolbe-Schmitt reaction or a related carboxylation technique.[1] This route often provides better regiochemical control.
Below, we explore the intricacies of these pathways, providing both theoretical rationale and practical, actionable protocols.
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary logical routes for synthesizing 2,6-Dichloro-4-hydroxybenzoic acid, highlighting the key transformations.
Sources
Safety Operating Guide
Navigating the Disposal of 2,6-Dichloro-4-hydroxybenzoic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds are endeavors that demand precision, not only in their creation but also in their responsible management through their entire lifecycle. The proper disposal of chemical reagents, such as 2,6-Dichloro-4-hydroxybenzoic acid, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established scientific principles and regulatory guidelines.
Inferred Hazard Profile of 2,6-Dichloro-4-hydroxybenzoic Acid
Based on the toxicological data of analogous compounds, including other halogenated and hydroxylated benzoic acid derivatives, we can infer the following potential hazards for 2,6-Dichloro-4-hydroxybenzoic acid:
-
Skin Irritation: Like many halogenated aromatic acids, it is likely to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes is expected to cause serious irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust or powder may lead to respiratory tract irritation.[2][3]
-
Harmful if Swallowed: Similar to 4-Hydroxybenzoic acid, it may be harmful if ingested.[2]
Given these inferred hazards, 2,6-Dichloro-4-hydroxybenzoic acid should be handled as a hazardous substance.
Hazardous Waste Classification: A Stepwise Determination
In the absence of a specific listing under the Resource Conservation and Recovery Act (RCRA), a hazardous waste determination must be made based on its characteristics.[4]
-
Characteristic of Ignitability (D001): This compound is a solid and is not expected to be ignitable.
-
Characteristic of Corrosivity (D002): As a carboxylic acid, it is acidic. However, without a measured pH of a solution, it is prudent to handle it with the care afforded to corrosives.
-
Characteristic of Reactivity (D003): There is no indication that this compound is reactive in the manner defined by the EPA (e.g., explosive, water-reactive).[4]
-
Characteristic of Toxicity (D004-D043): While not specifically listed, its structure as a chlorinated aromatic compound warrants caution. The EPA has designated waste code K043 for "2,6-dichlorophenol waste from the production of 2,4-D." Although this is not the same compound, the presence of the 2,6-dichlorophenyl moiety suggests that it should be treated with a high degree of caution regarding its potential toxicity.
Given these considerations, it is recommended to manage 2,6-Dichloro-4-hydroxybenzoic acid as a hazardous waste.
Quantitative Data Summary
| Property | Inferred Value/Classification | Source |
| GHS Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation), Acute Toxicity - Oral (Category 4) | Inferred from analogous compounds[1][2][3] |
| RCRA Hazardous Waste | Recommended to be managed as hazardous waste. | Prudent practice based on chemical structure and lack of specific data. |
| Potential EPA Waste Code | None specifically assigned. Treat as a non-listed hazardous chemical. | U.S. EPA Regulations |
Disposal Workflow
Caption: Disposal decision workflow for 2,6-Dichloro-4-hydroxybenzoic acid.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe handling and disposal of 2,6-Dichloro-4-hydroxybenzoic acid.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical safety goggles, a flame-retardant laboratory coat, and nitrile gloves.
2. Waste Collection:
-
Container Selection: Use a designated hazardous waste container that is compatible with halogenated organic acids. Borosilicate glass or high-density polyethylene (HDPE) containers are recommended.[5][6][7][8] Avoid metal containers due to the acidic nature of the compound.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2,6-Dichloro-4-hydroxybenzoic acid," and a clear indication of the hazards (e.g., "Irritant," "Toxic"). The date when the first waste is added to the container (the accumulation start date) must also be recorded.
-
Segregation: Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. It should be kept separate from incompatible materials such as strong bases and oxidizing agents.
3. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).
-
The storage area should be well-ventilated, secure, and away from sources of heat or ignition.
-
Ensure that containers are kept closed except when adding waste.
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
The most probable method of final disposal by a licensed Treatment, Storage, and Disposal Facility (TSDF) will be high-temperature incineration. Thermal decomposition of chlorinated aromatic compounds can produce hazardous byproducts, including hydrogen chloride gas.[9][10][11][12][13] This process must be carried out in a facility with appropriate emission controls.
The Causality Behind Procedural Choices
The procedures outlined in this guide are designed to mitigate the specific risks associated with 2,6-Dichloro-4-hydroxybenzoic acid. The emphasis on compatible container materials prevents leakage and reactions. Strict labeling and segregation are mandated by regulations and are crucial for preventing accidental mixing of incompatible chemicals, which could lead to violent reactions or the generation of toxic gases. The final step of involving a licensed hazardous waste vendor ensures that the compound is destroyed in a manner that is both safe and compliant with federal and state environmental laws.
By adhering to this comprehensive disposal plan, laboratory professionals can ensure the safe management of 2,6-Dichloro-4-hydroxybenzoic acid, thereby protecting themselves, their colleagues, and the environment.
References
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- Cayman Chemical. (2024, December 10). 4-Hydroxybenzoic Acid - Safety Data Sheet.
- PubChem. (n.d.). 2,6-Dichloro-4-hydroxybenzoic acid.
- Carl Roth. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Chloro-4-hydroxybenzoic acid.
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance.
- Royal Society. (n.d.). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings A.
- PubMed Central. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Braskem. (n.d.). Polyethylene chemical resistance.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
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- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- ResearchGate. (2025, August 7). (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
- CDF Corporation. (n.d.). Polyethylene Chemical Resistance Chart.
- MDPI. (n.d.). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes.
- The Lab Depot. (n.d.). Chemical Resistance of Resins & Polyethylene.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
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Mastering the Safe Handling of 2,6-Dichloro-4-hydroxybenzoic Acid: A Guide for Laboratory Professionals
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2,6-Dichloro-4-hydroxybenzoic acid (CAS No. 4641-38-7). By moving beyond mere procedural steps to explain the causality behind safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.
Understanding the Hazard Profile: A Data-Driven Approach
Anticipated Hazards:
-
Skin Irritation: Likely to cause irritation upon direct contact.[1]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1]
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[1]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[2]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
Your Shield Against Exposure: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the recommended PPE for handling 2,6-Dichloro-4-hydroxybenzoic acid, grounded in the safety protocols for analogous compounds.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves for integrity before each use. Dispose of contaminated gloves properly after handling. |
| Lab coat or other protective clothing. | To prevent skin exposure, a fully buttoned lab coat is mandatory. | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If ventilation is inadequate or dust generation is unavoidable, a NIOSH/MSHA-approved respirator should be worn. |
Operational Blueprint: From Receipt to Disposal
A systematic workflow is crucial to minimize risk and ensure operational efficiency. The following diagram and procedural steps outline the lifecycle of handling 2,6-Dichloro-4-hydroxybenzoic acid in a laboratory setting.
Caption: Experimental Workflow for Handling 2,6-Dichloro-4-hydroxybenzoic acid.
Pre-Operational Protocol
-
Donning PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above. This ensures you are protected from the moment you begin the procedure.
-
Fume Hood Preparation: All handling of 2,6-Dichloro-4-hydroxybenzoic acid powder should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[3] Ensure the sash is at the appropriate height to maintain proper airflow.
Handling and Experimental Protocol
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.
-
Dissolution: Slowly add the weighed solid to the desired solvent in your reaction vessel. Gentle swirling or magnetic stirring can be used to aid dissolution. Keep the container covered as much as possible to prevent the release of any vapors or aerosols.
Post-Operational and Disposal Plan
-
Decontamination: Thoroughly wipe down all surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Waste Segregation and Disposal: All solid waste, including contaminated weigh boats, gloves, and paper towels, should be placed in a clearly labeled hazardous waste container. Unused or waste solutions of 2,6-Dichloro-4-hydroxybenzoic acid must be collected in a designated, sealed waste container for chemical waste. Do not dispose of this chemical down the drain.[2][4] All waste must be disposed of in accordance with local, state, and federal regulations.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
By adhering to these detailed safety and handling protocols, you can confidently and safely incorporate 2,6-Dichloro-4-hydroxybenzoic acid into your research and development workflows, ensuring both personal safety and the integrity of your experimental outcomes.
References
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: 3,5-Dichloro-4-hydroxybenzoic acid.
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025).
- TCI Chemicals. (2025). SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzoic Acid.
- Carl ROTH. (n.d.).
- Merck KGaA. (2024).
- Echemi. (n.d.).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Chloro-4-hydroxybenzoic acid.
- Benchchem. (2025). Essential Safety and Operational Guidance for Handling 2,6-Dihydroxybenzoic Acid.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
